molecular formula C13H28O2 B1582667 1,1-Diethoxynonane CAS No. 54815-13-3

1,1-Diethoxynonane

Cat. No.: B1582667
CAS No.: 54815-13-3
M. Wt: 216.36 g/mol
InChI Key: RJMSGTVQHHFVLK-UHFFFAOYSA-N
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Description

1,1-Diethoxynonane is a useful research compound. Its molecular formula is C13H28O2 and its molecular weight is 216.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxynonane
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InChI

InChI=1S/C13H28O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h13H,4-12H2,1-3H3
Source PubChem
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InChI Key

RJMSGTVQHHFVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2
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DSSTOX Substance ID

DTXSID7068976
Record name Nonane, 1,1-diethoxy-
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Molecular Weight

216.36 g/mol
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CAS No.

54815-13-3
Record name 1,1-Diethoxynonane
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Record name Nonane, 1,1-diethoxy-
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Record name Nonane, 1,1-diethoxy-
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Record name 1,1-diethoxynonane
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Foundational & Exploratory

An In-Depth Technical Guide to 1,1-Diethoxynonane: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,1-diethoxynonane, also known as nonanal diethyl acetal. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core chemical properties, structural features, synthesis, and practical applications, with a focus on its role as a versatile protecting group.

Introduction: The Acetal Functional Group in Context

In the realm of organic chemistry, the ability to selectively mask and unmask reactive functional groups is paramount for the successful execution of multi-step syntheses. Among the various protecting groups available, acetals stand out for their unique stability profile. This compound, as a member of the acetal family, embodies the key characteristics that make these moieties indispensable tools for the synthetic chemist. This guide will explore the intricacies of this specific long-chain acetal, providing both foundational knowledge and practical insights.

Section 1: Physicochemical and Structural Properties of this compound

This compound is a geminal diether, a class of organic compounds characterized by two alkoxy groups attached to the same carbon atom.[1] This structural feature is the cornerstone of its chemical behavior.

Molecular Structure

The structure of this compound consists of a nine-carbon aliphatic chain (nonane) attached to a carbon atom which is, in turn, bonded to two ethoxy groups (-OCH₂CH₃).

Caption: 2D Structural Representation of this compound.

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in various experimental setups.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Nonanal diethyl acetal, n-Nonanal diethyl acetal[1]
CAS Number 54815-13-3[1]
Molecular Formula C₁₃H₂₈O₂[1]
Molecular Weight 216.36 g/mol [1]
Appearance Colorless liquid[2]
Specific Gravity 0.84200 to 0.84700 @ 25.00 °C[2]
Refractive Index 1.41900 to 1.42500 @ 20.00 °C[2]
Flash Point 145.00 °F TCC (62.78 °C)[2]
Solubility Insoluble in water; soluble in alcohols and oils.[3]

Section 2: Synthesis and Purification

The synthesis of this compound is a classic example of acetal formation, typically achieved through the acid-catalyzed reaction of nonanal with ethanol.

Reaction Mechanism: Acid-Catalyzed Acetalization

The formation of an acetal from an aldehyde and an alcohol is a reversible process that proceeds through a hemiacetal intermediate. The presence of an acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. To drive the equilibrium towards the acetal product, water, a byproduct of the reaction, must be removed.

Acetal_Formation_Mechanism Start Nonanal + 2 Ethanol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst, H+) Start->Protonation Nucleophilic_Attack1 Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack1 Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack1->Hemiacetal Protonation_OH Protonation of Hydroxyl Group Hemiacetal->Protonation_OH Water_Elimination Elimination of Water Protonation_OH->Water_Elimination Carbocation Carbocation Intermediate Water_Elimination->Carbocation Nucleophilic_Attack2 Nucleophilic Attack by Second Ethanol Carbocation->Nucleophilic_Attack2 Deprotonation Deprotonation Nucleophilic_Attack2->Deprotonation End This compound + H2O Deprotonation->End

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound from nonanal and ethanol.

Materials:

  • Nonanal

  • Absolute Ethanol (a 3 to 5-fold molar excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)

  • A suitable solvent (e.g., toluene, if using a Dean-Stark apparatus)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser (recommended)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add nonanal, a 3 to 5-fold molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid.

  • Add a solvent such as toluene to the flask to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Section 3: Structural Elucidation via Spectroscopy

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different proton environments.

  • A triplet corresponding to the methyl protons of the ethoxy groups (-OCH₂CH ₃) would appear in the upfield region.

  • A quartet for the methylene protons of the ethoxy groups (-OCH ₂CH₃) would be observed.

  • A triplet for the methine proton (-CH (OR)₂) will be present, coupled to the adjacent methylene group of the nonyl chain.

  • A series of multiplets for the methylene protons of the long nonyl chain.

  • A triplet for the terminal methyl group of the nonyl chain.

¹³C NMR: The carbon NMR spectrum provides complementary information.

  • A signal for the acetal carbon (C H(OR)₂) in the range of 95-110 ppm.

  • Signals for the carbons of the ethoxy groups (-O CH₂ C**H₃).

  • A series of signals for the carbons of the nonyl chain.

Predicted ¹H and ¹³C NMR Data:

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH(O-)₂~4.4 (t)~103
-OCH₂CH₃~3.4-3.6 (m)~60
-OCH₂CH₃~1.2 (t)~15
-CH₂- (nonyl chain)~1.2-1.6 (m)~22-32
-CH₃ (nonyl chain)~0.9 (t)~14
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1700-1750 cm⁻¹), which would be present in the starting material, nonanal.[4] Key expected absorptions include:

  • C-H stretching: Strong absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl chain and ethoxy groups.[5]

  • C-O stretching: Strong, characteristic bands in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponding to the C-O single bonds of the acetal group.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely not show a prominent molecular ion peak due to the lability of the acetal group. The fragmentation pattern is expected to be dominated by the loss of an ethoxy group to form a stable oxonium ion. Common fragments would include:

  • [M - OCH₂CH₃]⁺: Loss of an ethoxy radical.

  • Fragments resulting from the cleavage of the nonyl chain.[7]

Section 4: Chemical Reactivity and Applications

The chemical reactivity of this compound is centered around the stability of the acetal functional group.

Stability and Reactivity

Acetals are stable in neutral and basic conditions, making them excellent protecting groups for aldehydes and ketones against nucleophiles such as Grignard reagents, organolithium reagents, and hydrides.[8] However, they are readily hydrolyzed back to the parent carbonyl compound and alcohol in the presence of aqueous acid.[8]

Acetal_Reactivity Acetal This compound Basic Basic/Neutral Conditions (e.g., Grignard, LiAlH4) Acetal->Basic Resistant to Acidic Aqueous Acidic Conditions (e.g., H3O+) Acetal->Acidic Reactive in Stable Stable (No Reaction) Basic->Stable Hydrolysis Hydrolysis Acidic->Hydrolysis Products Nonanal + 2 Ethanol Hydrolysis->Products

Caption: Reactivity of this compound under Different Conditions.

Applications
  • Protecting Group in Organic Synthesis: The primary application of this compound in a research and development setting is as a protecting group for the nonanal aldehyde functionality. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the aldehyde. The acetal can then be easily removed under mild acidic conditions to regenerate the aldehyde.

  • Fragrance and Flavor Industry: this compound is used as a fragrance ingredient, contributing to aldehydic and floral scents.[2]

Section 5: Safety and Handling

While this compound is not classified as hazardous according to GHS criteria, proper laboratory safety precautions should always be observed.[1] Information from analogous compounds suggests the following guidelines.

General Safety Precautions
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, and open flames.[9]

  • Peroxide Formation: Like other ethers, acetals can potentially form explosive peroxides upon prolonged exposure to air and light.[3] Containers should be dated upon opening and tested for peroxides before use if stored for an extended period.

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[9]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[9]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Conclusion

This compound is a valuable compound in both industrial and research settings. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its function as a stable and easily removable protecting group for aldehydes, make it a significant tool in the arsenal of the synthetic organic chemist. A thorough understanding of its structure, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization.

References

  • LookChem. (n.d.). Cas 105-57-7,Ethane, 1,1-diethoxy-. Retrieved from [Link]

  • PubChem. (n.d.). Nonane, 1,1-diethoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Química Organica.org. (n.d.). 1,1-Diethoxyethane - MSDS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of Diethylacetal: Thermodynamic and Kinetic Studies. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nonanal diethyl acetal. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1-diethoxy-. National Institute of Standards and Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1-Diethoxyethane. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • MDPI. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]

  • US EPA. (n.d.). Nonane, 1,1-diethoxy- - Substance Details - SRS. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Acetal. National Center for Biotechnology Information. Retrieved from [Link]

  • University at Albany, SUNY. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-diethoxy- (CAS 105-57-7). Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1-diethoxy-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,1-Diethoxynonane from Nonanal and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-diethoxynonane, a valuable acetal with applications in the fragrance and flavor industries. The document delves into the fundamental principles of acetal formation, detailing the reaction mechanism, optimal conditions, and the critical role of catalysis. A step-by-step experimental protocol is presented, alongside a thorough discussion of product purification and characterization techniques. Furthermore, this guide addresses process optimization, troubleshooting, and essential safety considerations, offering a holistic resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound, also known as nonanal diethyl acetal, is an organic compound classified as an acetal.[1][2] Acetals are geminal-diether derivatives of aldehydes or ketones.[3] This particular acetal is derived from nonanal, a nine-carbon aldehyde, and ethanol. Its chemical formula is C13H28O2, and it has a molecular weight of 216.36 g/mol .[2][4] The primary utility of this compound lies in its application as a fragrance ingredient, valued for its unique olfactory properties.[4] The synthesis of such acetals is a cornerstone reaction in organic chemistry, often employed as a method for protecting carbonyl groups in multi-step syntheses due to their stability under neutral and basic conditions.[5][6]

Foundational Principles: The Chemistry of Acetal Formation

The synthesis of this compound from nonanal and ethanol is a classic example of an acetalization reaction. This reaction is a nucleophilic addition to the carbonyl group of the aldehyde.[7] It proceeds in a reversible manner and requires an acid catalyst to facilitate the reaction between the aldehyde and the alcohol.[8][9]

The Reaction Mechanism

The formation of an acetal from an aldehyde and an alcohol occurs in a stepwise fashion, involving the initial formation of a hemiacetal intermediate.[3][8] The overall mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the nonanal, increasing the electrophilicity of the carbonyl carbon.[8][10] This activation step is crucial as alcohols are generally weak nucleophiles.[11]

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.[8][10]

  • Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton from the attacking oxygen, forming a neutral hemiacetal.[8]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[3][9]

  • Loss of Water: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation.[3][9]

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.[10]

  • Final Deprotonation: A final deprotonation step yields the stable this compound and regenerates the acid catalyst.[8]

Acetal_Formation_Mechanism Nonanal Nonanal (R-CHO) Protonated_Nonanal Protonated Nonanal Nonanal->Protonated_Nonanal + H+ Ethanol1 Ethanol (R'-OH) H_plus H+ (Acid Catalyst) Hemiacetal Hemiacetal Protonated_Nonanal->Hemiacetal + Ethanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Carbocation Carbocation Protonated_Hemiacetal->Carbocation - H2O Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + Ethanol Acetal This compound (Acetal) Protonated_Acetal->Acetal - H+ Water Water (H2O)

Caption: Reaction mechanism for acid-catalyzed acetal formation.

Thermodynamic vs. Kinetic Control

Acetal formation is a reversible equilibrium reaction.[3][8] The position of this equilibrium, and thus the yield of the acetal, is governed by the principles of thermodynamic and kinetic control.[12][13][14] To drive the reaction towards the formation of the this compound (the thermodynamic product), it is essential to remove the water that is formed as a byproduct.[8][11][15] This is a direct application of Le Châtelier's principle, where the removal of a product shifts the equilibrium to the right, favoring further product formation.[11]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed, field-proven methodology for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentPurpose
NonanalStarting aldehyde
Ethanol (anhydrous)Nucleophile and solvent
Acid Catalyst (e.g., p-Toluenesulfonic acid)To catalyze the reaction
Dehydrating Agent (e.g., Anhydrous CaCl2)To remove water and drive the equilibrium
Neutralizing Agent (e.g., Sodium Bicarbonate)To quench the acid catalyst
Drying Agent (e.g., Anhydrous MgSO4)To dry the organic phase
Round-bottom flaskReaction vessel
Reflux condenserTo prevent loss of volatile reactants
Magnetic stirrer and stir barFor efficient mixing
Separatory funnelFor liquid-liquid extraction
Distillation apparatusFor purification of the final product
Reaction Setup and Procedure

Synthesis_Workflow A 1. Reagent Preparation B 2. Reaction Setup A->B C 3. Reaction Monitoring B->C D 4. Workup and Quenching C->D E 5. Extraction D->E F 6. Drying E->F G 7. Purification (Distillation) F->G H 8. Characterization G->H

Caption: Workflow for the synthesis of this compound.

Step 1: Reagent Preparation and Reaction Setup

  • In a dry round-bottom flask equipped with a magnetic stir bar, combine nonanal and an excess of anhydrous ethanol. A molar ratio of at least 2:1 ethanol to nonanal is recommended to act as both reactant and solvent.[9]

  • Add a catalytic amount of a strong protic acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.[11] Solid acid catalysts like Amberlyst-15 can also be used for easier removal.[11][16]

  • To effectively remove the water produced during the reaction, a dehydrating agent like anhydrous calcium chloride can be added directly to the reaction mixture.[17] Alternatively, a Dean-Stark apparatus can be employed to azeotropically remove water.[8][15]

Step 2: Reaction Execution

  • The reaction mixture is typically stirred at room temperature or gently heated to reflux to increase the reaction rate.[18]

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the nonanal starting material.

Step 3: Workup and Purification

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The acid catalyst is neutralized by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • The combined organic layers are washed with brine and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Product Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for assessing the purity of the product and confirming its molecular weight. The mass spectrum of this compound will show a characteristic fragmentation pattern.[1][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the ethoxy groups and the nonyl chain. The disappearance of the aldehydic proton signal (around 9.7 ppm) from nonanal is a key indicator of a successful reaction.[20]

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretching band of nonanal (typically around 1720 cm⁻¹) in the IR spectrum of the product confirms the conversion of the aldehyde to the acetal.[20]

Process Optimization and Troubleshooting

ParameterEffect on ReactionOptimization Strategy
Catalyst The choice and amount of catalyst significantly impact the reaction rate.Brønsted acids like p-TSA are effective.[11] Lewis acids and solid acid catalysts can also be used for milder conditions and easier separation.[16][21]
Temperature Higher temperatures can increase the reaction rate but may also lead to side reactions.The reaction can often be run efficiently at room temperature, but gentle heating can be applied to reduce reaction time.[18]
Water Removal Crucial for driving the equilibrium towards product formation.Use of a Dean-Stark trap or a chemical dehydrating agent is essential for high yields.[5][8]
Reactant Ratio An excess of ethanol favors the formation of the acetal.A significant excess of ethanol is recommended.

Common Troubleshooting Scenarios:

  • Low Yield: This is often due to incomplete reaction or the equilibrium not being sufficiently shifted towards the products. Ensure efficient water removal and consider increasing the reaction time or temperature.

  • Presence of Hemiacetal: The hemiacetal is an intermediate and its presence indicates an incomplete reaction.[9] Driving the reaction to completion by removing water is key.

  • Side Reactions: Strong acids and high temperatures can sometimes lead to side reactions. Using a milder catalyst or lower temperatures may be necessary.

Safety Considerations

It is imperative to adhere to standard laboratory safety practices when performing this synthesis.

  • Nonanal: Causes skin and serious eye irritation and may cause respiratory irritation.[22]

  • Ethanol: Highly flammable liquid and vapor.[23]

  • Acid Catalysts: Strong acids like sulfuric acid are corrosive. Handle with appropriate personal protective equipment (PPE).[6]

  • General Precautions: The reaction should be carried out in a well-ventilated fume hood.[23][24] Wear safety goggles, gloves, and a lab coat at all times.[25] Ensure all glassware is properly secured.

Conclusion

The synthesis of this compound from nonanal and ethanol is a well-established and important reaction in organic synthesis. By understanding the underlying principles of acetal formation, carefully controlling reaction conditions, and employing appropriate purification and characterization techniques, researchers can reliably produce this valuable compound. This guide provides a robust framework for the successful execution of this synthesis, empowering scientists and professionals in their research and development endeavors.

References

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • YouTube. (2019, January 8). aldehyde-to-acetal mechanism. Retrieved from [Link]

  • Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Addition of Alcohols - Hemiacetals and Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetal. Retrieved from [Link]

  • PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US6015875A - Process for making acetals.
  • YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

  • Google Patents. (n.d.). CN1128129C - Acetaldehyde diethyl acetal production process.
  • NIST WebBook. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link]

  • Imperial College London. (2016, November). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Retrieved from [Link]

  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution | Request PDF. Retrieved from [Link]

  • NIST WebBook. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • ResearchGate. (2017, August 5). Conversion of ethanol to acetaldehyde using (NiO/Al2O3) as a catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • PubChem. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solvent-Free Methods for Making Acetals Derived from Glycerol and Furfural and Their Use as a Biodiesel Fuel Component | Request PDF. Retrieved from [Link]

  • Synerzine. (n.d.). Nonanal. Retrieved from [Link]

  • ThaiScience. (n.d.). Acetaldehyde Production from Ethanol over Ni-Based Catalysts. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). The first purification and unequivocal characterization of the radical form of the carbon-centered quinone ketoxy radical adduct. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts | Request PDF. Retrieved from [Link]

  • PMC - NIH. (n.d.). PURIFICATION, MOLECULAR CLONING AND FUNCTIONAL CHARACTERIZATION OF HL15-1-1 (HETEROMETRUS LAOTICUS TOXIN): THE FIRST MEMBER OF A NEW κ-KTX SUBFAMILY. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 1,1-Diethoxyethane from Ethanol Using Electrogenerated Acid | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ethanol dehydrogenation to acetaldehyde with mesoporous Cu-SiO2 catalysts prepared by aerosol-assisted sol-gel. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1,1-diethoxynonane, a diethyl acetal of nonanal. It is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the structural characterization of this and similar molecules. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral information but also the underlying principles and experimental methodologies.

Introduction

This compound (also known as nonanal diethyl acetal) is an organic compound with the chemical formula C₁₃H₂₈O₂.[1] As an acetal, it possesses two ether groups attached to the same carbon atom. This functional group is of significant interest in organic synthesis, often serving as a protecting group for aldehydes due to its stability under neutral or basic conditions and its susceptibility to hydrolysis under acidic conditions. Accurate structural elucidation through spectroscopic methods is paramount for its application in complex synthetic pathways and for quality control. This guide will provide a detailed examination of its characteristic spectroscopic signatures.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is essential for interpreting its spectroscopic data. The molecule consists of a nine-carbon alkyl chain (nonyl group) attached to a carbon atom which is, in turn, bonded to a hydrogen and two ethoxy groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5Triplet1H-CH(O-)₂ (acetal proton)
~3.4-3.6Quartet4H-O-CH₂-CH₃ (ethoxy methylene)
~1.5-1.6Multiplet2H-CH₂-CH(O-)₂ (methylene adjacent to acetal)
~1.2-1.4Multiplet12H-(CH₂)₆- (remaining nonyl methylenes)
~1.1-1.2Triplet6H-O-CH₂-CH₃ (ethoxy methyl)
~0.8-0.9Triplet3H-CH₃ (terminal methyl of nonyl chain)

Interpretation and Causality:

  • Acetal Proton: The single proton on the carbon atom bonded to two oxygens is the most deshielded aliphatic proton, expected to appear as a triplet around 4.5 ppm due to coupling with the adjacent methylene group of the nonyl chain.

  • Ethoxy Groups: The two ethoxy groups are chemically equivalent and will produce a quartet for the methylene protons (split by the methyl protons) and a triplet for the methyl protons (split by the methylene protons). The methylene protons are deshielded by the adjacent oxygen atom.

  • Nonyl Chain: The protons of the long alkyl chain will appear in the typical aliphatic region (0.8-1.6 ppm). The terminal methyl group will be a triplet, and the methylene groups will appear as overlapping multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. An experimental spectrum for this compound is available and the assignments are as follows.

Experimental ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
103.2-CH(O-)₂ (acetal carbon)
60.5-O-CH₂-CH₃ (ethoxy methylene carbons)
32.8-CH₂-CH(O-)₂ (carbon adjacent to acetal)
31.9-(CH₂)₅-CH₂-CH₃
29.6-(CH₂)₄-CH₂-CH₂-CH₃
29.3-CH₂-CH₂-CH(O-)₂
24.5-(CH₂)₂-CH₂-CH(O-)₂
22.7-CH₂-CH₃ (nonyl chain)
15.3-O-CH₂-CH₃ (ethoxy methyl carbons)
14.1-CH₃ (terminal methyl of nonyl chain)

Data sourced from PubChem.[1]

Interpretation and Causality:

  • Acetal Carbon: The carbon atom bonded to two oxygen atoms is significantly deshielded and appears at the lowest field (~103.2 ppm) among the aliphatic carbons.

  • Ethoxy Carbons: The methylene carbons of the ethoxy groups are deshielded by the oxygen atoms and appear around 60.5 ppm. The methyl carbons of the ethoxy groups are more shielded and appear at a higher field (~15.3 ppm).

  • Nonyl Chain Carbons: The carbons of the nonyl chain appear in the typical aliphatic region (14-33 ppm). The chemical shifts vary slightly depending on their position relative to the end of the chain and the acetal group.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching (alkane)
1470-1450MediumC-H bending (alkane)
1150-1050StrongC-O stretching (acetal/ether)

Interpretation and Causality:

The most characteristic feature in the IR spectrum of an acetal is the strong C-O stretching absorption band in the region of 1150-1050 cm⁻¹. The absence of a strong absorption band around 1700-1750 cm⁻¹ confirms the absence of a carbonyl (C=O) group, which would be present in the starting material, nonanal. The spectrum will be dominated by the C-H stretching and bending vibrations of the long alkyl chain and the ethoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern for acetals.

Experimental Mass Spectrometry Data

m/zRelative IntensityAssignment
171Low[M - OCH₂CH₃]⁺
103High[CH(OCH₂CH₃)₂]⁺
85Medium[C₆H₁₃]⁺
75Medium[HO=CH(OCH₂CH₃)]⁺
57High[C₄H₉]⁺
47Medium[CH₂=O⁺H]

Data sourced from PubChem.[1]

Interpretation and Fragmentation Pathway:

The molecular ion peak (M⁺) at m/z 216 is often weak or absent in the EI spectra of aliphatic acetals. The fragmentation is dominated by cleavage of the bonds adjacent to the oxygen atoms.

G M [C₁₃H₂₈O₂]⁺˙ m/z 216 (Molecular Ion) F1 [M - OCH₂CH₃]⁺ m/z 171 M->F1 - •OCH₂CH₃ F2 [CH(OCH₂CH₃)₂]⁺ m/z 103 (Base Peak) M->F2 - •C₈H₁₇ F4 Further Fragmentation (e.g., [C₄H₉]⁺, m/z 57) F2->F4 F3 [C₈H₁₇]⁺ m/z 113

Caption: Primary fragmentation pathways of this compound in EI-MS.

  • Loss of an Ethoxy Radical: Cleavage of a C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 171.

  • Alpha-Cleavage: The most characteristic fragmentation for acetals is the cleavage of the C-C bond alpha to the oxygen atoms. This results in the formation of a stable oxonium ion, which is often the base peak. For this compound, this cleavage results in the loss of the nonyl radical (•C₉H₁₉) to form the [CH(OCH₂CH₃)₂]⁺ ion at m/z 103.

  • Alkyl Chain Fragmentation: The nonyl chain can also undergo fragmentation, leading to a series of alkyl fragments, with the butyl cation ([C₄H₉]⁺) at m/z 57 being particularly prominent.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols that serve as a foundation for the characterization of liquid samples like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

FT-IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.

  • Gas Chromatography: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph. The compound will be vaporized and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar DB-5 column). The oven temperature program is designed to ensure good separation.

  • Mass Spectrometry: The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization at 70 eV is a standard method for generating fragments. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

G cluster_0 Sample Preparation cluster_1 Gas Chromatography (GC) cluster_2 Mass Spectrometry (MS) P1 Dissolve in Volatile Solvent GC1 Injection P1->GC1 GC2 Vaporization GC1->GC2 GC3 Separation in Capillary Column GC2->GC3 MS1 Ionization (EI) GC3->MS1 MS2 Mass Analysis MS1->MS2 MS3 Detection MS2->MS3 Data Analysis Data Analysis MS3->Data Analysis

Caption: A generalized workflow for GC-MS analysis.

Conclusion

The spectroscopic data for this compound are in excellent agreement with its known structure. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, with characteristic signals for the acetal proton and carbon, the ethoxy groups, and the nonyl chain. IR spectroscopy confirms the presence of the C-O ether linkages and the absence of a carbonyl group. Mass spectrometry reveals a predictable fragmentation pattern dominated by the formation of a stable oxonium ion. Together, these techniques provide a robust and self-validating system for the structural confirmation and purity assessment of this compound, which is crucial for its application in research and industry.

References

  • PubChem. Nonane, 1,1-diethoxy-. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the key physical properties of 1,1-Diethoxynonane, a significant acetal in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's fundamental characteristics.

Introduction to this compound

This compound, also known as nonanal diethyl acetal, is an organic compound with the chemical formula C₁₃H₂₈O₂.[1][2] As an acetal, it is characterized by the presence of two ether groups attached to the same carbon atom. This structure imparts a unique chemical stability, particularly in alkaline conditions, making it a valuable intermediate and component in various formulations. Its applications span the fragrance industry, where it contributes to specific scent profiles, and as a protective group in complex organic syntheses. A precise understanding of its physical properties, such as boiling point and density, is paramount for its effective use, purification, and process scale-up.

Core Physical Properties

The physical properties of a compound are critical for its handling, storage, and application. For this compound, the boiling point and density are fundamental parameters that dictate its behavior in various physical and chemical processes.

Physical PropertyValueConditions
Boiling Point 66 °Cat 0.3 mmHg[3]
106 °CNot specified, likely at a different pressure
Specific Gravity 0.842 - 0.847at 25 °C[4]
Molecular Weight 216.36 g/mol

Experimental Determination of Physical Properties

The accurate determination of boiling point and density requires precise experimental techniques. The choice of methodology is often dictated by the compound's properties, such as its thermal stability and the quantity of material available.

Boiling Point Determination

The significant variation in the reported boiling points of this compound (66 °C and 106 °C) is directly attributable to the pressure at which the measurement was taken. Organic compounds with relatively high molecular weights, like this compound, often have high boiling points at atmospheric pressure. To prevent thermal decomposition and to facilitate distillation at a lower, more manageable temperature, the boiling point is frequently determined under reduced pressure (vacuum).

The reported boiling point of 66 °C at 0.3 mmHg is a clear indication of vacuum distillation.[3] This technique is essential for the purification of high-boiling-point liquids. The lower temperature prevents unwanted side reactions and degradation of the compound.

Experimental Workflow for Vacuum Distillation:

G cluster_0 Setup cluster_1 Measurement cluster_2 Result A Assemble Vacuum Distillation Apparatus B Add this compound to Distilling Flask A->B C Attach to Vacuum Source and Manometer B->C D Reduce Pressure to Target (e.g., 0.3 mmHg) C->D E Heat the Distilling Flask Gently D->E F Record Temperature at which Distillate Condenses E->F G Observed Boiling Point at Reduced Pressure F->G

Caption: Workflow for determining the boiling point of this compound under reduced pressure.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For liquids, density is typically determined using a pycnometer or a digital density meter. The specific gravity, a dimensionless quantity, is the ratio of the density of a substance to the density of a reference substance, usually water.

The reported specific gravity of 0.842 to 0.847 at 25 °C for this compound indicates that it is less dense than water.[4] This is a crucial piece of information for separation processes, such as liquid-liquid extractions, where it would form the upper layer in an aqueous mixture.

Experimental Workflow for Density Determination using a Pycnometer:

G cluster_0 Calibration cluster_1 Measurement cluster_2 Calculation A Weigh Clean, Dry Pycnometer (m1) B Fill with Deionized Water and Weigh (m2) A->B C Calculate Volume of Pycnometer B->C G Density = Mass / Volume C->G D Fill Pycnometer with This compound E Weigh the Filled Pycnometer (m3) D->E F Calculate Mass of This compound (m3 - m1) E->F F->G H Specific Gravity = Density_sample / Density_water G->H

Sources

1,1-Diethoxynonane CAS number 54815-13-3 information

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,1-Diethoxynonane (CAS: 54815-13-3): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 54815-13-3, is a significant organic compound primarily recognized for its role in the flavor and fragrance industry and as a valuable intermediate in organic synthesis.[1][2][3] Structurally, it is the diethyl acetal of nonanal, a nine-carbon aliphatic aldehyde also known as Aldehyde C-9.[4][5] As an acetal, it serves as a stable and protected form of the highly reactive aldehyde functional group, making it a crucial tool for synthetic chemists.[6][7] Its characteristic aldehydic, fresh, and green aroma also makes it a sought-after ingredient for perfumers and flavorists seeking to impart specific olfactory notes.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, synthetic methodologies, analytical characterization, key applications, and safety protocols, intended for researchers, chemists, and professionals in drug development.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Specifications

This compound is a colorless liquid with physical and chemical properties that dictate its handling, application, and purification.[1] The key specifications are summarized below.

PropertyValueSource(s)
CAS Number 54815-13-3[1][8][9]
Molecular Formula C₁₃H₂₈O₂[4][8][9]
Molecular Weight 216.36 g/mol [4][8][9]
Synonyms Nonanal diethyl acetal, n-Nonanal diethyl acetal[1][4][10]
Appearance Colorless clear liquid[1]
Odor Profile Aldehydic, fresh, green, citrus-like[1][2]
Specific Gravity 0.842 - 0.847 @ 25°C[1]
Refractive Index 1.419 - 1.425 @ 20°C[1]
Boiling Point 66°C @ 0.3 mmHg; ~106°C @ atm. pressure[1][2][9]
Flash Point 62.78°C (145.00°F)[1]
Purity (Typical) ≥98% (by GC)[2][9]

Synthesis of this compound

Core Principles of Acetalization

The synthesis of this compound is a classic example of acetalization, a fundamental reaction in organic chemistry for the protection of carbonyl groups.[7] The reaction involves the acid-catalyzed addition of two equivalents of an alcohol (ethanol) to an aldehyde (nonanal). This is a reversible equilibrium-driven process. To achieve high yields, the equilibrium must be shifted toward the product side, which is typically accomplished by removing the water formed during the reaction.[7][11]

cluster_mechanism General Acetalization Mechanism Aldehyde Nonanal (R-CHO) Protonation Protonated Aldehyde (R-CH=O+H) Aldehyde->Protonation + H+ Hemiacetal Hemiacetal (R-CH(OH)(OEt)) Protonation->Hemiacetal + EtOH - H+ Oxonium Oxonium Ion (R-CH=O+Et) Hemiacetal->Oxonium + H+ - H2O Acetal Acetal (R-CH(OEt)2) Oxonium->Acetal + EtOH - H+

Caption: Generalized acid-catalyzed acetal formation pathway.

Synthetic Methodologies

The most common and industrially viable method for preparing this compound is the direct reaction of nonanal with ethanol or triethyl orthoformate in the presence of an acid catalyst.

  • Catalysts : A wide range of catalysts can be employed. Traditional methods use strong Brønsted acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).[6][7] However, milder Lewis acids such as bismuth triflate (Bi(OTf)₃), zirconium tetrachloride (ZrCl₄), and lithium tetrafluoroborate (LiBF₄) are often preferred for substrates sensitive to harsh acidic conditions.[6][12][13] These catalysts efficiently promote the reaction, often under milder conditions and with higher chemoselectivity.[13]

  • Reagents : The use of triethyl orthoformate is particularly advantageous. It serves as both a source of the ethoxy group and as a dehydrating agent, reacting with the byproduct water to form ethyl formate and ethanol, thereby driving the reaction to completion without the need for physical water removal methods like a Dean-Stark apparatus.[7][11]

Detailed Experimental Protocol

This protocol describes a robust lab-scale synthesis of this compound from nonanal using triethyl orthoformate and a Lewis acid catalyst.

Objective: To synthesize this compound with high purity.

Reagents & Equipment:

  • Nonanal (1 equivalent)

  • Triethyl orthoformate (1.5 equivalents)

  • Ethanol (anhydrous, as solvent)

  • Bismuth (III) triflate (Bi(OTf)₃, 0.1 mol%) or p-toluenesulfonic acid (1 mol%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add nonanal, triethyl orthoformate, and anhydrous ethanol.[6]

  • Catalyst Addition: Add the acid catalyst (e.g., Bi(OTf)₃) to the mixture. The use of a Lewis acid like bismuth triflate is often preferred for its high activity and mildness, preventing side reactions.[6]

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[2][9] The reduced pressure is critical to prevent thermal decomposition of the product at high temperatures.

Start Combine Nonanal, Triethyl Orthoformate, Ethanol, & Catalyst React Heat to Reflux (Monitor by GC/TLC) Start->React Quench Cool & Quench (aq. NaHCO3) React->Quench Extract Extract with Ether & Wash with Brine Quench->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Filter & Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound rely on standard spectroscopic and chromatographic techniques.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, acetals exhibit characteristic fragmentation patterns. A key fragmentation involves the loss of an ethoxy radical (•OCH₂CH₃) to form a highly stable, resonance-delocalized oxonium ion. For this compound, the most abundant fragment ion is often observed at a mass-to-charge ratio (m/z) of 103, corresponding to the [CH(OCH₂CH₃)₂]⁺ fragment.[3] This peak is a strong indicator of the diethyl acetal moiety.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet at ~4.4-4.6 ppm for the single methine proton (CH) of the acetal group, coupled to the adjacent CH₂ group of the nonyl chain. The ethoxy groups will present as a quartet at ~3.4-3.7 ppm (O-CH₂) and a triplet at ~1.1-1.2 ppm (O-CH₂-CH₃). The long C₈H₁₇ alkyl chain will show a series of multiplets between ~0.8 ppm (terminal CH₃) and ~1.6 ppm.

    • ¹³C NMR: The carbon NMR spectrum provides definitive confirmation with a signal for the acetal carbon (C-1) in the range of 100-105 ppm.[3] The carbons of the ethoxy groups will appear around 60-62 ppm (-OCH₂) and 15 ppm (-CH₃), while the carbons of the nonyl chain will resonate in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum is primarily used to confirm the formation of the acetal from the aldehyde. The key diagnostic feature is the disappearance of the strong carbonyl (C=O) stretching band from the starting nonanal (typically ~1725 cm⁻¹) and the appearance of strong C-O stretching bands in the 1000-1200 cm⁻¹ region, characteristic of the acetal group.

  • Gas Chromatography (GC): GC is the standard method for assessing the purity of this compound, often showing purities of 98% or higher for commercial-grade material.[9] It is also used in conjunction with mass spectrometry (GC-MS) for definitive identification.[4]

Applications in Research and Industry

Flavor & Fragrance Industry

This compound is a valuable ingredient in the formulation of perfumes and food flavorings.[1][3] It imparts a fresh, aldehydic character with green and citrus undertones.[1][2] Compared to its parent aldehyde, nonanal, the acetal form offers superior stability against oxidation, which can otherwise lead to undesirable off-notes. This increased stability ensures a longer-lasting and more consistent fragrance profile, making it particularly useful in products with extended shelf lives.

Organic Synthesis: Protecting Group Chemistry

A primary application for acetals in research and drug development is as protecting groups for aldehydes and ketones.[7][13] The acetal group is robust and unreactive towards a wide range of reagents, including strong bases, nucleophiles (e.g., Grignard reagents, organolithiums), hydrides, and most oxidizing agents.[7] This stability allows chemists to perform transformations on other parts of a complex molecule without affecting the carbonyl group. Once the desired transformations are complete, the aldehyde can be easily regenerated by simple hydrolysis with aqueous acid.

cluster_workflow Protecting Group Strategy Start Aldehyde with other functional group Protect Protection Step: Form Acetal Start->Protect EtOH, H+ Transform Chemical Transformation on other functional group (e.g., using Grignard reagent) Protect->Transform Reagent Deprotect Deprotection Step: Aqueous Acid Hydrolysis Transform->Deprotect H3O+ End Final Product with Aldehyde Restored Deprotect->End

Caption: General workflow illustrating the use of an acetal as a protecting group.

Safety and Handling

While comprehensive GHS hazard data from ECHA suggests this compound does not meet the criteria for classification, standard laboratory safety protocols for handling organic chemicals must be observed.[3]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with eyes, skin, or clothing.[14] Avoid inhalation of vapors and ingestion.[15]

  • Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources. Keep containers tightly sealed to prevent contamination and potential degradation.[14][15] It may be air-sensitive and is best stored under an inert atmosphere like nitrogen.[15]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can catalyze its hydrolysis back to nonanal and ethanol.[15]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[16]

References

  • Carrigan, M. D., Eash, K. J., Fine, L., & Mohan, R. S. (2001). A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. The Journal of Organic Chemistry, 66(13), 4442–4446. [Link]

  • The Good Scents Company. (n.d.). nonanal diethyl acetal, 54815-13-3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Nonanal Diethyl Acetal. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Nonane, 1,1-diethoxy- - Substance Details. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Nonane, 1,1-diethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography data for Nonane, 1,1-diethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Olfactorian. (n.d.). Nonanal Dimethyl Acetal | Perfume Material. Retrieved from [Link]

  • The Good Scents Company. (n.d.). undecanal diethyl acetal, 53405-97-3. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,1-diethoxycyclohexane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonane, 1,1-diethoxy-. In PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas 105-57-7, Ethane, 1,1-diethoxy-. Retrieved from [Link]

  • Perfumer's Apprentice. (n.d.). Aldehyde C-09 (Nonanal). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,1-Diethoxynonane (Nonanal Diethyl Acetal)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1-diethoxynonane, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support its application in research and development.

Section 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally recognized IUPAC name for this compound is This compound .[1][2][3] However, in commercial and research contexts, it is frequently identified by several synonyms. Understanding these is crucial for comprehensive literature searches and material sourcing.

Identifier Type Identifier
IUPAC Name This compound
Common Synonyms Nonanal Diethyl Acetal[3][4], Nonyl Aldehyde Diethyl Acetal[4], Aldehyde C-9 Diethyl Acetal[5]
CAS Number 54815-13-3[2][3][4]
Chemical Structure

The molecular structure of this compound consists of a nine-carbon aliphatic chain (nonane) where the first carbon is bonded to two ethoxy groups. This acetal functional group is the key to its chemical reactivity and utility.

Molecular Formula: C₁₃H₂₈O₂[2][4]

Molecular Weight: 216.36 g/mol [2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in experimental design.

Property Value Source
Appearance Colorless to almost colorless clear liquid
Purity >98.0% (GC)
Boiling Point 66°C at 0.3 mmHg
Specific Gravity 0.84200 to 0.84700 @ 25.00 °C[5]
Refractive Index 1.41900 to 1.42500 @ 20.00 °C[5]
Flash Point 145.00 °F TCC (62.78 °C)[5]
Solubility Soluble in alcohol; water solubility estimated at 3.902 mg/L @ 25 °C[5]

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of acetal formation, a cornerstone of organic chemistry for the protection of aldehyde functional groups. The most common and industrially viable method involves the acid-catalyzed reaction of nonanal with ethanol.

Synthesis Workflow

The following diagram illustrates the typical laboratory-scale synthesis of this compound.

Synthesis_Workflow Nonanal Nonanal Reaction_Mixture Reaction Mixture Nonanal->Reaction_Mixture Ethanol Ethanol (Excess) Ethanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., p-TSA) Acid_Catalyst->Reaction_Mixture Reflux Reflux with Dean-Stark Trap Reaction_Mixture->Reflux Heat Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Cooling Purification Distillation under Reduced Pressure Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Mechanistic Considerations

The acid-catalyzed acetal formation proceeds through a series of equilibrium steps. The use of excess ethanol and the removal of water are critical to drive the reaction towards the product, in accordance with Le Châtelier's principle. A Dean-Stark apparatus is the experimental workhorse for sequestering the water byproduct, thereby ensuring a high yield of the desired acetal. The choice of a non-nucleophilic acid catalyst, such as p-toluenesulfonic acid (p-TSA), is deliberate to prevent unwanted side reactions.

Section 3: Applications in Drug Development and Research

The primary utility of this compound in the pharmaceutical and research sectors lies in its role as a protecting group for the aldehyde functional group of nonanal. This protection is often a critical step in multi-step syntheses of complex target molecules.

Aldehyde Protection

The acetal group is stable under neutral and basic conditions, effectively masking the reactivity of the aldehyde. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the aldehyde. The aldehyde can be readily regenerated by acid-catalyzed hydrolysis.

Deprotection_Scheme Acetal This compound Hydrolysis Hydrolysis Acetal->Hydrolysis Aqueous_Acid Aqueous Acid (e.g., HCl) Aqueous_Acid->Hydrolysis Nonanal Nonanal Hydrolysis->Nonanal Ethanol Ethanol (2 eq.) Hydrolysis->Ethanol

Caption: Deprotection of this compound to regenerate nonanal.

Role in Fragrance and Flavor Industry

Beyond its synthetic utility, this compound itself is used in the fragrance industry.[2][5] Its waxy and floral scent profile makes it a component in various fragrance formulations.[5]

Section 4: Experimental Protocols

Synthesis of this compound

Materials:

  • Nonanal (1 equivalent)

  • Anhydrous Ethanol (10 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.01 equivalents)

  • Toluene (as solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add nonanal, anhydrous ethanol, and toluene.

  • Add the p-toluenesulfonic acid monohydrate catalyst.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Quality Control: Gas Chromatography (GC) Analysis

The purity of the synthesized this compound should be assessed by gas chromatography.

GC Conditions (Example):

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Program: 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

  • Carrier Gas: Helium

  • Injection Volume: 1 µL (split injection)

Section 5: Safety, Handling, and Storage

Safety Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Ground/bond container and receiving equipment to prevent static discharge.

Storage:

  • Store in a cool, well-ventilated place.

  • Keep the container tightly closed.

  • Store away from oxidizing agents and strong acids.

References

  • AKos Consulting & Solutions. (n.d.). Nonanal Diethyl Acetal. Retrieved from [Link][4]

  • The Good Scents Company. (n.d.). nonanal diethyl acetal. Retrieved from [Link][5]

  • National Institute of Standards and Technology. (n.d.). Nonanal dimethyl acetal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nonanal diethyl acetal, 54815-13-3. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). Nonane, 1,1-diethoxy-. PubChem. Retrieved from [Link][2]

  • National Institute of Standards and Technology. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link][3]

Sources

The Solubility Profile of 1,1-Diethoxynonane: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: Understanding 1,1-Diethoxynonane

This compound (C₁₃H₂₈O₂) is a diethyl acetal of nonanal.[1][2] Its molecular structure consists of a long, nonpolar nine-carbon alkyl chain (nonyl group) and a polar acetal functional group. This amphipathic nature is the primary determinant of its solubility across different solvent classes. The bulky, nonpolar tail dominates the molecule's overall character, suggesting a preference for nonpolar or weakly polar organic solvents. The two ether oxygen atoms in the acetal group can act as hydrogen bond acceptors, potentially allowing for limited solubility in more polar environments.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₂₈O₂[1]
Molecular Weight 216.36 g/mol [1][2]
Appearance Expected to be a colorless liquidInferred
Boiling Point Data not available
Density Data not available

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the predominant intermolecular forces are London dispersion forces due to the long alkyl chain.

Theoretical Solubility Profile

Based on its structure, the solubility of this compound in various organic solvents can be predicted as follows:

  • High Solubility: Expected in nonpolar, aprotic solvents where London dispersion forces are the primary mode of interaction. Examples include:

    • Hexane

    • Toluene

    • Diethyl ether

    • Dichloromethane

  • Moderate Solubility: Likely in polar, aprotic solvents. The polarity of the solvent can interact with the dipole moment of the acetal group, but the long alkyl chain may limit complete miscibility. Examples include:

    • Acetone

    • Ethyl acetate

    • Tetrahydrofuran (THF)

  • Low to Negligible Solubility: Expected in polar, protic solvents. The strong hydrogen bonding network of these solvents would be disrupted by the nonpolar alkyl chain of this compound, making dissolution energetically unfavorable. Examples include:

    • Methanol

    • Ethanol

    • Water

The following diagram illustrates the logical flow for selecting an appropriate solvent based on the "like dissolves like" principle.

G cluster_solute Solute: this compound cluster_solvents Solvent Selection solute Predominantly Nonpolar (Long Alkyl Chain) + Weakly Polar Acetal Group nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solute->nonpolar High Solubility (Dispersion Forces Match) polar_aprotic Polar Aprotic Solvents (e.g., Acetone, THF) solute->polar_aprotic Moderate Solubility (Dipole-Dipole Interaction) polar_protic Polar Protic Solvents (e.g., Methanol, Water) solute->polar_protic Low Solubility (H-Bond Disruption)

Caption: Solvent selection logic for this compound.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solute ensures that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solute settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is transferred.

    • To remove any suspended microparticles, filter the supernatant through a syringe filter into a clean, pre-weighed vial.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

    • Analyze the filtered saturated solution and the calibration standards using GC-FID or another appropriate analytical technique.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the saturated solution by interpolating its instrument response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

The following diagram illustrates the experimental workflow for determining solubility.

G A 1. Prepare Supersaturated Solution (Excess Solute) B 2. Equilibrate at Constant Temperature A->B C 3. Separate Solid and Liquid Phases (Centrifuge/Settle) B->C D 4. Filter Supernatant C->D E 5. Quantitative Analysis (e.g., GC-FID) D->E F 6. Calculate Solubility from Calibration Curve E->F

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, for liquid-liquid systems, the effect of temperature can be more complex. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound (which is predominantly nonpolar), the higher the solubility.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

  • pH (for aqueous solutions): While this compound is expected to have very low aqueous solubility, it's important to note that acetals can hydrolyze under acidic conditions to form an aldehyde and an alcohol.[5] This reaction would consume the acetal, leading to an apparent increase in solubility.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[2] General safety precautions include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7][8]

  • Avoiding inhalation, ingestion, and skin contact.[6]

  • Storing in a tightly closed container in a cool, dry place.[8]

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a predominantly nonpolar molecule with a weakly polar acetal functional group. Its solubility is expected to be highest in nonpolar organic solvents and lowest in polar, protic solvents. This guide provides a theoretical framework for understanding its solubility profile and a detailed experimental protocol for its quantitative determination. By applying these principles and methods, researchers can effectively select appropriate solvents and optimize conditions for reactions, purifications, and formulations involving this compound.

References

  • Llinàs, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19743. Available at: [Link]

  • Abraham, M. H., et al. (2010). Prediction of the solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(4), 1500-1515. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Nonane, 1,1-diethoxy-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). Nonane, 1,1-diethoxy-. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Sucrose. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 1,1-diethoxynonane, a key acetal intermediate in various synthetic applications, including fragrance and pharmaceutical development. The document elucidates the fundamental chemical properties that govern its stability, explores potential degradation pathways, and offers field-proven protocols for storage, handling, and purity assessment. By integrating principles of organic chemistry with practical laboratory considerations, this guide serves as an essential resource for ensuring the long-term integrity and reliability of this compound in research and development settings.

Introduction: The Chemical Nature of this compound

This compound, also known as nonanal diethyl acetal, belongs to the acetal functional group, characterized by two ether groups attached to the same carbon atom.[1] This structure imparts a unique reactivity profile; acetals are notably stable in neutral to strongly basic environments but are susceptible to hydrolysis under acidic conditions.[2] This characteristic makes them excellent protecting groups for aldehydes in multi-step syntheses.[3] Understanding the inherent stability and potential for degradation of this compound is paramount for its effective use, ensuring reproducibility of experimental results and the quality of final products.

The structure of this compound consists of a nine-carbon aliphatic chain (nonane) attached to a carbon atom which is, in turn, bonded to two ethoxy groups. This combination of a long hydrophobic chain and the polar acetal functional group influences its physical properties and solubility.

Chemical Structure

Caption: Chemical structure of this compound.

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis. Other potential degradation pathways, such as oxidation and thermal decomposition, are generally less significant under proper storage conditions.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its reaction with water in the presence of an acid catalyst, a process known as hydrolysis.[4] In this reaction, the acetal is cleaved to yield the parent aldehyde (nonanal) and two molecules of the corresponding alcohol (ethanol).[5]

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms of the acetal, followed by the departure of an alcohol molecule to form a resonance-stabilized oxonium ion.[5] This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. The process is repeated with the second alkoxy group, ultimately leading to the formation of the aldehyde.[5]

Acetal_Hydrolysis_Mechanism Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ OxoniumIon Oxonium Ion + Ethanol ProtonatedAcetal->OxoniumIon - Ethanol Hemiacetal Hemiacetal OxoniumIon->Hemiacetal + H2O, - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Aldehyde Nonanal + Ethanol ProtonatedHemiacetal->Aldehyde - Ethanol, - H+

Caption: Acid-catalyzed hydrolysis of this compound.

The presence of even trace amounts of acidic impurities can catalyze this degradation, leading to a decrease in purity over time. Therefore, it is crucial to store this compound in a dry, acid-free environment.

Oxidative and Thermal Stability

While less common than hydrolysis, oxidative degradation can occur, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light. This can potentially lead to the formation of various oxidation products.

Acetals are generally considered to be thermally stable.[6] However, at elevated temperatures, decomposition can occur. The specific thermal decomposition pathways for this compound are not well-documented, but it is prudent to avoid high temperatures during storage and handling.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place.[7]Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation.
Container Use a tightly sealed, clean, and dry glass container.[8]Prevents contamination and exposure to moisture. Glass is preferred due to its inertness.
Light Exposure Protect from light.[8]Minimizes the potential for light-induced degradation.
pH Ensure the absence of acidic contaminants.Prevents acid-catalyzed hydrolysis, the primary degradation pathway.
Handling Procedures
  • Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible to minimize exposure to air and moisture.

  • Avoid Ignition Sources: this compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[5]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[8]

  • Dispensing: Use clean, dry equipment for transferring the liquid. Avoid introducing any contaminants, especially water or acids.

Analytical Methods for Purity and Stability Assessment

Regular assessment of the purity of this compound is crucial to ensure its suitability for research and development applications. Several analytical techniques can be employed for this purpose.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[10] It is well-suited for assessing the purity of this compound and detecting the presence of its primary degradation products, nonanal and ethanol. GC-MS can be used to confirm the identity of these compounds.[11]

Experimental Protocol: GC Purity Assay

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR can be used to confirm the identity and purity of this compound. The presence of impurities, such as nonanal, can be detected by the appearance of characteristic signals (e.g., the aldehydic proton in the ¹H NMR spectrum).[2]

Experimental Protocol: ¹H NMR Purity Assessment

  • Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Data Analysis: Integrate the characteristic signals of this compound and any observed impurities. The relative integrals can be used to determine the molar ratio of the components and thus the purity of the sample.

Caption: Workflow for assessing the purity of this compound.

Conclusion

The stability of this compound is intrinsically linked to its chemical nature as an acetal. By understanding its primary degradation pathway—acid-catalyzed hydrolysis—and implementing appropriate storage and handling protocols, researchers can ensure the long-term integrity of this valuable compound. Adherence to the recommendations outlined in this guide, including storage in a cool, dry, and inert environment, and the use of established analytical techniques for purity verification, will contribute to the reliability and success of scientific endeavors that rely on this compound.

References

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • ACS Omega. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega, 7(34), 30197–30206. [Link]

  • Wikipedia. (2023). Acetal. Retrieved from [Link]

  • Kovac, F., & Plesnicar, B. (1978). The substituent effect on the thermal decomposition of acetal hydrotrioxides. Polar and radical decomposition paths. Journal of the American Chemical Society, 100(25), 7837-7841. [Link]

  • Journal of Chemical Education. (2019). Synthesis and NMR-Spectral Analysis of Achiral O,O- and N,N-Acetals: Anisochronous pro-R and pro-S Ligands in NMR Spectra. Journal of Chemical Education, 96(1), 157-162. [Link]

  • LCGC International. (2018). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International, 31(10). [Link]

  • Magritek. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 246-252. [Link]

  • MDPI. (2022). Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. Molecules, 27(19), 6534. [Link]

  • Chemistry LibreTexts. (2021). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.4: Acetal Formation. Retrieved from [Link]

  • ResearchGate. (2010). GC Determination of Acetone, Acetaldehyde, Ethanol, and Methanol in Biological Matrices and Cell Culture. Retrieved from [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. [Link]

  • Chromatography Forum. (2014). GC calibration for acetaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra for acetaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 21.15 Acetals as Protecting Groups. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing and Utilizing 1,1-Diethoxynonane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of 1,1-Diethoxynonane

For the discerning researcher in organic synthesis and drug development, the strategic selection of reagents is paramount to the success of complex molecular construction. Among the arsenal of protective groups, acetals stand out for their reliability in masking the reactivity of aldehydes and ketones. This guide provides an in-depth technical overview of this compound (also known as Nonanal diethyl acetal), a valuable yet often overlooked acetal in synthetic applications. While widely recognized in the flavor and fragrance industry for its characteristic aroma, its utility as a protective group for the nonanal aldehyde functionality offers a unique tool for chemists.[1][2][3] This guide will navigate the commercial landscape for sourcing high-purity this compound and delve into the causality behind its application in multi-step synthesis, providing field-proven insights for its effective implementation.

Physicochemical Properties

A foundational understanding of a reagent's properties is critical for its successful application.

PropertyValue
CAS Number 54815-13-3[4]
Molecular Formula C13H28O2[4]
Molecular Weight 216.36 g/mol [4]
Appearance Colorless liquid
Boiling Point 66°C at 0.3 mmHg
Density ~0.84 g/cm³
Refractive Index ~1.42
Solubility Soluble in alcohols and oils; insoluble in water.

Core Application in Research: The Strategic Use as a Protecting Group

In the intricate pathways of multi-step organic synthesis, particularly in drug development, the challenge of selectively reacting one functional group in the presence of others is a frequent hurdle. Aldehydes, being highly electrophilic, are susceptible to a wide range of nucleophilic attacks. This is where the strategic implementation of a protecting group becomes essential. The conversion of an aldehyde to an acetal, such as this compound, effectively masks its reactivity.

The importance of acetals as protecting groups lies in their stability under neutral to strongly basic conditions.[5] This allows for a broad range of chemical transformations to be carried out on other parts of the molecule without affecting the protected aldehyde. Subsequently, the aldehyde can be regenerated under mild acidic conditions.[5][6]

Commercial Suppliers of Research-Grade this compound

Sourcing high-quality reagents is a critical first step in any experimental workflow. Below is a comparative table of commercial suppliers for this compound, intended for research and development purposes.

SupplierProduct NamePurity/GradeAvailable Quantities
TCI America Nonanal Diethyl Acetal>98.0% (GC)25mL, Bulk
BOC Sciences Nonanal Diethyl AcetalNot specifiedInquire
MySkinRecipes Nonanal Diethyl Acetal≥98%1ml, 5ml
Lab Pro Inc. Nonanal Diethyl AcetalMin. 98.0% (GC)5ML

It is important to note that while major suppliers like Sigma-Aldrich and Thermo Fisher Scientific (Alfa Aesar) have extensive catalogs of acetals, this compound may not be a standard stock item. For these suppliers, researchers should inquire about custom synthesis options.

Experimental Protocols: A Self-Validating System

The following protocols are presented as a guide for the protection of an aldehyde as a diethyl acetal and its subsequent deprotection. These are generalized procedures that can be adapted for this compound.

Protocol 1: Protection of an Aldehyde as a Diethyl Acetal

This procedure details the acid-catalyzed formation of a diethyl acetal from an aldehyde and ethanol.

Causality: The reaction is driven by the removal of water, typically using a Dean-Stark apparatus, which shifts the equilibrium towards the formation of the acetal. An acid catalyst is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.

G cluster_protection Protection Workflow start Aldehyde + Ethanol (excess) reagents Acid Catalyst (e.g., p-TsOH) reaction Reflux with Dean-Stark Apparatus start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Distillation or Chromatography workup->purification product Purified Diethyl Acetal purification->product

Caption: Workflow for Aldehyde Protection as a Diethyl Acetal.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde (1 equivalent).

  • Add absolute ethanol (5-10 equivalents) as both the reagent and solvent.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the pure diethyl acetal.

Protocol 2: Deprotection of a Diethyl Acetal

This protocol describes the hydrolysis of a diethyl acetal back to the parent aldehyde using aqueous acid.

Causality: The deprotection is the reverse of the protection mechanism. The presence of water and an acid catalyst drives the equilibrium back towards the aldehyde. The acid protonates one of the acetal oxygens, initiating the cleavage of the C-O bond.

G cluster_deprotection Deprotection Workflow start Diethyl Acetal reagents Aqueous Acid (e.g., HCl, H2SO4) in Solvent (e.g., THF, Acetone) reaction Stir at Room Temperature start->reaction reagents->reaction workup Neutralization & Extraction reaction->workup purification Chromatography or Distillation workup->purification product Purified Aldehyde purification->product G decision1 Does the multi-step synthesis involve a nucleophilic or basic reagent? decision2 Is the aldehyde functionality required to be unreactive during this step? decision1->decision2 Yes no_protection No protecting group needed for this step. decision1->no_protection No action1 Protect the aldehyde as this compound. decision2->action1 Yes decision2->no_protection No action2 Proceed with the desired transformation on another functional group. action1->action2 action3 Deprotect the acetal to regenerate the aldehyde. action2->action3 outcome Synthetically advanced intermediate with the desired modification. action3->outcome

Sources

Reaction mechanism of 1,1-Diethoxynonane formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Mechanism of 1,1-Diethoxynonane Formation

Introduction

In the landscape of synthetic organic chemistry, the protection of functional groups is a cornerstone strategy for the successful execution of multi-step syntheses. Among these, the aldehyde functional group, with its inherent reactivity, often requires masking to prevent unwanted side reactions. The conversion of an aldehyde to an acetal is a classic and robust method for achieving this protection. This compound is the acetal formed from the reaction of nonanal, a nine-carbon aliphatic aldehyde, and ethanol. This transformation is a prime example of a reversible, acid-catalyzed nucleophilic addition reaction.[1][2]

This technical guide provides an in-depth exploration of the core reaction mechanism for the formation of this compound. We will dissect the multi-step pathway, explain the causal factors behind each experimental choice, provide a field-proven experimental protocol, and visualize the entire process to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Part 1: The Mechanistic Landscape

The formation of this compound from nonanal and ethanol does not occur spontaneously. It requires an acid catalyst to proceed, as the alcohol is a weak nucleophile and the aldehyde's carbonyl carbon is only moderately electrophilic.[2][3] The entire mechanism is a sequence of proton transfers, nucleophilic attacks, and dehydration steps, which can be logically divided into two primary stages.[1]

The Imperative of Acid Catalysis

Under neutral or basic conditions, the equilibrium for acetal formation lies heavily in favor of the starting materials.[1] An acid catalyst is indispensable for two key reasons:

  • Carbonyl Activation: The catalyst (e.g., H⁺) protonates the carbonyl oxygen of nonanal. This protonation places a positive formal charge on the oxygen, which is highly electronegative. Through resonance, this positive charge is delocalized to the carbonyl carbon, drastically increasing its electrophilicity and making it highly susceptible to attack by a weak nucleophile like ethanol.[3][4]

  • Facilitating Dehydration: In the second stage of the mechanism, the hydroxyl group of an intermediate species (the hemiacetal) must be removed. Hydroxide (OH⁻) is a poor leaving group. The acid catalyst protonates this hydroxyl group, converting it into a water molecule (H₂O), which is an excellent leaving group.[4][5]

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or acidic resins like Amberlyst-15.[1][6]

Stepwise Elucidation of the Mechanism

The reaction proceeds through a distinct hemiacetal intermediate, which is formed and then consumed to generate the final acetal product.[7][8]

Stage 1: Formation of the Hemiacetal Intermediate (1-Ethoxy-1-nonanol)

  • Protonation of the Carbonyl Oxygen: The reaction initiates with the rapid and reversible protonation of the nonanal's carbonyl oxygen by the acid catalyst. This activation step is critical for the subsequent nucleophilic attack.[3][9]

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a new carbon-oxygen bond and breaks the carbonyl π bond, with the electrons moving to the protonated oxygen.[7][8]

  • Deprotonation: A base in the reaction mixture (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes the proton from the newly added ethoxy group, yielding the neutral hemiacetal, 1-ethoxy-1-nonanol, and regenerating the acid catalyst.[8] This intermediate is typically not isolated and exists in equilibrium with the starting materials.[7]

Stage 2: Conversion of Hemiacetal to Acetal (this compound)

  • Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[4][7]

  • Dehydration and Formation of an Oxonium Ion: The protonated hemiacetal loses a molecule of water in a dehydration step. This results in the formation of a carbocation that is resonance-stabilized by the adjacent oxygen atom's lone pair. This resonance-stabilized species, known as an oxonium ion, is a key electrophilic intermediate.[3][4]

  • Second Nucleophilic Attack by Ethanol: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion, forming the second C-O bond of the acetal.[4][7]

  • Final Deprotonation: A base removes the final proton from the second ethoxy group, yielding the stable this compound acetal and regenerating the acid catalyst, allowing it to continue the catalytic cycle.[4][8]

Visualizing the Mechanism

The following diagram illustrates the complete, step-by-step reaction pathway from nonanal to this compound.

ReactionMechanism Figure 1: Reaction Mechanism for this compound Formation cluster_products Nonanal Nonanal ProtonatedNonanal Protonated Nonanal (Activated) Nonanal->ProtonatedNonanal 1. Protonation Ethanol1 + Ethanol Tetrahedral1 Oxonium Intermediate H_plus1 + H⁺ (cat.) ProtonatedNonanal->Tetrahedral1 2. Nucleophilic Attack Hemiacetal Hemiacetal (1-Ethoxy-1-nonanol) Tetrahedral1->Hemiacetal 3. Deprotonation ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal 4. Protonation Ethanol2 + Ethanol ProtonatedAcetal Protonated Acetal H_plus2 + H⁺ OxoniumIon Resonance-Stabilized Oxonium Ion ProtonatedHemiacetal->OxoniumIon 5. Dehydration H2O_out - H₂O OxoniumIon->ProtonatedAcetal 6. Nucleophilic Attack Acetal This compound (Product) ProtonatedAcetal->Acetal 7. Deprotonation H_plus_out - H⁺ in1 in2 in3 in4 in5 in6

Caption: Figure 1: Reaction Mechanism for this compound Formation.

Part 2: Experimental Synthesis and Protocol

Guiding Principles of Synthesis

The reversible nature of acetal formation necessitates strategic control of the reaction conditions to maximize product yield.[2][7] According to Le Chatelier's principle, the equilibrium can be shifted toward the products by:

  • Using an Excess of a Reactant: The use of excess ethanol is a common and effective strategy to drive the reaction forward.[1] Often, ethanol can serve as both the reactant and the solvent.

  • Removing a Product: The removal of water as it is formed is the most effective method to ensure high conversion to the acetal.[2] This is typically achieved using a Dean-Stark apparatus, which continuously removes the water-containing azeotrope from the reaction mixture, or by adding a dehydrating agent like anhydrous calcium chloride or molecular sieves.[2][10]

Detailed Experimental Protocol

This protocol is adapted from established procedures for acetal synthesis and is tailored for the preparation of this compound.[10]

Materials & Equipment:

  • Reactants: Nonanal (1 equiv.), 95% or absolute Ethanol (5-10 equiv.), p-Toluenesulfonic acid monohydrate (p-TsOH, 0.01-0.02 equiv.) or anhydrous Calcium Chloride (1.5-2.0 equiv.).

  • Solvent: Toluene or Benzene (if using a Dean-Stark trap).

  • Apparatus: Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer/stir bar, heating mantle, separatory funnel, rotary evaporator, fractional distillation apparatus.

  • Workup Reagents: Saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate or sodium sulfate.

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Charging the Flask: To the flask, add nonanal (1.0 equiv.), a significant excess of ethanol (e.g., 5 equiv.), the acid catalyst (e.g., p-TsOH, 0.01 equiv.), and a solvent such as toluene (sufficient to fill the Dean-Stark trap).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water-ethanol azeotrope will begin to collect in the Dean-Stark trap. As the reaction progresses, water will separate and collect in the bottom of the trap, while the upper organic layer will return to the flask. Continue reflux until no more water is collected (typically 2-4 hours).

  • Quenching and Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Data Presentation: Reactant and Product Properties
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Nonanal142.241950.827
Ethanol46.0778.40.789
This compound216.38~230-235 (est.)~0.84 (est.)

Conclusion

The formation of this compound from nonanal and ethanol is a fundamentally important reaction in organic synthesis, exemplifying the acid-catalyzed pathway for acetal formation. The mechanism is a well-defined sequence of protonation, nucleophilic attack, and dehydration events, all governed by the principles of chemical equilibrium. A thorough understanding of this mechanism, particularly the critical role of the acid catalyst in activating the carbonyl and facilitating the departure of a water molecule, is paramount. By carefully controlling reaction conditions, specifically by removing water as it is formed, researchers can efficiently drive the synthesis to completion, yielding a valuable protected aldehyde ready for subsequent transformations.

References

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 14.3: Acetal Formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Allery, A. [Orgo Made Simple]. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]

  • Ferreira, M. L., et al. (2009). Glycerol Valorization as Biofuel: Thermodynamic and Kinetic Study of the Acetalization of Glycerol with Acetaldehyde. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Adkins, H., & Nissen, B. H. (1923). Acetal. Organic Syntheses, 3, 1. Retrieved from [Link]

  • OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 21.3: Formation of hydrates, hemiacetals, acetals. Retrieved from [Link]

  • Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol Guide: The Diethyl Acetal as a Robust Protecting Group for Aldehydes in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Reactivity in Multistep Synthesis

In the intricate landscape of organic synthesis, particularly within drug discovery and development, the ability to selectively modify one functional group in the presence of others is paramount. Aldehydes, with their inherent electrophilicity, are central building blocks but also represent a significant reactivity challenge. Their susceptibility to nucleophilic attack, oxidation, and reduction often necessitates a temporary masking or "protection" strategy to prevent unwanted side reactions.

This guide provides an in-depth exploration of the diethyl acetal, a classic yet highly effective protecting group for aldehydes. We will delve into the underlying chemical principles, stability profiles, and field-proven protocols for its installation and removal. For clarity, we will use 1,1-diethoxynonane—the diethyl acetal of nonanal—as a structural example of a protected aldehyde, illustrating the successful masking of the reactive carbonyl group. Acetals are exceptionally valuable because they are stable in neutral to strongly basic environments, rendering them inert to many common reagents like organometallics and hydrides, yet they can be cleanly removed under mild acidic conditions.[1][2] This differential stability is the cornerstone of their strategic utility in complex synthetic routes.

The Chemistry of Acetal Protection: A Tale of Equilibrium

The formation of a diethyl acetal from an aldehyde and ethanol is an acid-catalyzed nucleophilic addition reaction.[3] Understanding the mechanism is crucial for optimizing reaction conditions and ensuring high yields. The entire process is a series of equilibria; therefore, experimental design must favor the formation of the desired product.[4][5]

Mechanism of Acetal Formation

The reaction proceeds through a hemiacetal intermediate and requires an acid catalyst to activate the carbonyl group and facilitate the departure of a water molecule.[6][7]

The key steps are:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Formation of Oxocarbenium Ion: The loss of a water molecule generates a resonance-stabilized oxocarbenium ion.

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the oxocarbenium ion.

  • Deprotonation: The final deprotonation step releases the neutral acetal product and regenerates the acid catalyst, allowing it to re-enter the catalytic cycle.

Acetal Formation Mechanism cluster_0 Aldehyde Activation cluster_1 Hemiacetal Formation cluster_2 Water Elimination cluster_3 Acetal Formation Aldehyde R-CHO Protonated_Aldehyde R-CH=O⁺H Aldehyde->Protonated_Aldehyde Protonation H_plus H+ Ethanol1 EtOH Hemiacetal_Intermediate R-CH(OH)(O⁺HEt) Protonated_Aldehyde->Hemiacetal_Intermediate Nucleophilic Attack Hemiacetal R-CH(OH)(OEt) (Hemiacetal) Hemiacetal_Intermediate->Hemiacetal Deprotonation Protonated_Hemiacetal R-CH(O⁺H₂)(OEt) Hemiacetal->Protonated_Hemiacetal Protonation Oxocarbenium R-CH=O⁺Et (Oxocarbenium Ion) Protonated_Hemiacetal->Oxocarbenium Loss of H₂O Water H₂O Protonated_Hemiacetal->Water Ethanol2 EtOH Protonated_Acetal R-CH(OEt)(O⁺HEt) Oxocarbenium->Protonated_Acetal Nucleophilic Attack Acetal R-CH(OEt)₂ (Acetal) Protonated_Acetal->Acetal Deprotonation

Caption: Acid-catalyzed mechanism of diethyl acetal formation.

Driving the Equilibrium: The Role of Water Removal

Since acetal formation is reversible, the presence of water in the reaction mixture can hydrolyze the product back to the aldehyde.[4][5] To achieve high conversion, the equilibrium must be shifted towards the products. This is typically accomplished by:

  • Azeotropic Distillation: Using a solvent like toluene or benzene with a Dean-Stark apparatus to physically remove water as it forms.[8]

  • Chemical Dehydrating Agents: Employing a water scavenger that reacts irreversibly with water. Trialkyl orthoformates, such as triethyl orthoformate (TEOF), are exceptionally effective for this purpose, as they react with water to form an ester and alcohol, driving the reaction forward.[9][10][11]

Stability and Application Scope

The primary advantage of using a diethyl acetal as a protecting group is its predictable stability profile. This allows for precise chemical manipulations at other sites of a complex molecule.

Chemical Compatibility

The stability of the diethyl acetal group under various conditions is summarized below. This stability makes it an excellent choice for multistep syntheses common in drug development.[12][13]

Reagent ClassSpecific ExamplesStability of Diethyl AcetalCitation(s)
Strong Bases NaOH, KOH, NaH, t-BuOKStable [1][14]
Nucleophiles Grignard Reagents (RMgX), Organolithiums (RLi)Stable [1][2][15]
Hydride Reductants LiAlH₄, NaBH₄Stable [9][14]
Oxidizing Agents PCC, PDC, MnO₂, Jones ReagentGenerally Stable [8]
Aqueous Acids HCl (aq), H₂SO₄ (aq), Acetic AcidLabile (Cleaved) [6][9][16]
Lewis Acids BF₃·OEt₂, ZnCl₂Labile (Cleaved) [9][17]
Strategic Application: A Common Synthetic Problem

Consider a synthetic target containing both an aldehyde and an ester. If the desired transformation is the selective reduction of the ester to an alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), the more reactive aldehyde must first be protected.[18] LiAlH₄ would otherwise reduce both functional groups.

The strategic workflow involves three key phases: protection, transformation, and deprotection.

Synthetic Workflow Start Starting Material (Aldehyde & Ester) Protect Step 1: Protect Aldehyde (EtOH, H⁺, -H₂O) Start->Protect Protected_SM Protected Intermediate (Acetal & Ester) Protect->Protected_SM Transform Step 2: Transform Ester (e.g., LiAlH₄ reduction) Protected_SM->Transform Transformed_Intermediate Reduced Intermediate (Acetal & Alcohol) Transform->Transformed_Intermediate Deprotect Step 3: Deprotect Acetal (H₃O⁺) Transformed_Intermediate->Deprotect Final_Product Final Product (Aldehyde & Alcohol) Deprotect->Final_Product

Caption: General workflow for using an acetal protecting group.

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate's reactivity, solubility, and stability. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Protection of an Aldehyde via Acid-Catalyzed Acetalization

This protocol describes the formation of a diethyl acetal from a generic aldehyde using ethanol and triethyl orthoformate as a dehydrating agent, catalyzed by p-toluenesulfonic acid (TsOH).

Materials:

  • Aldehyde (1.0 eq)

  • Anhydrous Ethanol (10-20 eq)

  • Triethyl orthoformate (TEOF) (1.5-2.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.01-0.05 eq, catalyst)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the anhydrous solvent.

  • Add anhydrous ethanol, followed by triethyl orthoformate. Stir the mixture at room temperature.

  • Add the catalytic amount of p-toluenesulfonic acid. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours at room temperature. Gentle heating may be required for less reactive aldehydes.

  • Work-up: Once the reaction is complete, quench the catalyst by adding saturated sodium bicarbonate solution. Stir for 10-15 minutes.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

  • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude acetal can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (pre-treated with a small amount of triethylamine to neutralize acidity) if necessary.

Protocol 2: Deprotection of a Diethyl Acetal via Acidic Hydrolysis

This protocol describes the regeneration of the aldehyde from its diethyl acetal using aqueous acid.

Materials:

  • Diethyl acetal (1.0 eq)

  • Solvent mixture (e.g., Acetone/Water 4:1 or THF/Water 4:1)

  • Acid catalyst (e.g., 1M HCl, 10% Acetic Acid, or a Lewis acid like Er(OTf)₃)[9]

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diethyl acetal in the chosen solvent mixture in a round-bottom flask.

  • Add the acid catalyst dropwise while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the hydrolysis by TLC or GC-MS. The reaction is usually complete within 30 minutes to a few hours.

  • Work-up: Upon completion, carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting aldehyde can be purified by standard methods such as chromatography or distillation if required.

Concluding Remarks

The diethyl acetal is a time-tested and reliable protecting group for aldehydes, offering a crucial tool for synthetic chemists in academic and industrial settings. Its ease of formation, robust stability towards a wide array of non-acidic reagents, and straightforward cleavage under mild acidic conditions provide a powerful strategic advantage. By understanding the underlying mechanisms and optimizing the protocols outlined in this guide, researchers can confidently navigate complex synthetic pathways, enabling the efficient construction of valuable molecules for drug development and beyond.

References

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetal. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 16.4: Acetal Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Fujita, T., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-904. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.4: Acetal Formation, Mechanism, Resonance. Retrieved from [Link]

  • Chang, C., Chu, K. C., & Yue, S. (1992). Anhydrous Deprotection of Dimethyl Acetals with Acetyl Chloride/ZnCl2. Synthetic Communications, 22(8), 1119-1124. Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Fife, T. H., & Jao, L. K. (1968). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 90(15), 4081-4085. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Grassi, L. (2014, December 2). Are dimethylacetals derived from aromatic aldehydes stable?. ResearchGate. Retrieved from [Link]

  • Request PDF. (2025, August 7). Alkyl Orthoformate: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • Deslongchamps, P., et al. (1975). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Canadian Journal of Chemistry, 53(11), 1601-1615. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,1-diethoxycyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • RSC Publishing. (2020, August 17). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]

  • Carrigan, M. D., et al. (2001). A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. The Journal of Organic Chemistry, 66(19), 6527-6530. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1-diethoxyethane. Retrieved from [Link]

  • ResearchGate. (2004, April). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme. Retrieved from [Link]

  • Wikimedia Commons. (2021, June 7). File:Synthesis of 1,1-Diethoxyethane.svg. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Chemospecific. (2019, April 8). Aldehydes & Ketones: The Ultimate Guide to Protecting Groups! [Video]. YouTube. Retrieved from [Link]

  • Danheiser, R. L., & Varongchayakul, C. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. Retrieved from [Link]

  • BDMAEE. (2025, July 7). diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. Retrieved from [Link]

  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • PubMed. (2017, November 7). The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Cytotoxic and Genotoxic Evaluation of Drug-Loaded Silver Nanoparticles with Mebeverine and Its Analog. Retrieved from [Link]

Sources

Application Note & Protocol: Acid-Catalyzed Protection of Nonanal with Ethanol to Form Nonanal Diethyl Acetal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the protection of the aldehyde functional group in nonanal as a diethyl acetal. The protocol leverages an acid-catalyzed reaction with excess ethanol, a fundamental transformation in organic synthesis to prevent aldehydes from undergoing unwanted reactions under basic, nucleophilic, or reductive conditions.[1][2][3] This note details the underlying chemical principles, a step-by-step experimental procedure, and critical insights for successful execution in a research and development setting.

Introduction: The Strategic Imperative of Carbonyl Protection

In multi-step organic synthesis, the aldehyde functional group presents a significant challenge due to its high reactivity towards a wide array of reagents, including nucleophiles and reducing agents.[1][4] To selectively perform chemical modifications on other parts of a molecule, it is often necessary to temporarily "mask" or "protect" the aldehyde. The conversion of an aldehyde to an acetal is a robust and widely employed protection strategy.[4][5]

Acetals are geminal-diether derivatives formed by reacting an aldehyde with two equivalents of an alcohol under acidic conditions.[6][7] They are prized as protecting groups because they exhibit the stability of ethers, rendering them inert to strongly nucleophilic and basic conditions, such as those found in Grignard reactions, organolithium chemistry, and hydride reductions.[1][2] Importantly, the formation of an acetal is a reversible process; the aldehyde can be readily regenerated by hydrolysis with aqueous acid, making the acetal an ideal temporary shield.[6][8][9] This protocol focuses on the specific conversion of nonanal to nonanal diethyl acetal using ethanol in the presence of an acid catalyst.

Reaction Mechanism: A Step-Wise View of Acetal Formation

The conversion of nonanal to its diethyl acetal is a classic example of nucleophilic addition to a carbonyl group, facilitated by acid catalysis. The reaction proceeds through a hemiacetal intermediate and is driven to completion by the removal of water.[6][10] Understanding this mechanism is critical for optimizing reaction conditions.

The key steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of nonanal. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like ethanol.[7][11][12]

  • Nucleophilic Attack by Ethanol (First Equivalent): An ethanol molecule attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.[6]

  • Deprotonation to Form Hemiacetal: A base (another ethanol molecule or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, yielding a neutral hemiacetal intermediate.[6][9]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[10][11]

  • Loss of Water: The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized oxonium ion.[11][13]

  • Nucleophilic Attack by Ethanol (Second Equivalent): A second molecule of ethanol attacks the highly electrophilic oxonium ion.[11][14]

  • Final Deprotonation: A final deprotonation step yields the stable diethyl acetal and regenerates the acid catalyst.[6][11]

The entire process is an equilibrium.[8][15] To drive the reaction toward the product (the acetal), Le Châtelier's principle is applied by using an excess of ethanol and actively removing the water byproduct as it is formed.[6][8][16]

Visualizing the Mechanism

The following diagram illustrates the acid-catalyzed formation of nonanal diethyl acetal.

Acetal_Formation Nonanal Nonanal ProtonatedNonanal Protonated Nonanal Nonanal->ProtonatedNonanal 1. Protonation Ethanol1 Ethanol (1st eq.) Hemiacetal Hemiacetal Intermediate Ethanol2 Ethanol (2nd eq.) Acetal Nonanal Diethyl Acetal H_plus_in1 H⁺ (catalyst) H_plus_in2 H⁺ (catalyst) ProtonatedHemiacetal Protonated Hemiacetal ProtonatedNonanal->Hemiacetal 2. Nucleophilic Attack Hemiacetal->ProtonatedHemiacetal 3. Protonation of -OH OxoniumIon Oxonium Ion ProtonatedHemiacetal->OxoniumIon 4. Loss of Water OxoniumIon->Acetal 5. Nucleophilic Attack Water Water (byproduct) OxoniumIon->Water H_plus_out H⁺ (regenerated) Acetal->H_plus_out 6. Deprotonation

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

Experimental Protocol

This protocol is adapted from established procedures for acetalization of analogous aldehydes.[17]

4.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Nonanal142.2414.2 g (16.8 mL)100Ensure purity >98%; distill if necessary.
Ethanol (Anhydrous)46.0769.1 g (87.6 mL)1500Use absolute ethanol to minimize water content. Excess drives equilibrium.
Toluene (Anhydrous)92.14100 mL-Solvent for azeotropic removal of water.
p-Toluenesulfonic acid monohydrate (p-TsOH)190.220.19 g1.0Catalytic amount (0.01 eq.).
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL-For neutralization.
Brine (Saturated NaCl solution)-~50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying agent.

4.2. Equipment

  • 500 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Step-by-Step Methodology

5.1. Reaction Setup

  • Assemble the Apparatus: Set up the 500 mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Ensure all glassware is oven-dried to be free of moisture.

  • Charge the Flask: To the flask, add nonanal (1.0 eq.), anhydrous ethanol (15 eq.), and anhydrous toluene.[17]

  • Add Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq.).[17] The use of a mild acid catalyst like p-TsOH is often preferred to stronger mineral acids like H₂SO₄ to minimize potential side reactions, such as aldol condensation.[17]

5.2. Reaction Execution

  • Heating: Begin stirring and heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Water Removal: Continue refluxing until water ceases to collect in the trap (typically 2-4 hours). This visual confirmation is a key in-process check to ensure the reaction is driven to completion.[6][17]

  • Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to confirm the disappearance of the starting nonanal.

5.3. Workup and Purification

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Neutralization: Transfer the reaction mixture to a separatory funnel. Wash with saturated sodium bicarbonate solution (~50 mL) to neutralize the acid catalyst.[17] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Washing: Separate the organic layer and wash it with brine (~50 mL) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (toluene and excess ethanol) under reduced pressure using a rotary evaporator.

  • Purification: The crude product, nonanal diethyl acetal, should be purified by fractional distillation under reduced pressure to obtain the final, high-purity product.

Troubleshooting and Field Insights

  • Low Yield: The primary cause of low yield is often incomplete reaction due to the presence of water.[17] Ensure all reagents and solvents are anhydrous and that the Dean-Stark apparatus is functioning efficiently to remove the water byproduct.[17]

  • Aldol Condensation: Aldehydes can undergo acid-catalyzed self-condensation, especially at elevated temperatures.[17] Using the lowest effective reflux temperature and avoiding prolonged reaction times can minimize this side reaction. If condensation is a persistent issue, a milder acid catalyst may be considered.

  • Incomplete Conversion: If the reaction stalls, leaving a significant amount of the hemiacetal intermediate, ensure a sufficient excess of ethanol is used and that water is being effectively removed to push the equilibrium towards the full acetal.[17]

Conclusion

The protection of nonanal as its diethyl acetal is a critical and reliable procedure for synthetic chemists. By understanding the acid-catalyzed mechanism and carefully controlling the reaction conditions, particularly through the removal of water, researchers can achieve high yields of the desired protected aldehyde. This acetal serves as a stable intermediate, ready for subsequent chemical transformations that would otherwise be incompatible with a free aldehyde group. The subsequent deprotection is readily achieved with aqueous acid, revealing the aldehyde for further reactions.[13][18]

References

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. [Link]

  • Wikipedia. Acetal. [Link]

  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • Pearson. (2022). Acetal Protecting Group Explained. [Link]

  • Scribd. Acetal As A Protective Group in Organic Synthesis. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • Synthesis of Organic Compounds. Preparation of acetaldehyde diethyl acetal. [Link]

  • Organic Syntheses. nitroacetaldehyde diethyl acetal. [Link]

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Khan Academy. Acid and base catalyzed formation of hydrates and hemiacetals. [Link]

  • Google Patents. Process for preparing acetaldehyde diethyl acetal.
  • Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. [Link]

  • Patsnap. Synthesis method for bromoacetaldehyde diethyl acetal. [Link]

  • YouTube. (2024). Organic Chemistry 2 - Chapter 19.6 - Acid-catalyzed acetal formation. [Link]

  • Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]

  • YouTube. (2021). Acid catalyzed acetal formation. [Link]

  • OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. [Link]

  • Khan Academy. Formation of acetals. [Link]

Sources

Application Note: Selective Deprotection of 1,1-Diethoxynonane for the Regeneration of Nonanal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations. Aldehydes, being highly reactive functional groups, are often masked to prevent unwanted side reactions during various synthetic steps such as reductions, oxidations, or reactions involving strong nucleophiles and bases.[1][2][3][4] Acetals, formed by the reaction of an aldehyde with two equivalents of an alcohol, serve as robust and reliable protecting groups.[1][3] They exhibit notable stability in neutral to strongly basic environments, rendering the otherwise reactive carbonyl group inert.[1][4] The diethyl acetal of nonanal, 1,1-diethoxynonane, is a common intermediate used to shield the nonanal moiety. This application note provides a comprehensive guide to the deprotection of this compound to regenerate nonanal, a valuable C9 aldehyde. We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss alternative methodologies.

Reaction Principle: Acid-Catalyzed Acetal Hydrolysis

The deprotection of acetals is most commonly achieved through acid-catalyzed hydrolysis.[5] This reaction is reversible, and to drive the equilibrium towards the formation of the aldehyde, an excess of water is typically used.[6] The mechanism proceeds through several key steps:

  • Protonation: The reaction is initiated by the protonation of one of the ether oxygens of the acetal by an acid catalyst (H₃O⁺). This converts the ethoxy group into a good leaving group (ethanol).

  • Formation of an Oxonium Ion: The protonated ethoxy group departs as a molecule of ethanol, facilitated by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxonium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: A proton is transferred from the newly added water molecule to a base (another water molecule), forming a hemiacetal.

  • Second Protonation: The remaining ethoxy group of the hemiacetal is protonated by the acid catalyst.

  • Elimination of Ethanol: The protonated ethoxy group is eliminated as a second molecule of ethanol, with the assistance of the hydroxyl group's lone pair, reforming an oxonium ion (this time, a protonated aldehyde).

  • Final Deprotonation: A final deprotonation step by a water molecule regenerates the acid catalyst and yields the final aldehyde product, nonanal.

This mechanistic pathway underscores the necessity of an acidic medium and the presence of water for the successful cleavage of the acetal.

Visualizing the Mechanism

Acetal Deprotection Mechanism Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H₃O⁺ Oxonium1 Oxonium Ion ProtonatedAcetal->Oxonium1 - EtOH Hemiacetal Hemiacetal Oxonium1->Hemiacetal + H₂O - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H₃O⁺ Oxonium2 Protonated Nonanal ProtonatedHemiacetal->Oxonium2 - EtOH Nonanal Nonanal Oxonium2->Nonanal - H₃O⁺

Caption: Acid-catalyzed deprotection of this compound to nonanal.

Experimental Protocol: Deprotection of this compound

This protocol outlines a standard laboratory procedure for the hydrolysis of this compound to nonanal using a dilute acid catalyst.

Materials and Reagents
Material/ReagentFormulaM.W. ( g/mol )QuantityNotes
This compoundC₁₃H₂₈O₂216.3610.82 g (50 mmol)Starting material[7][8]
AcetoneC₃H₆O58.08100 mLSolvent
Hydrochloric Acid (2M)HCl36.4625 mLAcid Catalyst
Saturated Sodium BicarbonateNaHCO₃84.01~50 mLFor neutralization
Diethyl Ether(C₂H₅)₂O74.12150 mLExtraction Solvent
Anhydrous Magnesium SulfateMgSO₄120.37~5 gDrying Agent
Brine (Saturated NaCl)NaCl58.44~50 mLFor washing
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.82 g, 50 mmol) in acetone (100 mL).

  • Initiation of Hydrolysis: To the stirring solution, add 2M hydrochloric acid (25 mL).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acetal is no longer detectable. This typically takes 2-4 hours.

  • Work-up - Neutralization: Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude nonanal can be purified by vacuum distillation to yield a clear liquid. Nonanal has a boiling point of 190-192 °C at atmospheric pressure.[9]

Expected Outcome

This procedure should yield nonanal in good to excellent yields (typically 85-95%). The purity of the final product can be assessed by GC-MS and ¹H NMR spectroscopy.

Alternative Deprotection Methods

While acid-catalyzed hydrolysis is the most common method, several other reagents and conditions can be employed for acetal deprotection, particularly when acid-sensitive functional groups are present elsewhere in the molecule.

MethodReagentsConditionsAdvantagesDisadvantages
Lewis Acid Catalysis Bi(NO₃)₃·5H₂O[10], Ce(OTf)₃[11], In(OTf)₃[12]Mild, often neutral or near-neutralHigh chemoselectivity, suitable for acid-sensitive substrates.Cost of some Lewis acids, potential for metal contamination.
Oxidative Deprotection Benzyltriphenylphosphonium peroxymonosulfate/AlCl₃[13]Solvent-free, grindingRapid reaction times, avoids aqueous work-up.Stoichiometric reagents, may not be suitable for all substrates.
Electrochemical Deprotection LiClO₄, 1,3,5-trioxane[14]Neutral, electrochemical cellAvoids harsh acidic reagents.Requires specialized equipment.
Solid Acid Catalysis Amberlyst-15[12], Silica gel[12]HeterogeneousEasy removal of catalyst by filtration.Can require longer reaction times or heating.

General Experimental Workflow

The overall process from the protected acetal to the purified aldehyde can be summarized in the following workflow.

Experimental Workflow cluster_reaction Deprotection Reaction cluster_workup Aqueous Work-up cluster_purification Isolation & Purification Start This compound Reaction Add Acetone and 2M HCl Start->Reaction Monitoring Stir at RT Monitor by TLC/GC Reaction->Monitoring Neutralize Neutralize with NaHCO₃ (aq) Monitoring->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Filter Filter Dry->Filter Evaporate Solvent Removal (Rotovap) Filter->Evaporate Purify Vacuum Distillation Evaporate->Purify Product Pure Nonanal Purify->Product

Caption: General workflow for the deprotection and purification of nonanal.

Conclusion

The deprotection of this compound is a straightforward and high-yielding method for the regeneration of nonanal. The choice of deprotection strategy, whether the standard acid-catalyzed hydrolysis or an alternative method, should be guided by the overall synthetic scheme and the presence of other functional groups in the molecule. Careful execution of the reaction and purification steps is crucial for obtaining high-purity nonanal for subsequent applications in research and development.

References

  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • Pearson. (2022). Acetal Protecting Group Explained.
  • Scribd. Acetal As A Protective Group in Organic Synthesis.
  • Total Synthesis. Acetal Protecting Group & Mechanism.
  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
  • Organic Chemistry Portal. Dimethyl Acetals.
  • Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis.
  • Chemistry Steps. Acetal Hydrolysis Mechanism.
  • Green Chemistry (RSC Publishing). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions.
  • OSTI.GOV. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution.
  • Benchchem.
  • PMC - NIH.
  • ResearchGate.
  • ResearchGate. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III)
  • PrepChem.com. Synthesis of nonanal.
  • Master Organic Chemistry. Hydrolysis of acetals to give aldehydes and ketones.
  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • Benchchem.
  • PubChem - NIH. Nonanal.
  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • Master Organic Chemistry.
  • PubChem. Nonane, 1,1-diethoxy-.
  • National Institute of Standards and Technology. Nonane, 1,1-diethoxy-.
  • Glen Research. Deprotection Guide.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • ChemicalBook. This compound.
  • PMC - NIH.

Sources

Application of 1,1-Diethoxynonane in Fragrance Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 1,1-diethoxynonane, a key fragrance ingredient, for researchers, scientists, and professionals in the fragrance and drug development industries. It delves into the synthesis, chemical properties, and strategic applications of this acetal, offering detailed protocols and expert insights into its role in modern perfumery.

Introduction: The Strategic Advantage of Acetals in Fragrance Formulations

In the intricate world of fragrance chemistry, stability and controlled release are paramount. Aldehydes, such as nonanal, are prized for their potent and characteristic scents, often described as fresh, citrusy, and rosy. However, their high reactivity makes them susceptible to oxidation and polymerization, leading to a diminished olfactory performance and potential discoloration in finished products.

This compound, the diethyl acetal of nonanal, offers a sophisticated solution to these challenges. By protecting the aldehyde functional group, it provides enhanced stability in various cosmetic and household product bases. This acetal then acts as a "pro-fragrance," gradually releasing the impactful nonanal molecule through hydrolysis, ensuring a long-lasting and consistent scent experience. This controlled release mechanism is particularly valuable in applications requiring sustained fragrance delivery.

Olfactory Profile and Applications

This compound (Nonanal Diethyl Acetal)

PropertyValueReference
CAS Number 54815-13-3[1]
Molecular Formula C₁₃H₂₈O₂[1]
Molecular Weight 216.36 g/mol [1]
Odor Profile A subtle, waxy, and slightly fruity odor with green and citrus undertones. It is significantly milder than its parent aldehyde, nonanal.
Applications Used to impart freshness and naturalness to a variety of fragrance compositions, including citrus, floral (rose), and green accords. It can act as a booster to enhance and round out the overall scent profile.[1]

Nonanal (Aldehyde C-9)

PropertyValueReference
CAS Number 124-19-6
Odor Profile Powerful, fresh, aldehydic, with rosy and citrusy notes.[1]
Role in Fragrance A key component in citrus and rose notes. In trace amounts, it adds a "bloom" or diffusive lift to a wide range of fragrance types.[1]

The primary application of this compound lies in its ability to deliver the vibrant character of nonanal in a more stable and controlled manner. It is particularly effective in products with challenging bases, such as those with higher pH or oxidative potential, where nonanal itself would quickly degrade.

Synthesis and Characterization Protocols

The synthesis of this compound is a classic example of acetalization, an acid-catalyzed reaction between an aldehyde and an alcohol.

Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound from nonanal and ethanol using p-toluenesulfonic acid as a catalyst.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

  • Nonanal (1 mole)

  • Absolute Ethanol (3 moles, excess)

  • p-Toluenesulfonic acid (TsOH) (catalytic amount, ~0.01 mole)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

  • Charging Reactants: To the flask, add nonanal, a three-fold molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring Completion: Continue the reaction until no more water is collected in the trap, which indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Follow with a wash with brine to remove any remaining aqueous impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To confirm the identity and purity of the synthesized this compound.

  • Instrumentation: A standard GC-MS system equipped with a non-polar or semi-polar capillary column is suitable.

  • Expected Fragmentation Pattern: The mass spectrum will likely show a weak or absent molecular ion peak (m/z 216). Key fragments would arise from the cleavage of the C-O bonds of the acetal, leading to characteristic ions. The loss of an ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 171. Further fragmentation of the alkyl chain will also be observed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: To confirm the structure of this compound.

  • Expected Chemical Shifts (in CDCl₃):

    • A triplet corresponding to the methine proton (CH) of the acetal group.

    • Multiplets for the methylene protons (CH₂) of the ethoxy groups.

    • A triplet for the methyl protons (CH₃) of the ethoxy groups.

    • A series of multiplets for the protons of the nonyl chain.

    • A triplet for the terminal methyl group of the nonyl chain.

Application Protocol: Controlled Release of Nonanal

This protocol demonstrates the principle of using this compound as a pro-fragrance by inducing its hydrolysis to release nonanal.

Hydrolysis Reaction:

Figure 2: Hydrolysis of this compound.

Materials:

  • This compound

  • Aqueous solution of a weak acid (e.g., citric acid, lactic acid) to simulate the acidic environment of some cosmetic products.

  • Headspace GC-MS for monitoring the release of the volatile nonanal.

  • Incubator or water bath to maintain a constant temperature.

Procedure:

  • Sample Preparation: Prepare a solution or emulsion of this compound in the weakly acidic aqueous medium. The concentration should be representative of its use level in a consumer product.

  • Incubation: Incubate the sample at a controlled temperature (e.g., 37°C to simulate skin temperature).

  • Headspace Analysis: At regular time intervals, take an aliquot of the headspace above the sample and inject it into the GC-MS.

  • Data Analysis: Monitor the concentration of nonanal in the headspace over time. The results should demonstrate a gradual increase in the concentration of nonanal as the hydrolysis of this compound proceeds.

Stability in Consumer Product Bases

The primary advantage of this compound is its enhanced stability compared to nonanal, particularly in challenging product matrices.

  • In Alcoholic Lotions: While aldehydes can react with ethanol to form acetals in situ, starting with the pre-formed acetal ensures a more controlled and stable fragrance profile.[2]

  • In Emulsions (Lotions and Creams): The stability of the fragrance can be influenced by the pH and the presence of other ingredients in the emulsion. The more stable acetal form is less likely to undergo degradation.

  • In Surfactant-Based Products (Detergents and Shampoos): These products can have a neutral to slightly alkaline pH, which can be detrimental to the stability of aldehydes. The use of this compound can mitigate the loss of the desired fragrance note due to oxidation or other reactions.[3]

Conclusion

This compound serves as a valuable tool for fragrance chemists, offering a stable and controlled delivery system for the impactful aroma of nonanal. Its synthesis via acid-catalyzed acetalization is a straightforward process, and its performance as a pro-fragrance can be readily demonstrated. By understanding the principles of its application and stability, researchers and formulators can leverage this compound to create more robust and long-lasting fragrances in a wide array of consumer products.

References

  • PubChem. (n.d.). Nonane, 1,1-diethoxy-. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). nonanal (aldehyde C-9).
  • ResearchGate. (2008). What Formulators need to know about fragrance.
  • Cosmetics & Toiletries. (n.d.). What Every Formulator Needs to know about Fragrance.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 1,1-Diethoxyhexane in Multi-Step Organic Synthesis.
  • PubMed. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution.
  • Royal Society of Chemistry. (n.d.). Reaction of phosphonated acetals. Acid-catalysed hydrolysis of dialkyl 2,2-dialkoxyethylphosphonates.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
  • Femto-Scientific. (n.d.). Fragrance influence on stability for fabric care applications.
  • Deascal. (2024). Hexanal Diethyl Acetal: An In-Depth Look at Its Role in Cosmetics.
  • Google Patents. (n.d.). RU2535373C2 - Single-step method of producing 1,1-diethoxyethane.
  • Google Patents. (n.d.). CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate.
  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone.
  • PubMed. (2019). Quantitation, Organoleptic Contribution, and Potential Origin of Diethyl Acetals Formed from Various Aldehydes in Cognac.
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
  • Glen Jackson - West Virginia University. (2020). fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf.
  • PubMed Central (PMC). (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
  • MDPI. (2024). Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol.
  • Google Patents. (n.d.). US6022845A - Stable high perfume, low active fabric softener compositions.
  • Perfumer & Flavorist. (n.d.). Stability of Perfume Compositions in Alcoholic Lotions-As a Function of the Water Purity Employed.
  • ResearchGate. (n.d.). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition.
  • PubMed. (2021). RIFM fragrance ingredient safety assessment, acetaldehyde dihexyl acetal, CAS Registry Number 5405-58-3.

Sources

Application Notes and Protocols: 1,1-Diethoxynonane as a Standard for Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision with 1,1-Diethoxynonane in Gas Chromatography

In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development, flavor and fragrance analysis, and quality control, the precision and accuracy of gas chromatography (GC) are paramount. The internal standard (IS) method stands as a cornerstone of robust quantitative analysis, mitigating the inevitable variations in injection volume, instrument response, and sample preparation.[1][2] An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other components. The selection of a suitable internal standard is a critical decision, hinging on properties such as chemical inertness, thermal stability, and a retention time that does not interfere with the analytes of interest.

This technical guide introduces this compound (also known as nonanal diethyl acetal) as a proficient internal standard for gas chromatography. With its stable acetal functional group, appropriate volatility for a wide range of analytes, and distinct chromatographic behavior, this compound offers a reliable reference point for the quantification of a variety of organic compounds. This document provides a comprehensive overview of its properties, detailed protocols for its use, and the scientific rationale behind the recommended procedures, empowering researchers to enhance the reproducibility and accuracy of their GC analyses.

Physicochemical Properties and Rationale for Use

This compound is the diethyl acetal of nonanal. Its structure confers properties that make it an excellent candidate for an internal standard in GC.

Key Attributes:

  • Chemical Inertness: Acetals are generally stable under neutral and basic conditions, protecting them from degradation during sample preparation and analysis.[3] This stability is crucial as the internal standard must not react with the sample matrix, solvents, or other analytes.

  • Thermal Stability: While all organic molecules have temperature limits, acetals are known to be relatively stable at the temperatures typically employed in GC injectors and columns. This ensures that the standard does not decompose during the analysis, which would lead to inaccurate quantification.

  • Appropriate Volatility: With a boiling point that allows it to elute within a typical GC run time for semi-volatile compounds, it is suitable for the analysis of a broad range of analytes, including those found in essential oils, fragrances, and pharmaceutical formulations.

  • Chromatographic Resolution: this compound typically provides sharp, symmetrical peaks on a variety of capillary columns, facilitating accurate integration. Its retention time is generally distinct from many common analytes, minimizing the risk of co-elution.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₈O₂PubChem
Molecular Weight 216.36 g/mol PubChem
CAS Number 54815-13-3PubChem
Boiling Point ~250-255 °C (estimated)-
Kovats Retention Index (Standard Non-Polar Column) 1374PubChem
Kovats Retention Index (Standard Polar Column) 1520, 1530, 1498, 1511, 1522, 1514PubChem
Solubility Soluble in common organic solvents (e.g., hexane, ethanol, acetone, dichloromethane). Insoluble in water.General Chemical Principles

Protocols for the Use of this compound as an Internal Standard

The following protocols provide a step-by-step guide for the preparation and use of this compound as an internal standard for quantitative GC analysis.

Protocol 1: Preparation of a Stock Standard Solution

The accuracy of the internal standard method begins with the precise preparation of the stock solution.

Materials:

  • This compound (≥98% purity)

  • High-purity solvent (e.g., hexane, ethyl acetate, or a solvent compatible with the sample matrix)

  • Class A volumetric flasks

  • Analytical balance (readable to at least 0.1 mg)

Procedure:

  • Weighing: Accurately weigh a specific amount of this compound (e.g., 100 mg) into a clean, dry weighing boat.

  • Dissolution: Quantitatively transfer the weighed this compound into a 100 mL volumetric flask.

  • Dilution: Add a portion of the chosen solvent to the flask to dissolve the compound completely.

  • Final Volume: Bring the solution to the final volume with the solvent, ensuring the meniscus is precisely on the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution. This stock solution (e.g., 1 mg/mL) should be stored in a tightly sealed container in a cool, dark place.

Protocol 2: Preparation of Calibration Standards

A series of calibration standards are necessary to establish the relationship between the analyte concentration and the detector response.

Materials:

  • Analyte(s) of interest

  • This compound stock solution (from Protocol 1)

  • High-purity solvent

  • Volumetric flasks

Procedure:

  • Pipetting Analyte: Prepare a series of volumetric flasks (e.g., 10 mL). Into each flask, pipette a known, varying amount of the analyte stock solution to create a range of concentrations that bracket the expected sample concentrations.

  • Adding Internal Standard: To each of these flasks, add a constant, known amount of the this compound stock solution (e.g., 1 mL of a 1 mg/mL solution to each 10 mL flask to yield a final IS concentration of 100 µg/mL).

  • Dilution to Volume: Dilute each flask to the final volume with the chosen solvent.

  • Analysis: Analyze each calibration standard by GC according to the developed method (see Protocol 4).

Protocol 3: Preparation of Samples for Analysis

Procedure:

  • Sample Preparation: Prepare the sample as required by the specific analytical method (e.g., extraction, dilution).

  • Adding Internal Standard: To a known volume or weight of the prepared sample, add the same constant amount of the this compound stock solution as was added to the calibration standards.

  • Final Volume: If necessary, adjust the final volume of the sample solution with the solvent.

  • Analysis: Analyze the prepared sample by GC using the same method as for the calibration standards.

Protocol 4: Recommended Gas Chromatography (GC) Method

The following GC parameters are a starting point and should be optimized for the specific application.

Table 2: Suggested GC Method Parameters

ParameterRecommended SettingRationale
GC System Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides a robust and linear response for hydrocarbons. MS allows for positive identification.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; Non-polar (e.g., DB-5ms, HP-5ms) or polar (e.g., DB-WAX, HP-INNOWax)Choice depends on the polarity of the analytes. A non-polar column is a good starting point for general-purpose analysis.
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min)Provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample and standard without thermal degradation.
Injection Volume 1 µL (Split or Splitless)Split injection is suitable for concentrated samples, while splitless is preferred for trace analysis.
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)This is a general-purpose program; the initial temperature, ramp rate, and final temperature should be optimized to achieve good separation of all components.
Detector Temperature FID: 300 °C; MS Transfer Line: 280 °CPrevents condensation of the analytes in the detector.

Data Analysis and Method Validation

1. Calibration Curve:

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

  • Also, for each standard, calculate the ratio of the concentration of the analyte to the concentration of the internal standard.

  • Plot the peak area ratio (y-axis) against the concentration ratio (x-axis).

  • Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used for quantification. A good calibration curve will have an R² value > 0.995.[4]

2. Quantification of the Analyte in Samples:

  • Calculate the peak area ratio of the analyte to the internal standard in the sample chromatogram.

  • Using the equation from the calibration curve, calculate the concentration ratio for the sample.

  • Since the concentration of the internal standard in the sample is known, the concentration of the analyte can be calculated.

3. Method Validation:

To ensure the reliability of the analytical method, it is essential to perform a validation study. Key validation parameters include:[2][4]

  • Linearity: Assessed from the calibration curve.

  • Precision: Determined by replicate injections of a standard solution (repeatability) and by analyzing the same sample on different days or by different analysts (intermediate precision).

  • Accuracy: Evaluated by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing a recovery study where a known amount of the analyte is spiked into a blank matrix.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizing the Workflow

The following diagrams illustrate the key workflows for using this compound as a GC standard.

G cluster_prep Standard & Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification stock Prepare this compound Stock Solution cal_standards Prepare Calibration Standards (Analyte + IS) stock->cal_standards sample_prep Prepare Sample (Spike with IS) stock->sample_prep gc_analysis Inject and Run GC-FID/MS cal_standards->gc_analysis sample_prep->gc_analysis integrate Integrate Peak Areas gc_analysis->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample integrate->quantify calibrate->quantify

Caption: Workflow for quantitative GC analysis using this compound as an internal standard.

G A Start B Weigh this compound A->B C Dissolve in Volumetric Flask B->C D Dilute to Final Volume C->D E Create Analyte Concentration Series D->E For Calibration H Spike Sample with IS D->H For Sample F Add Constant Amount of IS to Each E->F G Dilute Calibration Standards to Volume F->G I Analyze Standards & Sample by GC G->I H->I J Construct Calibration Curve I->J K Calculate Analyte Concentration J->K L End K->L

Sources

Application Note: Quantitative Analysis of 1,1-Diethoxynonane in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction to 1,1-Diethoxynonane

This compound, also known as nonanal diethyl acetal, is a fragrance and flavoring ingredient with the molecular formula C₁₃H₂₈O₂ and a molecular weight of 216.36 g/mol .[1] It is characterized by its fruity, citrus-like odor. As an acetal, it is relatively stable under neutral and basic conditions but can be hydrolyzed to nonanal and ethanol under acidic conditions. This chemical property is a critical consideration in the development of analytical methods, particularly during sample preparation and in the selection of chromatographic conditions. The absence of a significant UV-absorbing chromophore in its structure makes direct analysis by HPLC-UV challenging.[2][3]

The quantification of this compound is essential to ensure product quality, consistency, and safety in various formulations. Potential impurities from its synthesis, such as residual nonanal or by-products, may also need to be monitored. This guide provides the necessary protocols to establish a reliable analytical method for this purpose.

Recommended Analytical Approach: Gas Chromatography (GC)

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[4][5] this compound's volatility and thermal stability make it an ideal candidate for GC analysis.

Principle of GC-FID for this compound Quantification

In this method, a liquid sample containing this compound is injected into the gas chromatograph. The sample is vaporized in a heated inlet and transported by an inert carrier gas through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it is combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). This combustion produces ions, generating a current that is proportional to the amount of analyte present. This signal is then used for quantification against a calibration curve prepared from certified reference standards.

Experimental Workflow

GC-FID Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Sample Weighing Dilution Dilution with Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Analysis Standard Standard Weighing & Serial Dilution Standard->Injection Calibration Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Signal Output Quantification Quantification of Analyte Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification

Caption: Workflow for the quantification of this compound using GC-FID.

Detailed GC-FID Protocol

2.3.1. Materials and Reagents

  • This compound Certified Reference Standard (CRS): Purity ≥ 98%

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade or higher

  • Internal Standard (IS): 1,1-Diethoxyoctane or a similar stable, non-interfering compound (optional, but recommended for improved precision)

  • Carrier Gas: Helium or Nitrogen, high purity (99.999%)

  • FID Gases: Hydrogen and Air, high purity

  • Volumetric flasks, pipettes, and autosampler vials

2.3.2. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector.

  • GC Column: A non-polar or mid-polarity column is recommended. A good starting point is a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data Acquisition and Processing Software: Agilent OpenLab CDS or equivalent.

2.3.3. Preparation of Solutions

  • Internal Standard Stock Solution (if used): Accurately weigh approximately 50 mg of 1,1-Diethoxyoctane into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standard Stock Solution: Accurately weigh approximately 100 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Working Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. If using an internal standard, add a constant volume of the IS stock solution to each calibration standard.

  • Sample Preparation: Accurately weigh a quantity of the sample matrix expected to contain this compound into a volumetric flask. Add the same amount of internal standard as in the calibration standards (if used), and dilute with the solvent. The final concentration should fall within the range of the calibration curve.

2.3.4. GC-FID Operating Conditions

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC. May be optimized if necessary.
Split Ratio 50:1Prevents column overloading while ensuring a sharp peak shape. Can be adjusted based on analyte concentration.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting point for method development. This program should be optimized to ensure good separation from any matrix components or impurities.
Detector FIDHighly sensitive to hydrocarbons.
Detector Temp 300 °CPrevents condensation of the analyte and other compounds eluting from the column.
Hydrogen Flow 30 mL/minOptimized for flame stability and sensitivity.
Air Flow 300 mL/minProvides the necessary oxidant for combustion.
Makeup Gas (N₂) 25 mL/minEnsures efficient transfer of the column effluent to the detector flame.

Alternative Approach: HPLC with Derivatization

For laboratories where GC is not an option, HPLC can be employed, but it requires a derivatization step to introduce a chromophore into the this compound molecule.[2][6]

Principle of HPLC-UV after Derivatization

This method involves the acid-catalyzed hydrolysis of this compound to nonanal. The resulting aldehyde is then reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a stable, UV-active hydrazone.[7][8][9] This derivative can then be separated and quantified using reverse-phase HPLC with UV detection.

Derivatization and HPLC Protocol Outline
  • Hydrolysis: The sample is treated with an acidic solution (e.g., dilute sulfuric acid in acetonitrile) to convert this compound to nonanal.

  • Derivatization: A solution of DNPH is added to the hydrolyzed sample, and the reaction is allowed to proceed to completion.

  • HPLC Analysis: The resulting DNPH-hydrazone is analyzed by reverse-phase HPLC, typically with a C18 column and a mobile phase gradient of acetonitrile and water. Detection is performed at approximately 365 nm.

Note: This method is more complex and prone to variability due to the multiple reaction steps. It is crucial to optimize and validate the hydrolysis and derivatization conditions to ensure complete and reproducible conversion.

Method Validation

The chosen analytical method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[10][11][12]

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of expected components (impurities, degradation products, matrix components). This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample, and by peak purity analysis (if using a DAD or MS detector).
Linearity A linear relationship between the concentration and the analytical response should be demonstrated over a specified range. A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.99.
Range The range should be established based on the linearity studies and should cover the expected working concentrations. For an assay, this is typically 80-120% of the target concentration.
Accuracy (as Recovery) The closeness of the test results to the true value. This is determined by applying the method to a sample matrix spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): The precision under the same operating conditions over a short interval of time. The Relative Standard Deviation (RSD) of replicate preparations should be ≤ 2.0%. Intermediate Precision (Inter-assay): The precision within the same laboratory, but on different days, with different analysts, or different equipment. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. The precision at the LOQ should be demonstrated.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., GC oven temperature, flow rate, inlet temperature). The results should remain within the established acceptance criteria.

Data Analysis and Reporting

The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is plotted against the concentration ratio.

The final report should include the detailed analytical method, the validation results, representative chromatograms, the calibration curve, and the calculated concentration of this compound in the tested samples, along with any observations or deviations from the protocol.

Conclusion

The GC-FID method described in this application note is a reliable, sensitive, and specific approach for the quantification of this compound. Its simplicity and robustness make it well-suited for routine quality control applications in the pharmaceutical and consumer product industries. While an HPLC-based method is feasible, it introduces additional complexity through the required derivatization steps. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible analytical data.[10][11][12]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108625, this compound. [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for 1,1-Dichloroethane. [Link]

  • Gomez, M. F., Arrúa, L. A., & Abello, M. C. (2004). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Journal of Chemical Technology & Biotechnology, 79(7), 749-755. [Link]

  • Al-Rubaye, A. F., Al-Mulla, E. A. J., & Al-Masoudi, W. A. (2021). Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. Molecules, 26(16), 4887. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]

  • Linssen, J., Reitsma, H., & Cozijnsen, J. (1995). Static headspace gas chromatography of acetaldehyde in aqueous foods and polythene terephthalate. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 201(3), 253-255. [Link]

  • National Center for Biotechnology Information. Table 7-1, Analytical Methods for Determining 1,1-Dichloroethane in Biological Materials. In Toxicological Profile for 1,1-Dichloroethane. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Organic Syntheses. (1963). 1-diethylamino-3-butanone. Organic Syntheses, 43, 34. [Link]

  • ResearchGate. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. [Link]

  • Hungarian Journal of Industry and Chemistry. (2019). Determination of free Diethanolamine content. [Link]

  • Chromatography Forum. (2014). GC calibration for acetaldehyde. [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Universidad de Zaragoza. (2018). Analytical Methods. [Link]

  • ACS Publications. (1996). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 68(1), 130-135. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2007). A Concise Synthesis of Diethyl 1-(tert-Butoxycarbonylamino)-1-alkenylphosphonates. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Waters Corporation. (2010). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • PubMed. (2016). Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101364, 1,1-Diethoxyoctane. [Link]

  • Asian Journal of Chemistry. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. [Link]

  • SciSpace. (1987). Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. [Link]

  • YouTube. (2025). How Do You Quantify Compounds Using Gas Chromatography? [Link]

  • National Institutes of Health. (2016). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]

  • Chemsrc. (2025). 1,1-Diethoxyethane. [Link]

  • ResearchGate. (1996). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-diethoxy- (CAS 105-57-7). [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1,1-diethoxy-. In NIST Chemistry WebBook. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 1,1-Diethoxyalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,1-diethoxyalkanes, commonly known as diethyl acetals. These compounds are pivotal in modern organic synthesis, primarily serving as protecting groups for aldehydes and ketones, and as valuable synthetic intermediates in the pharmaceutical and fragrance industries. We will delve into the core principles of acetalization, explore the reaction mechanism in detail, and present field-proven, step-by-step protocols. This guide is designed for researchers, scientists, and drug development professionals, offering insights into experimental design, optimization, and troubleshooting to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of Acetals

In the landscape of multi-step organic synthesis, the ability to selectively mask a reactive functional group while transformations occur elsewhere in the molecule is paramount. Aldehydes and ketones, with their electrophilic carbonyl carbon, are highly reactive towards a wide range of nucleophiles and bases. The conversion of a carbonyl group to a 1,1-diethoxyalkane (a diethyl acetal) effectively shields it from such reagents.[1] Acetals are geminal-diether derivatives that are notably stable under neutral and basic conditions but can be readily cleaved to regenerate the parent carbonyl under mild aqueous acid, making them an ideal protecting group.[2][3]

The fundamental transformation involves the reaction of an aldehyde or ketone with two equivalents of ethanol under acidic catalysis, resulting in the formation of the acetal and one equivalent of water.[3][4] The reaction is reversible, and its success hinges on effectively removing the water byproduct to drive the equilibrium toward the product.[5]

Reaction Principles and Mechanism

The formation of a 1,1-diethoxyalkane is a classic example of nucleophilic addition to a carbonyl group, proceeding through a hemiacetal intermediate.[3][4] The entire process requires an acid catalyst, which serves to activate the carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[2][6]

The mechanism unfolds in several distinct, reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[4][6][7]

  • First Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a protonated hemiacetal.[4][6]

  • Deprotonation: A base (such as another molecule of ethanol) removes a proton to yield a neutral hemiacetal intermediate.[4]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[3][4]

  • Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation, often called an oxocarbenium ion.[6]

  • Second Nucleophilic Attack: A second molecule of ethanol attacks this highly electrophilic species.[4]

  • Final Deprotonation: Deprotonation of the resulting species regenerates the acid catalyst and yields the final 1,1-diethoxyalkane product.[4]

Acetal_Formation_Mechanism Figure 1: Acid-Catalyzed Acetal Formation Mechanism cluster_step1 Step 1-2: Protonation & Attack 1 cluster_step2 Step 3-5: Water Elimination cluster_step3 Step 6-7: Attack 2 & Deprotonation RCHO Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde RCHO->Protonated_Aldehyde + H⁺ H_plus_1 H⁺ EtOH_1 Ethanol (CH₃CH₂OH) Hemiacetal_Intermediate Hemiacetal Protonated_Aldehyde->Hemiacetal_Intermediate + Ethanol - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H⁺ Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium - H₂O Water H₂O Protonated_Hemiacetal->Water Protonated_Acetal Protonated Acetal Oxocarbenium->Protonated_Acetal + Ethanol Acetal 1,1-Diethoxyalkane (Acetal) Protonated_Acetal->Acetal - H⁺ H_plus_2 H⁺ Protonated_Acetal->H_plus_2 Experimental_Workflow Figure 2: General Experimental Workflow Start Combine Aldehyde/Ketone, Ethanol, & Catalyst Reaction Heat & Stir (Monitor by TLC/GC) Start->Reaction Workup Cool & Quench (Neutralize Acid) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Remove Solvent & Purify (Distillation or Chromatography) Drying->Purification Product Pure 1,1-Diethoxyalkane Purification->Product

Caption: Figure 2: General Experimental Workflow

Protocol 1: Classical Method with Dean-Stark Apparatus

This method is ideal for larger-scale syntheses where the physical removal of water via azeotropic distillation is practical.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Absolute Ethanol (3.0 - 5.0 eq)

  • Anhydrous Toluene or Hexane (as a co-solvent to facilitate azeotropic removal of water)

  • Acid catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (0.01 - 0.02 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Flask: To the flask, add the aldehyde/ketone, absolute ethanol, toluene, and a catalytic amount of p-TsOH. [1]3. Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and collect at the bottom, while the toluene overflows back into the reaction flask.

  • Monitoring: Continue the reaction until no more water is collected in the trap, which indicates the reaction is complete. This can be confirmed by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. [1] * Wash with brine to remove residual water-soluble components. [1]6. Isolation:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Using Triethyl Orthoformate as a Dehydrating Agent

This method is highly efficient, often requires milder conditions, and is suitable for a wide range of scales. Triethyl orthoformate acts as an in-situ water scavenger, reacting with the byproduct water to form ethanol and ethyl formate, thus driving the equilibrium. [5] Materials:

  • Aldehyde or ketone (1.0 eq)

  • Triethyl orthoformate (1.5 - 2.0 eq)

  • Absolute Ethanol (as solvent and reagent)

  • Acid catalyst: Bismuth(III) triflate (Bi(OTf)₃) (0.1 mol%) or Perchloric acid on silica gel (HClO₄-SiO₂) (reusable catalyst). [5][8]* Triethylamine (Et₃N) or saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the aldehyde or ketone in absolute ethanol.

  • Reagent Addition: Add triethyl orthoformate to the solution, followed by the acid catalyst. [1][8]3. Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a few drops of triethylamine or by washing with saturated sodium bicarbonate solution to neutralize the acid catalyst. [1] * Remove the bulk of the ethanol and other volatiles under reduced pressure.

    • Dilute the residue with a water-immiscible solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude acetal by vacuum distillation or column chromatography.

Key Parameters and Optimization

ParameterConsideration & Expert Insight
Substrate Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. Sterically hindered ketones may require more forcing conditions (higher temperatures, longer reaction times, or stronger Lewis acid catalysts).
Catalyst The choice of catalyst can significantly impact reaction efficiency.
p-TsOH: Inexpensive, effective Brønsted acid. Can be challenging to remove completely during work-up.
Amberlyst-15: A solid-supported sulfonic acid resin that can be easily removed by filtration, simplifying purification. [9]
Bi(OTf)₃: A mild and highly efficient Lewis acid catalyst that can be used in very low loadings (0.1 mol%). [8]
HClO₄-SiO₂: An inexpensive, reusable, and highly efficient heterogeneous catalyst. [5]
Water Removal This is the most critical factor for achieving high yields. The Dean-Stark method is effective but can be slow. Trialkyl orthoformates are often superior, acting as irreversible water scavengers under the reaction conditions. [5][10]
Stoichiometry An excess of ethanol is typically used to push the equilibrium towards the product, especially when not using a dehydrating agent. When using triethyl orthoformate, a smaller excess of ethanol is needed as the orthoformate itself also generates ethanol upon reaction with water. [3][5]

Safety and Handling

  • Flammability: Ethanol, triethyl orthoformate, and common extraction solvents (diethyl ether, ethyl acetate) are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Corrosivity: Acid catalysts like p-TsOH and sulfuric acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Pressure: When heating volatile solvents, ensure the system is not closed to prevent pressure buildup.

  • Reagent Handling: Triethyl orthoformate is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for best results.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Reaction Inactive catalyst (e.g., old p-TsOH); insufficient heating; wet reagents/solvents.Use fresh catalyst; ensure proper reflux temperature; use absolute ethanol and anhydrous solvents.
Incomplete Reaction Inefficient water removal; equilibrium not sufficiently shifted.Extend reaction time; add more dehydrating agent (triethyl orthoformate); ensure the Dean-Stark trap is functioning correctly.
Hydrolysis of Product Presence of acid during aqueous work-up.Ensure the acid catalyst is completely neutralized with a base (e.g., NaHCO₃, Et₃N) before adding water or brine.
Side Product Formation For sensitive aldehydes, self-condensation (aldol reaction) can occur.Use milder conditions: lower temperature and a less aggressive catalyst like Bi(OTf)₃. [8]

References

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

  • Khan Academy. (2019). Aldehyde-to-acetal mechanism. YouTube. [Link]

  • Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. [Link]

  • Allery Chemistry. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

  • ResearchGate. (2004). Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. [Link]

  • ResearchGate. (2020). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. [Link]

  • ResearchGate. (2019). A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. [Link]

  • Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. [Link]

  • ResearchGate. (2013). Alkyl Orthoformate: A Versatile Reagent in Organic Synthesis. [Link]

Sources

Application Notes and Protocols for 1,1-Diethoxynonane in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 1,1-Diethoxynonane in Modern Formulations

In the competitive landscape of flavor and fragrance development, the pursuit of novel ingredients that offer enhanced stability, controlled release, and unique sensory experiences is paramount. This compound (also known as nonanal diethyl acetal) emerges as a significant asset for researchers, scientists, and drug development professionals.[1][2] This molecule is the diethyl acetal of nonanal, an aldehyde renowned for its potent waxy, citrus, and green aroma profile.[3][4] The inherent reactivity of aldehydes like nonanal, however, presents challenges in various formulations, particularly in acidic or oxidative environments.

This compound addresses this challenge by serving as a stable precursor, or "profragrance," that protects the volatile and reactive nonanal.[5][6] Acetals are generally stable in neutral to strongly basic conditions but are designed to hydrolyze and release the parent aldehyde under specific triggers, such as acidic pH.[5][7][8] This controlled-release mechanism is invaluable in applications requiring long-lasting fragrance or flavor impact, such as in detergents, personal care products, and acidic food and beverage systems.[6][9]

These application notes provide a comprehensive guide to the utilization of this compound, detailing its chemical rationale, formulation protocols, and analytical validation methods. The subsequent sections are designed to equip the user with the technical knowledge and practical methodologies to effectively incorporate this versatile ingredient into their product development pipeline.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Nonanal diethyl acetal, n-Nonanal diethyl acetal[2]
CAS Number 54815-13-3[1][2]
Molecular Formula C13H28O2[1][2]
Molecular Weight 216.36 g/mol [1]
Appearance Colorless to pale yellow liquid[4] (for Nonanal)
Odor Profile Expected to be fresh, citrus, green, and waxy[3][10][11] (inferred from nonanal and its dimethyl acetal)

Mechanism of Action: The Science of Controlled Release

The utility of this compound is rooted in the principles of acetal chemistry. Acetals act as protecting groups for aldehydes, shielding them from unwanted reactions.[7] The formation of this compound from nonanal and ethanol is an acid-catalyzed equilibrium reaction.[5][12]

Caption: Acetal formation and hydrolysis workflow.

This reversibility is the key to its function as a controlled-release agent. In a neutral or basic environment, the acetal is stable. Upon exposure to acidic conditions, such as those found in many food products or during the wash cycle with certain detergents, the equilibrium shifts, leading to the hydrolysis of the acetal and the gradual release of the parent aldehyde, nonanal.[6][7]

Application Protocols

Protocol 1: Incorporation into a Fragranced Liquid Detergent Base

Objective: To evaluate the performance and longevity of this compound in a liquid laundry detergent.

Rationale: The alkaline nature of many detergent bases provides a stable environment for the acetal during storage. During the wash and rinse cycles, dilution and changes in pH can trigger the release of nonanal, providing a fresh scent on the laundered items.

Materials:

  • This compound (fragrance grade)

  • Unfragranced liquid laundry detergent base (pH 9-10)

  • Fragrance oil diluent (e.g., dipropylene glycol)

  • Glass beakers and stirring equipment

  • Cotton swatches for testing

  • Washing machine

Procedure:

  • Preparation of Fragrance Concentrate: Prepare a 2% solution of this compound in the fragrance oil diluent.[10] This is the experimental concentrate. As a control, prepare a separate concentrate with an equivalent concentration of nonanal.

  • Incorporation into Detergent: Add each fragrance concentrate to the unfragranced liquid detergent base at a loading of 0.5% w/w. Stir thoroughly until homogenous.

  • Stability Testing (Accelerated): Store aliquots of both the experimental and control detergents at 40°C for 4 weeks. Evaluate the odor of the detergent weekly for any signs of degradation or discoloration.

  • Performance Evaluation:

    • Wash separate loads of pre-washed cotton swatches with the experimental detergent, the control detergent, and the unfragranced base.

    • After the wash and rinse cycle, have a trained sensory panel evaluate the odor intensity and character of the wet swatches.[13][14]

    • Allow the swatches to air dry for 24 hours and repeat the sensory evaluation.

    • Conduct further sensory evaluations at 48 and 72 hours to assess fragrance longevity.

Expected Outcome: The detergent containing this compound is expected to exhibit superior fragrance stability in the base and provide a longer-lasting fresh, citrus scent on the dried fabric compared to the detergent containing the more volatile and reactive nonanal.

Protocol 2: Application in an Acidic Beverage Model System

Objective: To assess the release profile of nonanal from this compound in a simulated acidic beverage.

Rationale: The acidic environment of many beverages (e.g., citrus drinks, soft drinks) can be leveraged to trigger the release of flavor from a stable acetal precursor.[5] This allows for a consistent flavor profile throughout the product's shelf life.

Materials:

  • This compound (food grade)

  • Citric acid solution (pH 3.0), buffered

  • Ethanol (food grade)

  • Headspace vials (20 mL)

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME)[15][16]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Spike the citric acid solution in headspace vials with the this compound stock solution to achieve a final concentration of 10 ppm.

    • Prepare a control sample with 10 ppm of nonanal in the same acidic solution.

  • Time-Course Analysis:

    • Incubate the vials at room temperature.

    • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), analyze the headspace of the vials using SPME-GC-MS.

  • Quantification of Released Nonanal:

    • Develop a calibration curve for nonanal using standard solutions.

    • Quantify the concentration of nonanal in the headspace of the experimental vials at each time point.[17]

    • Monitor the decrease in the this compound peak area over time.

Data Analysis and Visualization:

Release Profile cluster_workflow Analytical Workflow for Release Profile start Prepare Acidic Beverage Model with this compound incubate Incubate at Room Temperature start->incubate sample Sample Headspace at Time Intervals (t=0, 1, 4, 8, 24, 48h) incubate->sample analyze SPME-GC-MS Analysis sample->analyze quantify Quantify Released Nonanal analyze->quantify plot Plot [Nonanal] vs. Time quantify->plot

Caption: Workflow for analyzing nonanal release.

Plot the concentration of released nonanal as a function of time. This will provide a kinetic profile of the hydrolysis reaction under the specified acidic conditions.

Sensory Evaluation Protocol

Objective: To characterize the sensory profile of this compound and compare it to nonanal.

Methodology: Descriptive Analysis with a Trained Panel[18][19]

Panel: A panel of 8-12 trained assessors with demonstrated proficiency in identifying and quantifying aroma attributes.

Procedure:

  • Reference Standards: Provide the panel with reference standards for relevant aroma descriptors (e.g., 'waxy,' 'citrus,' 'green,' 'aldehydic,' 'floral').

  • Sample Preparation:

    • Prepare solutions of this compound and nonanal at equivalent molar concentrations in an appropriate solvent (e.g., odorless mineral oil).

    • Present the samples on smelling strips (blotters), coded with random three-digit numbers.[13]

  • Evaluation:

    • Panelists will evaluate the odor of each sample at different time points (initial, 5 minutes, 30 minutes, 1 hour) to assess the evolution of the scent.

    • Each panelist will rate the intensity of the agreed-upon sensory attributes on a structured scale (e.g., a 15-point intensity scale).

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles of this compound and nonanal.

Conclusion

This compound represents a sophisticated tool for flavor and fragrance formulators, offering a solution to the inherent instability of aldehydes while providing a mechanism for controlled release. Its application can lead to products with enhanced shelf-life stability and a prolonged sensory impact. By understanding the chemical principles governing its behavior and employing rigorous analytical and sensory protocols, researchers and developers can unlock the full potential of this versatile ingredient.

References

  • FooDB. (2010). Showing Compound 1,1-Dimethoxynonane (FDB012433). Retrieved from [Link]

  • Bratu, I., et al. (2019). Acetals in food flavourings. Open Chemistry. Retrieved from [Link]

  • Perfumer & Flavorist. (2017). Minimizing Flavor Deterioration. Retrieved from [Link]

  • Trachsel, A., Buchs, B., & Herrmann, A. (2016). Photolabile acetals as profragrances: the effect of structural modifications on the light-induced release of volatile aldehydes on cotton. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nonanal dimethyl acetal. Retrieved from [Link]

  • Jezek, J., et al. (2014). Quantitative Determination of Acetaldehyde in Foods Using Automated Digestion with Simulated Gastric Fluid Followed by Headspace Gas Chromatography. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Olfactorian. (n.d.). Nonanal Dimethyl Acetal | Perfume Material. Retrieved from [Link]

  • PubChem. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link]

  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. SlideShare. Retrieved from [Link]

  • Kim, H., et al. (2016). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Preventive Nutrition and Food Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]

  • YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Nonane, 1,1-diethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • H&H Chemical. (n.d.). Aldehyde C-09 (Nonanal) (124-19-6) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • Contract Laboratory. (n.d.). Sensory Evaluation Testing of Cosmetic Fragrances. Retrieved from [Link]

  • Skinobs. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Acetals in food flavourings. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003082850A1 - Compounds for the controlled release of active aldehydes.
  • Agronomy Research. (2012). Quantitative Analysis of Acetaldehyde in Foods Consumed by Children using SPME/GC-MS(Tof), On-fiber Derivatization and Deuterate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Aldehyde C-9 Nonanal. Retrieved from [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of 1,1-diethoxynonane, also known as nonanal diethyl acetal.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The guide details a robust and reliable method based on the acid-catalyzed reaction of nonanal with ethanol, employing a Dean-Stark apparatus to drive the reaction to completion.[3][4] Foundational principles of acetal formation, experimental causality, and self-validating system checks are integrated throughout the protocol.[5][6] This document also includes detailed sections on materials, safety, reaction workup, purification, and spectroscopic characterization of the final product.

Introduction and Scientific Background

This compound is a valuable organic compound classified as an acetal. Acetals are geminal-diether derivatives of aldehydes or ketones and are widely used in organic synthesis as protecting groups for the carbonyl functionality due to their stability under neutral or basic conditions and their facile deprotection under acidic conditions.[7][8] The synthesis of this compound from nonanal serves as a classic example of protecting group chemistry, which is a cornerstone of multi-step organic synthesis.[7][8]

The formation of an acetal is a reversible, acid-catalyzed nucleophilic addition reaction.[3][6] The reaction proceeds via a hemiacetal intermediate. To achieve high yields of the acetal, the equilibrium must be shifted towards the product side.[4] This is typically accomplished by removing the water formed as a byproduct during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.[3][4][9]

This application note details a protocol that leverages these principles to provide a high-yield synthesis of this compound. The methodology is designed to be accessible to researchers with a foundational knowledge of organic chemistry laboratory techniques.

Reaction Mechanism and Rationale

The acid-catalyzed formation of this compound from nonanal and ethanol involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of nonanal, increasing the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Formation of the Hemiacetal: The intermediate loses a molecule of water to form a resonance-stabilized carbocation.

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the final acetal product, this compound, and regenerates the acid catalyst.

Driving this equilibrium-controlled reaction to completion necessitates the removal of water. The use of a Dean-Stark trap with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) is a highly effective method for this purpose.[3][4]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Quantity (per 50 mmol Nonanal)Supplier/PurityNotes
NonanalC₉H₁₈O142.247.11 g (8.5 mL)>95%Combustible liquid, skin/eye irritant.[10][11][12][13]
EthanolC₂H₅OH46.0711.5 g (14.6 mL)Anhydrous, 200 proofUse in excess to shift equilibrium.
TolueneC₇H₈92.14~100 mLAnhydrousForms azeotrope with water.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₈O₃S·H₂O190.22~95 mg (0.5 mmol)CatalystCorrosive.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~50 mL-For neutralization.
Saturated Sodium Chloride Solution (Brine)NaCl(aq)-~50 mL-For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-For drying organic layer.
Equipment
  • 250 mL Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.[12][13]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep1 Combine nonanal, ethanol, toluene, and p-TsOH in a round-bottom flask. prep2 Assemble Dean-Stark apparatus with reflux condenser. prep1->prep2 react1 Heat the mixture to reflux. prep2->react1 react2 Monitor water collection in the Dean-Stark trap. react1->react2 react3 Continue reflux until no more water is collected (approx. 2-3 hours). react2->react3 work1 Cool the reaction mixture to room temperature. react3->work1 work2 Transfer to a separatory funnel. work1->work2 work3 Wash with saturated NaHCO₃ solution. work2->work3 work4 Wash with brine. work3->work4 work5 Dry the organic layer with anhydrous Na₂SO₄. work4->work5 work6 Filter and concentrate using a rotary evaporator. work5->work6 purify1 Purify the crude product by vacuum distillation. work6->purify1 analyze1 Collect the fraction boiling at the expected temperature. purify1->analyze1 analyze2 Characterize by NMR and IR spectroscopy. analyze1->analyze2

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety First: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][12][13] Nonanal is a combustible liquid and an irritant.[10][11][12] Toluene is flammable and has associated health risks. p-Toluenesulfonic acid is corrosive.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add nonanal (7.11 g, 50 mmol), anhydrous ethanol (11.5 g, 250 mmol, 5 equivalents), and toluene (~100 mL).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (~95 mg, 0.5 mmol, 0.01 eq).

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.[4] Ensure all joints are properly sealed.

    • Fill the side arm of the Dean-Stark trap with toluene before heating.

  • Reaction Execution:

    • Begin stirring and heat the mixture to a gentle reflux using a heating mantle. The boiling point of the toluene/water azeotrope is approximately 85 °C.

    • Water will begin to collect in the side arm of the Dean-Stark trap as the reaction proceeds.[4]

    • Continue refluxing until no more water is collected in the trap (typically 2-3 hours). The theoretical amount of water produced is 0.9 mL (from 50 mmol of nonanal).

    • Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Workup and Isolation:

    • Disassemble the apparatus and transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[14] Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.

    • Wash with 50 mL of saturated sodium chloride (brine) solution to remove any remaining aqueous contaminants.[15]

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[14]

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess ethanol.

  • Purification:

    • The crude product, a colorless to pale yellow oil, is purified by vacuum distillation.

    • Assemble a vacuum distillation apparatus.

    • Distill the crude oil under reduced pressure. Collect the fraction corresponding to this compound. The reported boiling point is in the range of 110-112 °C at 15 mmHg.

Characterization and Expected Results

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Expected Yield and Physical Properties
  • Appearance: Colorless liquid[1]

  • Molecular Formula: C₁₃H₂₈O₂

  • Molecular Weight: 216.36 g/mol [2]

  • Expected Yield: 80-90%

  • Boiling Point: ~110-112 °C @ 15 mmHg

  • Density: ~0.84 g/mL[16]

Spectroscopic Data

While a full experimental spectrum should be acquired, the following are expected characteristic peaks based on the structure of this compound and data from analogous compounds.[17][18]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~4.4-4.5 ppm (t, 1H): The acetal proton (-CH(OEt)₂).

    • δ ~3.4-3.6 ppm (m, 4H): The two methylene groups of the ethoxy fragments (-OCH₂CH₃).

    • δ ~1.5-1.6 ppm (m, 2H): The methylene group adjacent to the acetal carbon (-CH₂-CH(OEt)₂).

    • δ ~1.2-1.4 ppm (m, 12H): The remaining methylene groups of the nonane chain.

    • δ ~1.1-1.2 ppm (t, 6H): The two methyl groups of the ethoxy fragments (-OCH₂CH₃).

    • δ ~0.8-0.9 ppm (t, 3H): The terminal methyl group of the nonane chain.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~103-104 ppm: Acetal carbon (-CH(OEt)₂).

    • δ ~60-61 ppm: Methylene carbons of the ethoxy groups (-OCH₂CH₃).

    • δ ~22-34 ppm: Methylene carbons of the nonane chain.

    • δ ~15-16 ppm: Methyl carbons of the ethoxy groups (-OCH₂CH₃).

    • δ ~14 ppm: Terminal methyl carbon of the nonane chain.

  • IR (neat, cm⁻¹):

    • 2955, 2925, 2855 (s): C-H stretching of the alkyl groups.

    • 1125, 1060 (s): C-O stretching characteristic of the acetal group.

    • 1465, 1375 (m): C-H bending.

Troubleshooting and Self-Validation

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Check that sufficient time was allowed for all water to be removed. Use a larger excess of ethanol.
Loss of product during workup.Ensure proper phase separation. Avoid vigorous shaking that can lead to emulsions.
Product is contaminated with nonanal Incomplete reaction.Re-subject the crude product to the reaction conditions with fresh catalyst and ethanol.
Product is wet (cloudy appearance) Inadequate drying.Ensure the organic layer is thoroughly dried with anhydrous Na₂SO₄ before filtration.
Reaction does not proceed Inactive catalyst.Use fresh p-toluenesulfonic acid.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of this compound. By explaining the causality behind each step and incorporating methods for reaction monitoring and product validation, this guide serves as a robust resource for researchers in organic synthesis. The use of a Dean-Stark apparatus is critical for achieving high yields in this equilibrium-driven reaction. Adherence to the safety precautions outlined is essential for the successful and safe execution of this procedure.

References

  • Reactions of Aldehydes and Ketones 2. (n.d.).
  • Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017). JoVE.
  • Application Notes and Protocols for Acetal Formation with 2,2-Diethoxyethanol. (n.d.). Benchchem.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). PubMed Central.
  • 1-Nonanal - Safety Data Sheet. (2025). ChemicalBook.
  • Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal.
  • Nonanal | C9H18O | CID 31289. (n.d.). PubChem.
  • NONANAL. (n.d.). CAMEO Chemicals - NOAA.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega.
  • A Small-scale Procedure for Acid-catalyzed Ketal Formation. (2019). Caltech.
  • Spectroscopic Profile of 1,1-Diethoxyhexane: A Technical Guide. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Nonanal. (2009). Fisher Scientific.
  • SAFETY DATA SHEET - Nonanal. (n.d.). Bio.
  • Preparation of acetaldehyde diethyl acetal. (n.d.).
  • A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. (n.d.). IJSDR.
  • Chem 117 Reference Spectra. (2011).
  • Formation and Reactions of Acetals. (n.d.). Chemistry Steps.
  • Nonanal Diethyl Acetal. (n.d.). CymitQuimica.
  • Acetal. (n.d.). Organic Syntheses Procedure.
  • Nonanal Diethyl Acetal 54815-13-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • nonanal diethyl acetal, 54815-13-3. (n.d.). The Good Scents Company.
  • Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. (2001). Reaction Kinetics and Catalysis Letters.
  • NMR Tables. (n.d.). Michigan State University.
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. (n.d.). ResearchGate.
  • Synthesis of 1,1-Diethoxyethane from Ethanol Using Electrogenerated Acid. (n.d.). ResearchGate.
  • The 1H NMR, 13C NMR, mass and IR spectra of compound with a molecular formula (C9H11NO2). (2022). Transtutors.
  • I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. (n.d.).
  • Nonane, 1,1-diethoxy-. (n.d.). PubChem.
  • Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. (2004). ResearchGate.
  • 1-diethylamino-3-butanone. (n.d.). Organic Syntheses Procedure.
  • 6-diethylphosphonomethyl-2,2-dimethyl-1,3-dioxen-4-one. (n.d.). Organic Syntheses Procedure.
  • 1,2-Benziodoxol-3(1H). (n.d.). Organic Syntheses Procedure.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Formation of 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1,1-Diethoxynonane. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues in your laboratory work. This document is structured as a series of frequently asked questions that directly address the common problem of incomplete acetal formation.

Frequently Asked Questions (FAQs)
1. I've run the synthesis for this compound, but my yield is low and analysis (NMR/GC) shows significant starting material (Nonanal). What is the most likely cause?

This is a classic and often frustrating issue in acetal synthesis. The most fundamental reason for incomplete conversion is the reversible nature of the reaction. The acid-catalyzed reaction of an aldehyde (nonanal) with an alcohol (ethanol) to form an acetal (this compound) is a textbook example of a chemical equilibrium.[1][2]

The overall reaction is:

Nonanal + 2 Ethanol ⇌ this compound + Water

According to Le Châtelier's principle, the presence of water, a product of the reaction, will push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[1] Going from three reactant molecules to two product molecules also represents an entropic penalty, which means the equilibrium can naturally favor the starting materials unless actively driven forward.[1]

Therefore, the single most critical factor for achieving high yield is the effective and continuous removal of water as it is formed.[3] Other key factors include catalyst activity, reagent stoichiometry, and reaction temperature.

2. My protocol involves heating the mixture, but I'm not actively removing water. How can I improve this?

Simply heating the reaction is insufficient. To drive the equilibrium towards the product, you must physically remove the water from the system. The industry-standard and most effective method for this is azeotropic distillation using a Dean-Stark apparatus .

A Dean-Stark trap, used with a solvent that forms a low-boiling azeotrope with water (commonly toluene or benzene), physically separates water from the reaction mixture. As the solvent refluxes, it carries water vapor up into the condenser. The condensed liquid collects in the graduated trap, where the denser water separates and falls to the bottom, while the lighter, immiscible solvent overflows and returns to the reaction flask. This process continuously removes the water product, effectively pulling the equilibrium to the right.[3][4]

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried in an oven beforehand to remove any adsorbed moisture.

  • Reagent Charging:

    • To the flask, add nonanal, a 3- to 5-fold molar excess of ethanol, and your chosen azeotropic solvent (e.g., toluene, at a concentration of ~0.4 M with respect to the nonanal).[4]

    • Add a catalytic amount of an acid catalyst (see FAQ #3).

  • Heating and Reflux: Heat the mixture to a steady reflux. The temperature will be dictated by the boiling point of the chosen solvent. You should observe condensate forming in the condenser and collecting in the trap.

  • Monitoring Water Collection: Over time, you will see a distinct aqueous layer accumulate at the bottom of the trap. The reaction is typically complete when water ceases to collect and the theoretical amount has been separated.

  • Work-up: Once the reaction is complete, cool the flask. Neutralize the acid catalyst by washing the organic phase with a weak base (e.g., saturated sodium bicarbonate solution), followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[5]

For smaller-scale reactions or when a Dean-Stark apparatus is not feasible, anhydrous drying agents like 4Å molecular sieves can be added directly to the reaction flask.[3] However, they must be properly activated (heated under vacuum) before use, and their capacity is limited. This method is generally less efficient for larger-scale preparations than azeotropic removal.

3. I am using a Dean-Stark trap, but the reaction is still stalling. Could my acid catalyst be the issue?

Yes, the catalyst is another critical variable. The formation of the acetal proceeds via a hemiacetal intermediate, and both steps require an acid catalyst to protonate the carbonyl oxygen, making it more electrophilic for the weak nucleophilic attack by ethanol.[6][7]

  • Catalyst Choice: While various acids can be used, p-Toluenesulfonic acid (p-TsOH) is a common and effective choice due to its solid nature (easy to handle) and high acidity. Other options include sulfuric acid or acidic ion-exchange resins like Amberlyst-15, which can be easily filtered out post-reaction.[7][8]

  • Catalyst Loading: Insufficient catalyst will result in a slow or stalled reaction. A typical catalytic loading is 0.5-2 mol% relative to the limiting reagent (nonanal). You may need to empirically optimize this for your specific setup.

  • Catalyst Deactivation: The most common cause of deactivation is water. If your reagents (especially ethanol or toluene) are not anhydrous, or if the catalyst itself has absorbed atmospheric moisture, its effectiveness will be severely compromised. Ensure you are using anhydrous grade solvents and that your p-TsOH is dry. Some researchers recommend azeotropically drying the catalyst with the solvent in the Dean-Stark apparatus before adding the aldehyde and alcohol.[4]

Catalyst Typical Loading (mol%) Advantages Considerations
p-Toluenesulfonic Acid (p-TsOH)0.5 - 2Solid, easy to handle, effective.Must be anhydrous. Requires aqueous workup for removal.
Sulfuric Acid (H₂SO₄)0.5 - 2Inexpensive, strong acid.Liquid, corrosive. Can promote side reactions/charring if temperature is too high.
Amberlyst-1510-20 wt%Heterogeneous, easily removed by filtration.Slower reaction rates compared to homogeneous catalysts.
4. What are the optimal stoichiometry and temperature conditions for this synthesis?

Optimizing these parameters is crucial for maximizing yield and minimizing side reactions.

  • Stoichiometry: As a reversible reaction, a large excess of one reagent can be used to push the equilibrium forward. Since ethanol is typically an inexpensive and easily removed solvent, using it in a 3- to 10-fold molar excess relative to nonanal is highly recommended.[1][2][4] This high concentration of the alcohol reactant significantly favors the formation of the acetal product.

  • Temperature and Concentration: The reaction should be run at the reflux temperature of the azeotropic solvent (e.g., ~85 °C for the benzene-water azeotrope or ~111 °C for toluene). Excessively high temperatures (e.g., >150 °C) should be avoided as they can lead to side reactions, such as aldol condensations or decomposition, especially with a strong acid catalyst.[4] The concentration of the limiting reagent (nonanal) in the solvent is also important; a typical starting point is between 0.2 M and 0.5 M.

Visualizing the Process

To better understand the challenges, let's visualize the key processes involved.

The Reaction Mechanism

The following diagram illustrates the acid-catalyzed, two-stage mechanism for acetal formation. Note the equilibrium arrows at each step, underscoring the reversibility of the entire process.

G Nonanal Nonanal H_plus_1 + H⁺ Nonanal->H_plus_1 ProtonatedNonanal Protonated Nonanal (Activated) ProtonatedNonanal->Nonanal EtOH_1 + Ethanol ProtonatedNonanal->EtOH_1 Hemiacetal_int Hemiacetal Intermediate Hemiacetal_int->ProtonatedNonanal ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal_int->ProtonatedHemiacetal [3] Proton Transfer H_plus_2 - H⁺ Hemiacetal_int->H_plus_2 ProtonatedHemiacetal->Hemiacetal_int H2O_out - H₂O ProtonatedHemiacetal->H2O_out Oxocarbenium Oxocarbenium Ion Oxocarbenium->ProtonatedHemiacetal EtOH_2 + Ethanol Oxocarbenium->EtOH_2 ProtonatedAcetal Protonated Acetal ProtonatedAcetal->Oxocarbenium H_plus_4 - H⁺ ProtonatedAcetal->H_plus_4 Acetal This compound (Product) Acetal->ProtonatedAcetal H_plus_1->ProtonatedNonanal [1] Catalyst Activation EtOH_1->Hemiacetal_int [2] Nucleophilic Attack H_plus_2->Hemiacetal_int H_plus_3 + H⁺ H2O_out->Oxocarbenium [4] Water Elimination EtOH_2->ProtonatedAcetal [5] Second Attack H_plus_4->Acetal [6] Deprotonation

Caption: Acid-catalyzed mechanism of acetal formation.

Troubleshooting Workflow

If you are facing incomplete conversion, follow this logical decision tree to diagnose the problem.

G Start Observation: Incomplete Conversion Q1 Is water being effectively removed? Start->Q1 S1 Implement Dean-Stark or add activated molecular sieves. Q1->S1 No Q2 Is the catalyst active and sufficient? Q1->Q2 Yes End Re-run experiment and monitor by TLC/GC. S1->End S2 Use anhydrous catalyst. Increase loading to 1-2 mol%. Consider a different acid. Q2->S2 No Q3 Is there a large excess of ethanol? Q2->Q3 Yes S2->End S3 Increase ethanol to 5-10 molar equivalents. Q3->S3 No Q4 Are reagents pure and anhydrous? Q3->Q4 Yes S3->End S4 Use anhydrous solvents. Distill nonanal if old. Check for acid impurities. Q4->S4 No Q4->End Yes S4->End

Caption: Troubleshooting decision tree for acetal synthesis.

References
  • Gomez, M. F., Arrúa, L. A., & Abello, M. C. (2004). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Journal of Chemical Technology & Biotechnology, 79(7), 743-748. Available at: [Link]

  • Organic Chemistry Tutor. (2021, June 23). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Available at: [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Available at: [Link]

  • Reisman, S. (n.d.). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

  • Khan Academy. (n.d.). Formation of acetals. Available at: [Link]

  • Reddit. (2022, March 26). r/chemistry - Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Available at: [Link]

  • Organic Syntheses. (n.d.). β-Methyl-β-propiolactone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1-diethoxynonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and answer frequently asked questions. Our focus is on providing practical, in-depth insights grounded in established chemical principles to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, or nonanal diethyl acetal, is a standard acid-catalyzed reaction between nonanal and ethanol.[1] While straightforward in principle, various side reactions and experimental pitfalls can lead to suboptimal results. This section addresses the most common challenges encountered in the laboratory.

Issue 1: Low Yield of this compound

A diminished yield is one of the most frequent problems. Several factors can contribute to this issue, from incomplete reactions to product loss during workup.

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several sources. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Incomplete Reaction/Equilibrium Issues: Acetal formation is a reversible reaction.[2][3] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (nonanal and ethanol), thus limiting the yield.[2][3]

    • Solution: To drive the reaction to completion, it is essential to remove water as it is formed. This can be achieved by:

      • Using a Dean-Stark apparatus: This is a highly effective method for physically removing water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene.

      • Employing a dehydrating agent: Molecular sieves (e.g., 4Å) can be added to the reaction flask to sequester water. Alternatively, using a reagent like triethyl orthoformate not only acts as a dehydrating agent but can also participate in the reaction to form the desired acetal.[4]

  • Loss During Workup: The product can be lost during the aqueous workup and extraction phases.

    • Solution: Ensure thorough extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[5][6] Washing the combined organic layers with brine can help to break up emulsions and reduce the amount of dissolved water.

  • Catalyst Inefficiency: The acid catalyst may be old, inactive, or used in an insufficient amount.

    • Solution: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA) or a strong acidic resin like Amberlyst 15.[7] Ensure the catalyst is used in an appropriate catalytic amount (typically 0.1-1 mol%).

  • Impure Starting Materials: The presence of water or other impurities in the nonanal or ethanol can inhibit the reaction.

    • Solution: Use anhydrous ethanol and freshly distilled nonanal to minimize the initial water content and remove any acidic or oxidized impurities.

Issue 2: Presence of Unreacted Nonanal in the Final Product

Detecting a significant amount of the starting aldehyde in your purified product indicates an incomplete reaction.

Question: After purification, my NMR/GC-MS analysis shows a significant peak corresponding to nonanal. How can I ensure complete conversion?

Answer: The persistence of nonanal is a clear sign that the reaction has not gone to completion.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach equilibrium.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the nonanal spot/peak is no longer visible or has reached a minimal, constant level. If the reaction is sluggish at room temperature, gentle heating can increase the reaction rate.[8]

  • Ineffective Water Removal: As mentioned previously, the presence of water is a major impediment to driving the reaction forward.

    • Solution: Re-evaluate your water removal strategy. If using a Dean-Stark trap, ensure that the solvent is refluxing at a rate that allows for efficient azeotropic removal of water. If using molecular sieves, ensure they are properly activated and used in a sufficient quantity.

  • Suboptimal Stoichiometry: An insufficient amount of ethanol will limit the extent of the reaction.

    • Solution: Use a significant excess of ethanol. This not only acts as a reactant but can also serve as the solvent, pushing the equilibrium towards the product side according to Le Chatelier's principle.

Issue 3: Formation of Side Products

The appearance of unexpected peaks in your analytical data points to the occurrence of side reactions.

Question: I've identified several byproducts in my reaction mixture. What are these compounds likely to be, and how can I prevent their formation?

Answer: Side reactions in acetal synthesis are often related to the reactivity of the aldehyde starting material and the reaction conditions.

Likely Side Products & Prevention Strategies:

  • Hemiacetal Intermediate: The hemiacetal is a key intermediate in acetal formation.[2][9] It is formed by the addition of one equivalent of alcohol to the aldehyde. Under neutral or weakly acidic conditions, the reaction may stall at this stage.

    • Prevention: Ensure a sufficient concentration of a strong acid catalyst and effective water removal to promote the second alcohol addition and subsequent dehydration to form the stable acetal.[10][11]

  • Aldol Condensation Products: Nonanal, like other aldehydes with α-hydrogens, can undergo self-condensation under acidic or basic conditions to form aldol addition and condensation products. This is more likely to occur at elevated temperatures.

    • Prevention: Maintain a moderate reaction temperature. While some heating may be necessary to accelerate the reaction, excessive heat can promote aldol condensation.[12] Running the reaction at room temperature for a longer duration may be preferable.

  • Oxidation of Nonanal: Nonanal can be susceptible to oxidation to nonanoic acid, especially if exposed to air for prolonged periods.

    • Prevention: Use freshly distilled nonanal and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Ethanol-Derived Byproducts: Under strongly acidic conditions and high temperatures, ethanol can undergo dehydration to form diethyl ether or other byproducts.[13][14]

    • Prevention: Use a catalytic amount of acid and avoid excessively high reaction temperatures.

Visualization of Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.

Synthesis_Pathways Nonanal Nonanal Hemiacetal Hemiacetal Intermediate Nonanal->Hemiacetal + Ethanol Aldol Aldol Condensation Products Nonanal->Aldol Self-condensation NonanoicAcid Nonanoic Acid Nonanal->NonanoicAcid Oxidation (O2) Ethanol Ethanol (2 eq.) Acetal This compound (Product) Hemiacetal->Acetal + Ethanol, - H2O Catalyst H+ Catalyst Catalyst->Hemiacetal Catalyst->Acetal WaterRemoval - H2O

Caption: Main and side reaction pathways in this compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the practical aspects of this compound synthesis.

Q1: What is the best acid catalyst to use for this reaction?

A1: Several acid catalysts can be effective. p-Toluenesulfonic acid (p-TSA) is a common choice as it is a solid, easy to handle, and provides good yields.[4] Acidic ion-exchange resins, such as Amberlyst 15, are also excellent options, offering the advantage of being easily filtered out of the reaction mixture, simplifying the workup procedure.[7][15]

Q2: Is it necessary to use a solvent, or can I run the reaction in neat ethanol?

A2: Using a large excess of ethanol can serve as both a reactant and a solvent. This is often a practical approach. However, if you are using a Dean-Stark trap for water removal, a co-solvent such as toluene or hexane is necessary to form an azeotrope with water, facilitating its removal.[12]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a non-polar solvent system (e.g., hexane/ethyl acetate) to develop the plate. Nonanal is more polar than the this compound product, so it will have a lower Rf value. The reaction is complete when the nonanal spot is no longer visible. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What is the best procedure for purifying the final product?

A4: After the aqueous workup to remove the catalyst and any water-soluble components, the crude product can be purified by fractional distillation under reduced pressure.[5][6] This is effective for separating the higher-boiling this compound from any remaining lower-boiling starting materials or byproducts like diethyl ether.

Q5: My reaction seems to stall before completion. What should I do?

A5: If the reaction stalls, it is likely due to the accumulation of water, which inhibits the forward reaction.[16] First, ensure your water removal method is functioning correctly. If using molecular sieves, you can try adding a fresh, activated portion. If the issue persists, adding a small additional amount of the acid catalyst may help to push the reaction forward.[8]

Troubleshooting Workflow

The following diagram provides a logical workflow for addressing common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC/GC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Purification Complete->Workup Yes Troubleshoot Identify Issue Complete->Troubleshoot No Analyze Analyze Product (NMR/GC-MS) Workup->Analyze Success Successful Synthesis Analyze->Success Pure Product Analyze->Troubleshoot Impurities Detected LowYield Low Yield Troubleshoot->LowYield Low Yield UnreactedSM Unreacted Nonanal Troubleshoot->UnreactedSM Incomplete Conversion Byproducts Side Products Present Troubleshoot->Byproducts Extra Peaks CheckWaterRemoval Optimize Water Removal (Dean-Stark/Sieves) LowYield->CheckWaterRemoval CheckCatalyst Check Catalyst Activity & Loading LowYield->CheckCatalyst CheckPurity Use Anhydrous Reagents LowYield->CheckPurity UnreactedSM->CheckWaterRemoval UnreactedSM->CheckCatalyst IncreaseTimeTemp Increase Reaction Time/Temperature UnreactedSM->IncreaseTimeTemp CheckWaterRemoval->Monitor Re-run CheckCatalyst->Monitor Re-run IncreaseTimeTemp->Monitor Re-run CheckPurity->Monitor Re-run

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol outlines a general and robust method for the synthesis of this compound using a Dean-Stark apparatus.

Materials:

  • Nonanal

  • Anhydrous Ethanol

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add nonanal (1.0 eq), a 3 to 5-fold molar excess of anhydrous ethanol, and toluene (enough to fill the Dean-Stark trap).

  • Catalyst: Add a catalytic amount of p-TSA (approx. 0.01-0.02 eq).

  • Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue the reaction until no more water is collected in the trap and TLC analysis indicates the complete consumption of nonanal.

  • Quenching: Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst.[17]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation
ParameterExpected ValueNotes
Typical Yield 75-90%Highly dependent on effective water removal.
Boiling Point ~105-107 °C at 15 mmHgBoiling point will vary with pressure.
Appearance Colorless liquidA yellow tint may indicate impurities.[5]
¹H NMR (CDCl₃) δ ~4.4 (t, 1H), 3.6 (m, 2H), 3.4 (m, 2H), 1.5 (m, 2H), 1.2 (m, 12H), 0.8 (t, 3H)Chemical shifts are approximate.

References

  • Chemistry LibreTexts. (2023). 16.4: Acetal Formation. [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. [Link]

  • Khan Academy. Formation of acetals. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?[Link]

  • PrepChem.com. Synthesis of 1,1-diethoxycyclohexane. [Link]

  • Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]

  • ResearchGate. (2004). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31289, Nonanal. [Link]

  • ResearchGate. Synthesis of 1,1-diethoxyethane. [Link]

  • OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108625, Nonane, 1,1-diethoxy-. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Wikimedia Commons. (2021). File:Synthesis of 1,1-Diethoxyethane.svg. [Link]

  • ResearchGate. (2025). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. [Link]

  • ChemistryViews. (2011). Chemistry of a Hangover — Alcohol and its Consequences Part 2. [Link]

  • National Center for Biotechnology Information. (2003). Dangerous byproducts of alcohol breakdown--focus on adducts. [Link]

  • National Center for Biotechnology Information. Conversion of Ethanol to 2-Ethylhexenal at Ambient Conditions Using Tandem, Biphasic Catalysis. [Link]

  • National Center for Biotechnology Information. Dangerous Byproducts of Alcohol Breakdown— Focus on Adducts. [Link]

  • Organic Syntheses. 1-diethylamino-3-butanone. [Link]

  • Organic Syntheses. 6-diethylphosphonomethyl-2,2-dimethyl-1,3-dioxen-4-one. [Link]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H). [Link]

Sources

Purification of 1,1-Diethoxynonane by distillation or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,1-diethoxynonane. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we provide in-depth, experience-based answers to common challenges encountered during the purification of this and similar acetal compounds.

Section 1: Understanding this compound and Its Common Impurities

Before attempting any purification, it is critical to understand the physicochemical properties of the target compound and the likely impurities. This compound is typically synthesized via the acid-catalyzed reaction of nonanal with ethanol.

Why this matters: The synthesis method directly informs the impurity profile. Knowing the potential contaminants is the first step in designing an effective purification strategy. Common impurities include unreacted starting materials (nonanal, ethanol), the acid catalyst, and byproducts like water.[1]

Frequently Asked Questions: Compound Properties

Q1: What are the key physical properties of this compound relevant to purification?

A1: Understanding these properties is essential for selecting the appropriate purification technique, particularly for distillation where boiling point is the primary separation principle.

Table 1: Physicochemical Properties of this compound and Key Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg) Polarity
This compound 216.36[2] ~240-250 (estimated) Low to Medium
Nonanal 142.24 190-192 Medium
Ethanol 46.07 78 High

| Water | 18.02 | 100 | Very High |

Note: The atmospheric boiling point of this compound is high, suggesting that vacuum distillation is necessary to prevent thermal decomposition.

Q2: What makes this compound sensitive during purification?

A2: this compound is an acetal, a functional group known for its stability under neutral to strongly basic conditions but susceptibility to hydrolysis under acidic conditions.[3][4] The presence of even trace amounts of acid (e.g., residual catalyst from synthesis or acidic sites on silica gel) can catalyze the reverse reaction, breaking the acetal down into nonanal and ethanol.[5][6] This is a critical consideration for both distillation and chromatography.

Section 2: Choosing Your Purification Strategy: Distillation vs. Chromatography

The choice between distillation and chromatography depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Purification Decision Workflow

This diagram outlines the decision-making process for selecting the optimal purification method.

Purification Decision Workflow Fig 1. Purification Method Selection Guide start Crude this compound check_impurities Are impurities volatile (e.g., ethanol, water)? start->check_impurities check_bp_diff Is Boiling Point difference > 25°C from product? check_impurities->check_bp_diff Yes high_purity_check High purity required and/or non-volatile impurities? check_impurities->high_purity_check No distillation Purify by Vacuum Distillation check_bp_diff->distillation Yes check_bp_diff->high_purity_check No final_product High-Purity This compound distillation->final_product chromatography Purify by Flash Chromatography chromatography->final_product high_purity_check->chromatography Yes

Caption: Fig 1. Purification Method Selection Guide.

Section 3: Troubleshooting Guide: Purification by Vacuum Distillation

Vacuum distillation is the preferred method for large-scale purification of high-boiling-point compounds like this compound because it lowers the boiling point, preventing thermal degradation.[7][8]

Frequently Asked Questions: Vacuum Distillation

Q1: My compound is not distilling, even at high temperatures. What's wrong?

A1: This is a common issue, often related to the vacuum level.

  • Cause: The vacuum pressure is not low enough. The boiling point of a liquid is dependent on the system pressure.[8]

  • Solution: Check your system for leaks. All glass joints must be properly greased and sealed.[9][10] Ensure your vacuum pump is in good working order and the cold trap is properly charged (e.g., with liquid nitrogen or a dry ice/acetone slurry) to prevent solvent vapors from contaminating the pump oil.[10][11]

  • Expert Tip: Before heating, turn on the vacuum and listen for hissing sounds, which indicate leaks.[10] A manometer is essential for monitoring the actual pressure of your system.[10]

Q2: The distillate is cloudy or has a different smell. Is the acetal decomposing?

A2: This is a strong possibility. A cloudy appearance can indicate water, and a sharp, aldehyde-like smell suggests decomposition back to nonanal.

  • Cause: Residual acid catalyst in the crude mixture is causing hydrolysis, which is accelerated by heat.

  • Solution: Before distillation, perform a basic workup. Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before filtering and loading the flask.

  • Expert Tip: Boiling stones are ineffective under vacuum.[9] Always use a magnetic stir bar to ensure smooth boiling and prevent bumping, which can lead to impure distillate.[9][10]

Q3: The distillation is extremely slow, or the liquid is just refluxing in the column.

A3: This points to insufficient energy input or poor insulation.

  • Cause: The heating mantle temperature is too low, or significant heat is being lost to the environment.

  • Solution: Ensure the heating mantle is appropriately sized for the flask and is in good contact. Insulate the distillation head and the upper part of the flask with glass wool or aluminum foil to minimize heat loss and maintain the vapor temperature required to reach the condenser.[9]

Vacuum Distillation Troubleshooting Workflow

Distillation Troubleshooting Fig 2. Vacuum Distillation Troubleshooting start Problem Encountered no_distillate No Distillate/ High Temp start->no_distillate cloudy_distillate Cloudy Distillate/ Foul Odor start->cloudy_distillate slow_distillate Slow Distillation/ Excess Reflux start->slow_distillate check_vacuum Check vacuum level. Inspect for leaks. Grease all joints. no_distillate->check_vacuum Action neutralize Neutralize crude product with NaHCO₃ wash. Ensure material is dry. cloudy_distillate->neutralize Action insulate Increase heat input. Insulate column and flask with glass wool/foil. slow_distillate->insulate Action

Caption: Fig 2. Vacuum Distillation Troubleshooting.

Section 4: Troubleshooting Guide: Purification by Flash Chromatography

Flash chromatography is an excellent technique for separating compounds with similar boiling points or for removing non-volatile impurities. However, the acidic nature of standard silica gel can be problematic for acetals.

Frequently Asked Questions: Flash Chromatography

Q1: What is a good starting solvent system for this compound on silica gel?

A1: this compound is a relatively non-polar compound.

  • Recommendation: Start with a very non-polar mobile phase and gradually increase polarity. A good starting point for thin-layer chromatography (TLC) analysis would be 2-5% ethyl acetate in hexanes.

  • Expert Tip: Aim for an Rf value of 0.25-0.35 for the target compound on TLC for optimal separation on a flash column.[12] A common solvent system for compounds of this polarity is an ethyl acetate/hexanes gradient.[12]

Q2: I ran a column, and my final product is contaminated with nonanal. What happened?

A2: This is a classic sign of on-column hydrolysis.

  • Cause: Standard silica gel is inherently acidic (pKa ≈ 4.5) and can catalyze the breakdown of the acetal during the purification process.[13] The longer the compound remains on the column, the more decomposition can occur.

  • Solution: Neutralize the silica gel before use. This can be done by preparing the column slurry in the desired mobile phase containing 1-2% triethylamine (Et₃N).[12] The triethylamine will neutralize the acidic sites on the silica surface, protecting the acetal from hydrolysis.

  • Alternative: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

Q3: My compound is coming off the column very quickly (high Rf), even in 100% hexanes. How can I get separation?

A3: This indicates your compound has very little interaction with the silica gel.

  • Cause: The compound is too non-polar for the chosen stationary phase/mobile phase combination. While unlikely for this compound relative to its likely impurities, this can happen with very non-polar molecules.

  • Solution: If separation from even less polar impurities is needed, you may need to switch to a reverse-phase chromatography setup (e.g., C18 silica) with a more polar mobile phase (e.g., methanol/water or acetonitrile/water).

Step-by-Step Protocol: Acid-Sensitive Flash Chromatography
  • Solvent System Selection: Develop a solvent system using TLC. Spot the crude material on a TLC plate and elute with varying percentages of ethyl acetate in hexanes (e.g., 2%, 5%, 10%). To the ideal solvent system that gives an Rf of ~0.3, add 1% triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing 1% triethylamine). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

Chromatography Troubleshooting Workflow

Chromatography Troubleshooting Fig 3. Flash Chromatography Troubleshooting start Problem Encountered hydrolysis Product contaminated with Nonanal start->hydrolysis high_rf Compound elutes at solvent front (Rf ≈ 1) start->high_rf no_separation Poor separation from impurity start->no_separation add_base Add 1-2% Triethylamine to mobile phase. Consider using neutral alumina. hydrolysis->add_base Action change_phase Decrease mobile phase polarity. If still high Rf, consider reverse-phase (C18) silica. high_rf->change_phase Action optimize_solvent Optimize solvent system using TLC for better Rf spread. Run a slower gradient. no_separation->optimize_solvent Action

Caption: Fig 3. Flash Chromatography Troubleshooting.

References
  • Google Patents. (n.d.). Process for purifying acetals. (US4423238A).
  • Arva, Z., et al. (2021). Development of Anhydrous Ethanol Purification: Reduction of Acetal Content and Vapor–Liquid Equilibrium Study of the Ethanol–Acetal Binary System. ACS Omega. Retrieved from [Link]

  • PetroSkills. (n.d.). Vacuum Distillation Unit Operations and Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Diethoxypentane. National Institutes of Health. Retrieved from [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?. Retrieved from [Link]

  • Maratek. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). Reducing acetals during ethanol separation process using high pressure distillation column. (US8558034B2).
  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying acetals. (US3607882A).
  • Stenutz, R. (n.d.). 1,1-diethoxyethane. Retrieved from [Link]

  • Zolfigol, M. R., et al. (2002). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Molecules. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 1,1-Diethoxy ethane (YMDB01369). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making acetals. (US6015875A).
  • PubChem. (n.d.). 1,1-Diethoxyoctane. National Institutes of Health. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,1-diethoxycyclohexane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Nonane, 1,1-diethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Li, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Distillation II | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... Retrieved from [Link]

  • ChemBK. (2024, April 9). 1,1-Diethoxyethane. Retrieved from [Link]

  • Norris, J. (2018, April 7). Hydrolysis of acetals [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1-Diethoxyethane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 1,1-diethoxy- (CAS 4744-08-5). Retrieved from [Link]

  • Google Patents. (n.d.). Single-step method of producing 1,1-diethoxyethane. (RU2535373C2).
  • Gomes, M. F., et al. (n.d.). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. ResearchGate. Retrieved from [Link]

  • Juvet, R. S., & Wachi, F. M. (1960). Gas Chromatography. IV. The Thermodynamics and Kinetics of the Alcoholysis of Acetals. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetal. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1-diethoxyethane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Kokotou, M. G., et al. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry. Retrieved from [Link]

Sources

Preventing hydrolysis of 1,1-Diethoxynonane during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and best practices for researchers working with acetal-protected compounds, specifically focusing on preventing the unintentional hydrolysis of 1,1-diethoxynonane during reaction workup.

Troubleshooting Guide: Root Cause and Solution
Primary Issue: My this compound is converting back to nonanal during aqueous workup. How do I stop this?

This is a classic and frequently encountered issue stemming from the inherent chemical nature of the acetal functional group. Acetals are exceptionally stable in neutral to strongly basic conditions but are rapidly hydrolyzed back to their parent aldehyde or ketone in the presence of an acid catalyst and water.[1][2][3][4] Your standard workup protocol is likely introducing trace amounts of acid into an aqueous environment, triggering this unwanted deprotection.

The core principle for a successful workup is to rigorously exclude acidic conditions . The following protocol is designed to neutralize any residual acid from your reaction mixture before significant exposure to water, thereby preserving the acetal.

Experimental Protocol: Acetal-Safe Aqueous Workup

This procedure ensures the preservation of the this compound protecting group by maintaining a neutral to slightly basic environment throughout the purification process.

Step 1: Initial Quenching and Neutralization

  • Action: Once the reaction is complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing your extraction solvent (e.g., diethyl ether, ethyl acetate).

  • Critical Step: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6][7][8] Add it slowly and in portions.

  • Causality: This is the most critical step. The bicarbonate solution is a mild base that will neutralize any residual acid catalyst (e.g., H₂SO₄, TsOH) from your reaction.[6][7] By neutralizing the acid first, you remove the catalyst required for hydrolysis.

  • Safety Note: Be aware that neutralizing an acid with bicarbonate will produce carbon dioxide (CO₂) gas.[7][9] Swirl the funnel gently at first and vent frequently by inverting the funnel and opening the stopcock to release the pressure before shaking vigorously.

Step 2: Phase Separation and pH Verification

  • Action: Stopper the funnel, shake vigorously for 30-60 seconds (venting periodically), and then allow the layers to fully separate. Drain the lower aqueous layer.

  • Trustworthiness Check: Using a pipette, take a drop of the aqueous layer and test it with pH paper. The pH should be neutral or slightly basic (pH 7-8).[5][10] If it is still acidic, repeat the NaHCO₃ wash. Do not proceed until all acid is neutralized.

Step 3: Brine Wash for Water Removal

  • Action: To the remaining organic layer in the separatory funnel, add a saturated aqueous solution of sodium chloride (brine). Shake for 30 seconds, allow the layers to separate, and drain the aqueous brine layer.

  • Causality: The purpose of the brine wash is to "pre-dry" the organic layer.[11][12] Due to its high ionic strength, brine has a strong affinity for water and effectively pulls dissolved water out of the organic solvent.[5][6][10] This reduces the amount of water that your solid drying agent must remove in the next step, which minimizes product loss as drying agents can also adsorb your compound.[5][6]

Step 4: Final Drying

  • Action: Transfer the organic layer from the separatory funnel into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄).

  • Causality: Anhydrous Na₂SO₄ is a neutral drying agent, making it the safest choice for acid-sensitive compounds like acetals.[13] Add the Na₂SO₄ until it no longer clumps together and flows freely as fine particles when the flask is swirled; this indicates that all trace water has been absorbed.[14][15]

Step 5: Isolation

  • Action: Filter or decant the dried organic solution away from the Na₂SO₄ into a clean, pre-weighed round-bottom flask.

  • Action: Remove the solvent using a rotary evaporator to yield your purified this compound.

Visual Workflow: Recommended Acetal-Safe Workup

G start Reaction Mixture in Organic Solvent quench Add Saturated NaHCO₃ (aq) (Vent CO₂!) start->quench separate Separate Layers quench->separate ph_check Aqueous Layer pH > 7? separate->ph_check ph_check->quench No brine Wash Organic Layer with Brine ph_check->brine Yes dry Dry Organic Layer over Anhydrous Na₂SO₄ brine->dry filter Filter or Decant dry->filter concentrate Concentrate in vacuo filter->concentrate product Pure this compound concentrate->product

Caption: A flowchart of the recommended workup protocol.

Frequently Asked Questions (FAQs)

Q1: Why are acetals like this compound so sensitive to acid?

A: The hydrolysis mechanism is specifically catalyzed by acid. The reaction begins with the protonation of one of the ether oxygens, which converts the ethoxy group into ethanol—a good leaving group. The neighboring oxygen atom uses its lone pair electrons to assist in pushing out the ethanol molecule, forming a resonance-stabilized oxonium ion. This intermediate is highly electrophilic and is readily attacked by water. A final deprotonation step yields a hemiacetal, which is in rapid equilibrium with the final products: nonanal and a second molecule of ethanol.[16][17] Without the initial protonation step, the ethoxy group is a poor leaving group, and the reaction does not proceed; this is why acetals are stable under neutral and basic conditions.[18]

Mechanism: Acid-Catalyzed Hydrolysis of this compound

G Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Oxonium Resonance-Stabilized Oxonium Ion ProtonatedAcetal->Oxonium - EtOH Hemi Protonated Hemiacetal Oxonium->Hemi + H₂O Hemiacetal Hemiacetal Hemi->Hemiacetal - H⁺ Aldehyde Nonanal Hemiacetal->Aldehyde - EtOH p1 p1 p2 p2 p3 p3 p4 p4 p5 p5 p6 p6 p7 p7 p8 p8 p9 p9 p10 p10 p11 p11

Caption: The acid-catalyzed hydrolysis pathway of an acetal.

Q2: My reaction itself requires an acid catalyst. How does that change the workup?

A: This is the most common scenario. The key is to completely neutralize the acid catalyst before proceeding with any other aqueous washes. The sodium bicarbonate wash described in Step 1 of the protocol is designed specifically for this purpose. You must ensure neutralization is complete by testing the pH of the aqueous layer before moving on.[5][10] A simple water wash is not sufficient as it will create the exact acidic aqueous conditions needed for hydrolysis.[6]

Q3: Which drying agent is better: anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)?

A: For acid-sensitive compounds, anhydrous sodium sulfate (Na₂SO₄) is the superior choice. While magnesium sulfate (MgSO₄) is a faster and more efficient drying agent, it is known to be slightly acidic, which can pose a risk of hydrolyzing your acetal on the surface of the drying agent.[13] Sodium sulfate is neutral, making it the safer, albeit slower, option.[11][13]

FeatureAnhydrous Sodium Sulfate (Na₂SO₄)Anhydrous Magnesium Sulfate (MgSO₄)
pH NeutralSlightly Acidic[13]
Speed Slower[11][19]Fast[11][13]
Capacity LowerHigh[13]
Efficiency Good, but less effective for trace water[20][21]Very High[20][21]
Recommendation Highly Recommended for Acetals Use with caution; risk of hydrolysis

Q4: What are the tell-tale signs of hydrolysis on a TLC plate or in an NMR spectrum?

A:

  • On a TLC Plate: You will see a new, more polar spot corresponding to the product aldehyde (nonanal). Aldehydes are more polar than their corresponding acetals. The spot for this compound will diminish or disappear.

  • In a ¹H NMR Spectrum: The most obvious sign is the appearance of a characteristic aldehyde proton signal between δ 9-10 ppm. For nonanal, this will be a triplet at approximately δ 9.77 ppm. You will also see the disappearance or reduction of the acetal proton signal (a triplet at ~δ 4.5 ppm for this compound) and the ethoxy group signals.

References
  • Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. [Link]

  • 9.7: Acetals as Protecting Groups. (2021). Chemistry LibreTexts. [Link]

  • Nichols, L. (2025). 6.6: Common "work-up". Chemistry LibreTexts. [Link]

  • Schenck, F. J., & Lehotay, S. J. (2002). Comparison of magnesium sulfate and sodium sulfate for removal of water from pesticide extracts of foods. Journal of AOAC International, 85(5), 1177–1180. [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58–63. [Link]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. [Link]

  • Farmer, S. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Liu, F., et al. (2012). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Molecules, 17(10), 11963–11988. [Link]

  • Nichols, L. (2024). 8.6: Common Extraction Washes. Chemistry LibreTexts. [Link]

  • Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-63. [Link]

  • Frontier, A. (2026). Workup: Drying Methods. University of Rochester Department of Chemistry. [Link]

  • Theory of Aqueous Workup. (n.d.). University of York Chemistry Teaching Labs. [Link]

  • Why are acetals stable to bases and nucleophiles?. (2014). Chemistry Stack Exchange. [Link]

  • Schenck, F. J., & Lehotay, S. J. (2025). Comparison of Magnesium Sulfate and Sodium Sulfate for Removal of Water from Pesticide Extracts of Foods. ResearchGate. [Link]

  • Nichols, L. (2024). 3.2: Drying Agents. Chemistry LibreTexts. [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Magnesium sulfate vs. sodium sulfate for drying organic solutions. (2025). Reddit. [Link]

  • Reaction Work-Up I. (2010). MIT Digital Lab Techniques Manual. [Link]

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. [Link]

Sources

Technical Support Center: Purification of 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

A Senior Application Scientist's Guide to the Effective Removal of Ethanol and Post-Reaction Workup

This guide provides researchers, chemists, and process development professionals with a comprehensive resource for purifying 1,1-diethoxynonane, focusing on the critical step of removing residual ethanol. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties I need to consider for this separation?

A: The separation strategy is primarily dictated by the vast differences in the boiling points of ethanol and this compound and their differing solubilities. Ethanol is a low-boiling, polar solvent, while this compound is a high-boiling, non-polar compound.

Table 1: Comparative Physical Properties

PropertyEthanolThis compoundRationale for Separation
Molecular Weight 46.07 g/mol 216.36 g/mol [1][2]The large mass difference contributes to a significant boiling point gap.
Boiling Point (Atmospheric) ~78.4 °C[3][4][5][6][7]Est. >200 °CSimple or fractional distillation can easily remove ethanol, but vacuum is required for the product.[8][9][10]
Solubility in Water Miscible[3]Very Low / ImmiscibleAllows for efficient removal of ethanol from the organic product via aqueous extraction.[11]
General Polarity PolarNon-polarThis difference is the basis for liquid-liquid extraction.

Q2: My product seems to be degrading during purification. What is the most likely cause?

A: The most probable cause is acid-catalyzed hydrolysis . Acetal functional groups are stable under neutral to basic conditions but are highly susceptible to cleavage in the presence of acid and water.[12][13][14] The synthesis of acetals is often catalyzed by acid; if this acid is not completely neutralized before workup, it will catalyze the reverse reaction, breaking down your this compound product back into nonanal and ethanol, especially when water is introduced during an extraction.

Q3: Is distillation a good method for removing the ethanol?

A: Yes, but with important considerations. You can easily remove the bulk of the ethanol via simple distillation at atmospheric pressure.[15] However, this compound has a very high boiling point and is susceptible to thermal degradation. Therefore, to purify the final product, vacuum distillation is the required method.[9][10][16][17] This technique lowers the boiling point by reducing the pressure, allowing the acetal to distill at a much lower, safer temperature.[9][17]

Q4: Do ethanol and this compound form an azeotrope?

A: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[18][19] While ethanol is known to form azeotropes with many solvents, particularly water, it is highly unlikely to form one with a large, non-polar molecule like this compound due to the significant differences in their chemical structure and intermolecular forces. The primary purification challenge is not an azeotrope but rather the product's sensitivity to acid and high boiling point.

Core Concepts: The Chemistry of Acetal Purification

Understanding the stability of your target molecule is paramount. The key to preserving your yield and purity is preventing the acid-catalyzed hydrolysis of the acetal functional group.

Mechanism of Acid-Catalyzed Acetal Hydrolysis

The reaction is initiated by the protonation of one of the ether oxygens by an acid catalyst (H-A). This converts the ethoxy group into a good leaving group (ethanol), which is subsequently eliminated. The resulting resonance-stabilized oxocarbenium ion is then attacked by water. A series of proton transfers ultimately leads to the cleavage of the second ethoxy group, yielding the parent aldehyde (nonanal) and two molecules of ethanol.[12][13]

G cluster_0 Acetal Hydrolysis Pathway cluster_1 Key Takeaway Acetal This compound (Product) ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ (Acid) Oxocarbenium Oxocarbenium Ion + Ethanol ProtonatedAcetal->Oxocarbenium - Ethanol Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺, -H⁺ Aldehyde Nonanal (Decomposition Product) ProtonatedHemiacetal->Aldehyde - Ethanol Key This entire process is driven by acid. Neutralize before adding water! G Start Start: Crude Product (this compound + Ethanol + Catalyst) Goal What is the primary goal? Start->Goal LLE_Path Quickly remove bulk ethanol (Good Purity, Most Scales) Goal->LLE_Path Speed & Simplicity Distill_Path Achieve highest purity (>99%) (Large Scale / Analytical Standard) Goal->Distill_Path Highest Purity LLE_Protocol Protocol 1: Liquid-Liquid Extraction LLE_Path->LLE_Protocol Distill_Protocol Protocol 2: Vacuum Distillation Distill_Path->Distill_Protocol

Caption: Decision workflow for purification.

Protocol 1: Purification by Liquid-Liquid Extraction (LLE)

This is the most common and highly recommended method for removing ethanol and neutralizing the reaction mixture.

Materials:

  • Crude reaction mixture

  • Separatory funnel

  • Erlenmeyer flasks

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) [20]* An appropriate organic solvent for dilution (e.g., diethyl ether, ethyl acetate)

  • Rotary evaporator

Workflow Diagram:

G Start 1. Transfer crude product to separatory funnel. Dilute with ether. Wash1 2. Add NaHCO₃(aq) solution. Shake gently & vent. Start->Wash1 Separate1 3. Separate layers. Discard aqueous layer. Wash1->Separate1 Wash2 4. Add Brine solution. Shake gently. Separate1->Wash2 Separate2 5. Separate layers. Transfer organic layer to flask. Wash2->Separate2 Dry 6. Add anhydrous Na₂SO₄. Swirl until free-flowing. Separate2->Dry Filter 7. Decant or filter solution to remove Na₂SO₄. Dry->Filter Evaporate 8. Remove solvent via rotary evaporation. Filter->Evaporate End Pure this compound Evaporate->End

Caption: Step-by-step liquid-liquid extraction workflow.

Procedure:

  • Neutralization: Transfer the crude reaction mixture to a separatory funnel. If the mixture is viscous, dilute it with a non-polar organic solvent like diethyl ether or ethyl acetate. Add a saturated solution of sodium bicarbonate. Stopper the funnel, invert it, and vent frequently to release any CO₂ gas that may form. Shake gently.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer and discard it.

  • Aqueous Wash: To remove the bulk of the ethanol, add deionized water to the funnel, shake gently, and again separate and discard the aqueous layer. Repeat this step 2-3 times for efficient removal.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). [21]This wash helps to break any minor emulsions and removes the majority of the dissolved water from the organic layer. [21]Separate and discard the aqueous brine layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate (or magnesium sulfate). [20][22]Add the drying agent portion-wise, swirling the flask, until some of the newly added crystals no longer clump together and remain free-flowing. [22]Allow the mixture to stand for 10-15 minutes.

  • Isolation: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask, leaving the hydrated drying agent behind.

  • Concentration: Remove the organic solvent using a rotary evaporator to yield the purified this compound product.

Protocol 2: Purification by Vacuum Distillation

Use this method after an initial workup (like Protocol 1) to achieve the highest possible purity.

Materials:

  • Crude or LLE-purified product

  • Vacuum distillation apparatus (distilling flask, fractionating column, condenser, receiving flask, vacuum adapter)

  • Vacuum pump and pressure gauge

  • Heating mantle and stir bar

Procedure:

  • Initial Ethanol Removal: If not already done, remove the bulk of the low-boiling ethanol using a simple distillation setup at atmospheric pressure or on a rotary evaporator. Do not heat the flask excessively. Stop when the rate of distillation slows significantly.

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Evacuate: Add the crude this compound to the distilling flask with a stir bar. Begin stirring and slowly turn on the vacuum pump to reduce the pressure inside the system to the desired level.

  • Heating: Once the target vacuum is stable, begin gently heating the distillation flask with a heating mantle.

  • Distillation: The temperature of the vapor will rise and then plateau as the this compound begins to distill. Collect the fraction that distills over at a constant temperature and pressure.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

References

  • Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ethanol. (n.d.). Wikipedia. Retrieved from [Link]

  • Helmenstine, A. M. (2025). Boiling Points of Ethanol, Methanol, and Isopropyl Alcohol. ThoughtCo. Retrieved from [Link]

  • Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • The Boiling Point of Ethanol: A Closer Look. (2025). Oreate AI Blog. Retrieved from [Link]

  • Drying an Organic Solution. (n.d.). Utah Tech University. Retrieved from [Link]

  • Alcohol - Boiling Point, Solubility, Flammability. (2026). Britannica. Retrieved from [Link]

  • What is Vacuum Distillation & How Does it Work? (n.d.). Lechler. Retrieved from [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (n.d.). OSTI.GOV. Retrieved from [Link]

  • What is the boiling point of Ethanol? (n.d.). Testbook. Retrieved from [Link]

  • Well-established mechanism of the hydrolysis of acetals and ketals. (n.d.). ResearchGate. Retrieved from [Link]

  • Emulsion | How to break an emulsion formed in reaction workup? (2024). YouTube. Retrieved from [Link]

  • Hydrates, Hemiacetals, and Acetals. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific. Retrieved from [Link]

  • Vacuum Distillation. (n.d.). Busch Finland. Retrieved from [Link]

  • Drying ability of anhydrous sodium sulfate on wet organic solvents after liquid-liquid partition. (2001). PubMed. Retrieved from [Link]

  • Tips & Tricks: Drying Methods. (n.d.). University of Rochester. Retrieved from [Link]

  • Chemistry 210 Experiment 5. (2012). University of Wisconsin-La Crosse. Retrieved from [Link]

  • Drying Ability of Anhydrous Sodium Sulfate on Wet Organic Solvents after Liquid-Liquid Partition. (2025). ResearchGate. Retrieved from [Link]

  • 5.4A: Overview of Vacuum Distillation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Extraction of ethanol from aqueous solution by solvent extraction-liquid-liquid equilibrium of ethanol-water-1-butanol. (n.d.). Nopr.niscair.res.in. Retrieved from [Link]

  • Separation of ethanol-water mixtures by liquid-liquid extraction using phosphonium-based ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for breaking emulsion. (n.d.). Google Patents.
  • Breaking emulsions. (2018). Reddit. Retrieved from [Link]

  • Ethanol Extraction Complete Guide. (n.d.). Lab Unique. Retrieved from [Link]

  • Tackling emulsions just got easier. (2023). Biotage. Retrieved from [Link]

  • Emulsion Breaking: Water Formulation Strategies That Work. (n.d.). Genoilinc. Retrieved from [Link]

  • Ethanol extraction process. (n.d.). Google Patents.
  • Ethane, 1,1-diethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Solvent Extraction Techniques. (n.d.). Organomation. Retrieved from [Link]

  • 1,1-Diethoxy ethane (YMDB01369). (n.d.). Yeast Metabolome Database. Retrieved from [Link]

  • 1,1-Diethoxyoctane. (n.d.). PubChem. Retrieved from [Link]

  • Nonane, 1,1-diethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1,1-diethoxypropane. (n.d.). Stenutz. Retrieved from [Link]

  • Ethanol Purification Techniques in Lab. (n.d.). Scribd. Retrieved from [Link]

  • Nonane, 1,1-diethoxy-. (n.d.). PubChem. Retrieved from [Link]

  • 1,1-Diethoxyethane. (n.d.). Wikipedia. Retrieved from [Link]

  • Ethanol Removal in Cannabis Applications. (2019). Laboratory Supply Network. Retrieved from [Link]

  • Fractional Distillation: Ethanol/Water Separation. (2021). YouTube. Retrieved from [Link]

  • Azeotrope (data). (n.d.). chemeurope.com. Retrieved from [Link]

  • Azeotrope tables. (n.d.). Wikipedia. Retrieved from [Link]

  • Nonane, 1,1-diethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Azeotropic data for binary mixtures. (n.d.). cdn.technologynetworks.com. Retrieved from [Link]

  • Overview of Alternative Ethanol Removal Techniques for Enhancing Bioethanol Recovery from Fermentation Broth. (2019). MDPI. Retrieved from [Link]

  • Azeotrope table. (n.d.). Webflow. Retrieved from [Link]

  • Azeotropic data for binary mixtures. (n.d.). Ventilazione Industriale. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1,1-Diethoxynonane on Silica Gel

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 1,1-diethoxynonane and related acetals during silica gel chromatography. This resource is designed for researchers, scientists, and professionals in drug development who encounter stability challenges with acid-sensitive compounds. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound seems to be degrading during silica gel chromatography. What is the likely cause?

Answer:

The most probable cause of degradation is the acidic nature of standard silica gel. This compound is an acetal, a functional group known to be sensitive to acid.[1] The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic and can catalyze the hydrolysis of the acetal back to its parent aldehyde (nonanal) and alcohol (ethanol).[2] This process is exacerbated by the presence of water in the silica gel or the eluting solvents.[3][4][5]

The mechanism involves protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. This intermediate then reacts with water to form a hemiacetal, which is in equilibrium with the aldehyde and alcohol.

Question 2: How can I confirm that my this compound is indeed decomposing on the silica gel?

Answer:

A simple and effective method to test for compound stability on silica gel is to perform a two-dimensional thin-layer chromatography (2D-TLC) analysis.[6][7]

Protocol: 2D-TLC for Stability Assessment
  • Spotting: On a square TLC plate, spot your sample of this compound in one corner, approximately 1 cm from the edges.

  • First Elution: Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Drying: After the first elution, carefully dry the plate in a fume hood to completely remove the solvent.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first elution is now at the bottom. Develop the plate again in the same solvent system.

  • Visualization and Interpretation: After the second elution and drying, visualize the plate (e.g., using a potassium permanganate stain).

    • Stable Compound: If the this compound is stable, you will see a single spot that has moved an equal distance in both directions, appearing on the diagonal of the plate.

    • Unstable Compound: If the compound is degrading, you will observe additional spots that are not on the diagonal. These new spots correspond to the degradation products (nonanal and potentially other byproducts).[6][7]

Question 3: What are the recommended methods to prevent the degradation of this compound during silica gel chromatography?

Answer:

To mitigate the degradation of acid-sensitive compounds like this compound, you can either neutralize the silica gel or use an alternative stationary phase.

Method 1: Neutralization of Silica Gel

The acidity of silica gel can be neutralized by adding a small amount of a basic modifier to the eluent or by pre-treating the silica gel.[8][9][10] Triethylamine (TEA) is a commonly used base for this purpose.[8][11][12]

Option A: Adding Triethylamine to the Eluent

  • Procedure: Add 0.1-1% triethylamine to your eluting solvent mixture.[11][12]

  • Rationale: The triethylamine will neutralize the acidic silanol groups on the silica gel surface as it passes through the column, creating a less acidic environment for your compound.[9]

Option B: Pre-treating the Silica Gel

  • Slurry Preparation: Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) containing 1-2% triethylamine.[8][9]

  • Equilibration: Gently stir the slurry for about 30 minutes to ensure thorough neutralization.

  • Column Packing: Pack the column using this slurry.

  • Elution: Elute the column with your desired solvent system, which may or may not contain additional triethylamine.

Method 2: Using Alternative Stationary Phases

If neutralization is not sufficient or if your compound is also base-sensitive, consider using a less acidic stationary phase.[11][13]

Stationary PhaseCharacteristicsBest For
Neutral Alumina Less acidic than silica gel.[13]Basic and neutral compounds.
Florisil® (Magnesium Silicate) Weakly acidic.Can be an alternative to silica for some separations.[6]
Reversed-Phase Silica (C18) Non-polar stationary phase.Used with polar solvents (e.g., water, methanol, acetonitrile). Separation is based on hydrophobicity.
Question 4: I am still observing some degradation even after neutralizing the silica gel. What other factors could be at play?

Answer:

If you are still experiencing issues, consider the following factors:

  • Water Content: Ensure that your solvents are anhydrous. Water can facilitate the hydrolysis of the acetal, especially in the presence of even trace amounts of acid.[3][4]

  • Temperature: Running the column at a lower temperature can sometimes slow down the rate of degradation.

  • Contact Time: Minimize the time your compound spends on the column. You can achieve this by using a slightly more polar eluent to speed up the elution, without sacrificing resolution.

  • Sample Loading: Overloading the column can lead to broader peaks and increased interaction time with the stationary phase, potentially increasing degradation.

Visualizing the Problem and Solution
Degradation Pathway of this compound on Acidic Silica Gel

G cluster_0 On Acidic Silica Gel Surface A This compound B Protonated Acetal A->B + H+ (from Si-OH) C Oxocarbenium Ion + Ethanol B->C - Ethanol D Hemiacetal C->D + H2O E Nonanal + Ethanol D->E Equilibrium

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Workflow

Sources

Technical Support Center: Troubleshooting Low Yields in 1,1-Diethoxynonane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1-diethoxynonane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this common acetal. Here, we will delve into the intricacies of the reaction, providing in-depth, experience-driven advice to help you troubleshoot and enhance your synthetic outcomes.

I. Understanding the Synthesis: The Fischer Acetalization

The synthesis of this compound from nonanal and ethanol is a classic example of the Fischer acetalization reaction. This acid-catalyzed nucleophilic addition is a reversible process, a critical point to consider when troubleshooting.[1][2][3] The equilibrium nature of this reaction means that specific measures must be taken to drive the reaction toward the product.

The Mechanism of Acetal Formation

The reaction proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of nonanal, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly added ethoxy group to one of the hydroxyl groups, forming a good leaving group (water).

  • Formation of a Hemiacetal Intermediate: The loss of water results in the formation of a hemiacetal.[3]

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the stable this compound acetal.

Understanding this mechanism is fundamental to diagnosing issues in your synthesis. The reversibility of each step highlights the importance of removing water as it is formed to push the equilibrium towards the desired product.[3][4]

II. Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.

Question 1: My reaction stalls, and I observe incomplete conversion of nonanal, even after prolonged reaction times. What are the likely causes?

Answer:

This is a frequent issue and often points to problems with the reaction equilibrium or catalyst activity.

  • Inefficient Water Removal: The most common culprit is the inadequate removal of water, which is a byproduct of the reaction.[3][4] According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials.[5]

    • Dean-Stark Apparatus: If you are using a Dean-Stark trap, ensure it is set up correctly and that the azeotropic solvent (e.g., toluene or benzene) is refluxing at a rate sufficient to carry water over into the trap.[6][7] The collection of water in the sidearm is a direct measure of reaction progress.[5]

    • Chemical Dehydrating Agents: If using a chemical drying agent like molecular sieves, ensure they are freshly activated and of the appropriate pore size (3Å or 4Å are common).[8] Using an orthoester, such as triethyl orthoformate, can also serve as a dehydrating agent as it reacts with water to form an ester and alcohol.[9][10]

  • Catalyst Inactivity or Insufficient Amount:

    • Catalyst Choice: While strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are effective, they can also promote side reactions if used in excess or at high temperatures.[11] Lewis acids can also be employed.[12]

    • Catalyst Loading: Insufficient catalyst will result in a slow reaction. A typical catalytic amount is 0.1-1 mol%. However, excess acid can lead to a decrease in the nucleophilicity of the alcohol.[11]

  • Purity of Reagents and Solvents:

    • Wet Solvents/Reagents: The presence of water in your starting materials (nonanal, ethanol) or solvent will inhibit the reaction from the outset. Ensure you are using anhydrous solvents and reagents.

Question 2: I am observing the formation of significant byproducts. What are they, and how can I minimize them?

Answer:

Side reactions can significantly reduce your yield of this compound.

  • Aldol Condensation: Under acidic conditions, aldehydes can undergo self-condensation reactions. This is more prevalent with enolizable aldehydes. While nonanal is less prone to this than shorter-chain aldehydes, it can still occur, especially at higher temperatures. Using milder reaction conditions and a moderate amount of catalyst can help minimize this.

  • Over-alkylation or Ether Formation: At elevated temperatures and in the presence of a strong acid, ethanol can dehydrate to form diethyl ether.

  • Polymerization: Aldehydes can polymerize, especially in the presence of strong acids. This is often observed as an insoluble residue in the reaction flask.

To minimize byproducts:

  • Control the Temperature: Avoid excessively high temperatures. Refluxing gently is often sufficient.

  • Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

  • Consider a Milder Catalyst: If side reactions are a major issue, consider using a milder catalyst, such as a solid acid catalyst (e.g., Amberlyst-15) which can be easily filtered off.[13]

Question 3: My yield is low after the work-up and purification steps. What could be going wrong?

Answer:

Product loss during work-up and purification is a common source of diminished yields.[14]

  • Acetal Hydrolysis during Work-up: Acetals are stable under basic and neutral conditions but are readily hydrolyzed back to the aldehyde and alcohol in the presence of aqueous acid.[2][15][16]

    • Neutralization is Key: It is crucial to neutralize the acid catalyst before any aqueous work-up. This is typically done by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.

  • Incomplete Extraction: this compound is a relatively nonpolar molecule. Ensure you are using an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate) and performing multiple extractions to ensure complete recovery from the aqueous layer.

  • Purification Challenges:

    • Distillation: If purifying by distillation, be mindful of the boiling point of this compound. Bumping or overheating can lead to decomposition.

    • Chromatography: If using column chromatography, be aware that some silica gel can be slightly acidic and may cause some hydrolysis of the acetal. This can be mitigated by neutralizing the silica gel with a small amount of triethylamine in the eluent.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for removing water from the reaction?

A Dean-Stark apparatus is a highly effective and commonly used method for physically removing water via azeotropic distillation.[5][6][7] Alternatively, chemical dehydrating agents such as molecular sieves or the use of triethyl orthoformate as both a reagent and a water scavenger are also excellent options.[9][10][17][18] The choice often depends on the scale of the reaction and the available equipment.

Q2: Can I use a different alcohol besides ethanol?

Yes, other primary alcohols can be used to form the corresponding acetals. However, the reaction conditions may need to be optimized for different alcohols.

Q3: How can I monitor the progress of the reaction?

The most direct way when using a Dean-Stark apparatus is to monitor the volume of water collected in the sidearm.[5] Alternatively, you can take small aliquots from the reaction mixture and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the nonanal starting material.

Q4: Is it necessary to use an inert atmosphere?

While not strictly necessary for the acetal formation itself, using an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the aldehyde, especially if the reaction is run for an extended period at elevated temperatures.

IV. Experimental Protocols & Data

Optimized Protocol for this compound Synthesis using a Dean-Stark Apparatus
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add nonanal (1 equivalent), toluene (as the azeotropic solvent), and a 3- to 5-fold molar excess of absolute ethanol.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (approximately 0.5 mol%).

  • Reaction: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Monitoring: Continue the reaction until no more water is collected in the trap, which indicates the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

ParameterRecommended ConditionRationale
Ethanol Equivalents 3-5Pushes the equilibrium towards the product.
Catalyst (p-TSA) 0.5 mol%Sufficient for catalysis without promoting side reactions.
Solvent TolueneForms an azeotrope with water for efficient removal.
Temperature Gentle RefluxProvides enough energy for the reaction without causing decomposition.
Alternative Protocol using Triethyl Orthoformate
  • Reagents: In a round-bottom flask, combine nonanal (1 equivalent), a 3-fold molar excess of absolute ethanol, and 1.2 equivalents of triethyl orthoformate.

  • Catalyst: Add a catalytic amount of a protic or Lewis acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Triethyl orthoformate will react with the water produced, driving the reaction forward.[10][19][20]

  • Monitoring & Work-up: Monitor by TLC or GC. Once complete, neutralize the catalyst with a weak base (e.g., triethylamine) and proceed with a standard extractive work-up.

V. Visualizing the Process

Fischer Acetalization Mechanism

fischer_acetalization A Nonanal + H+ B Protonated Carbonyl A->B Protonation D Hemiacetal Intermediate B->D Nucleophilic Attack C Ethanol C->D E Protonated Hemiacetal D->E Protonation F Carbocation + H2O E->F Loss of Water H Protonated Acetal F->H Nucleophilic Attack G Ethanol G->H I This compound + H+ H->I Deprotonation

Caption: Acid-catalyzed mechanism for the formation of this compound.

Troubleshooting Workflow for Low Yields

troubleshooting_workflow start Low Yield of this compound q1 Incomplete conversion of nonanal? start->q1 a1 Check water removal method (Dean-Stark, sieves). Verify catalyst activity and loading. Ensure anhydrous reagents and solvents. q1->a1 Yes q2 Significant byproduct formation? q1->q2 No end Improved Yield a1->end a2 Lower reaction temperature. Reduce catalyst concentration. Consider a milder catalyst. q2->a2 Yes q3 Product loss during work-up? q2->q3 No a2->end a3 Ensure complete neutralization before aqueous wash. Optimize extraction procedure. Use neutral conditions for chromatography. q3->a3 Yes q3->end No a3->end

Sources

Technical Support Center: Identifying Impurities in 1,1-Diethoxynonane by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1,1-diethoxynonane. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. As a Senior Application Scientist, I will provide in-depth, experience-driven answers to common (and uncommon) questions you may encounter during your analysis. Our focus is not just on what to do, but why you're doing it, ensuring a robust and reliable analytical workflow.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in the ¹H NMR spectrum of my this compound sample. What are the most likely impurities?

The most probable impurities in a sample of this compound stem from its synthesis or degradation. The typical synthesis involves the acid-catalyzed reaction of nonanal with an excess of ethanol. Therefore, the primary impurities to look for are:

  • Residual Starting Materials:

    • Nonanal: The aldehyde proton of nonanal is a very distinct singlet that appears far downfield, typically between 9.6 and 9.8 ppm. You may also see a triplet around 2.4 ppm corresponding to the α-protons (CH₂ next to the carbonyl group).

    • Ethanol: This will present as a triplet around 1.2 ppm (CH₃) and a quartet around 3.6 ppm (CH₂)[1][2][3]. The hydroxyl proton (OH) is a broad singlet and its chemical shift can vary significantly depending on the solvent, concentration, and presence of water.

  • Hydrolysis Products:

    • Hemiacetal Intermediate: If the reaction is incomplete or if the acetal has been exposed to acidic conditions and water, it can hydrolyze back to the hemiacetal. The methine proton (CH) of the hemiacetal will appear as a multiplet between 5.0 and 5.5 ppm.

    • Water: A broad singlet, the chemical shift of which is highly variable depending on the deuterated solvent used[4][5]. For example, in CDCl₃, it often appears around 1.56 ppm.

  • Byproducts from Side Reactions:

    • Self-condensation of Nonanal (Aldol Addition/Condensation): Under acidic or basic conditions, nonanal can undergo self-condensation to form aldol adducts or condensation products. These are complex mixtures and will show a variety of signals in the aliphatic and sometimes olefinic regions of the spectrum.

    • Oxidation of Nonanal: If exposed to air, nonanal can oxidize to nonanoic acid. The carboxylic acid proton is a very broad singlet, typically found far downfield (>10 ppm).

Q2: How can I confirm the identity of these suspected impurities using NMR?

Beyond simple chemical shift matching, several NMR techniques can be employed for unambiguous identification:

  • Spiking: The most straightforward method. Add a small amount of the suspected impurity (e.g., pure nonanal or ethanol) to your NMR sample and re-acquire the spectrum. If your hypothesis is correct, the intensity of the suspected impurity peak will increase.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For example, in ethanol, you would see a cross-peak between the triplet at ~1.2 ppm and the quartet at ~3.6 ppm, confirming they are part of the same ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to. This is invaluable for confirming assignments, especially in complex regions of the spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away. This can be used to piece together molecular fragments and confirm the structure of byproducts.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a ¹³C NMR experiment that helps determine the number of hydrogens attached to each carbon.[6][7][8]

    • DEPT-90: Only shows CH (methine) carbons.

    • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. Quaternary carbons are absent. This is extremely useful for differentiating between the various aliphatic signals.

Troubleshooting Guide

Problem: I see a broad peak in my ¹H NMR spectrum that I can't identify.
  • Possible Cause 1: Water or other exchangeable protons (e.g., alcohol OH, carboxylic acid OH).

    • Troubleshooting Step: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.

  • Possible Cause 2: Paramagnetic impurities.

    • Troubleshooting Step: Paramagnetic species (e.g., dissolved oxygen or trace metal ions) can cause significant line broadening. Try degassing your sample by bubbling an inert gas (like nitrogen or argon) through it for several minutes before acquiring the spectrum. If the peak sharpens, paramagnetic broadening was the issue.

Problem: The integration values in my ¹H NMR spectrum don't seem to match the expected ratios for this compound.
  • Possible Cause: Presence of impurities with overlapping signals.

    • Troubleshooting Step: Carefully examine the peak shapes. Overlapping signals can often be discerned by asymmetries or shoulders on the peaks. Increasing the resolution of the spectrum (by increasing the acquisition time) may help to resolve these overlapping signals. 2D NMR techniques like COSY can also help to identify distinct spin systems that are overlapping in the 1D spectrum.

  • Possible Cause: Incorrect phasing or baseline correction.

    • Troubleshooting Step: Re-process your NMR data, paying close attention to the phasing and baseline correction. An improperly phased spectrum will lead to inaccurate integration.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of your this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is a common choice).

    • Add a small amount of an internal standard if quantitative analysis is required (e.g., tetramethylsilane (TMS) at 0 ppm).

    • Vortex the sample until it is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum with the following general parameters (instrument-specific optimization may be required):

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise)

Protocol 2: DEPT-135 for Impurity Characterization
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of deuterated solvent.

  • ¹³C and DEPT-135 Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

    • Run a DEPT-135 experiment. This will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in the identification of aliphatic impurities.[6][7][8]

Data Presentation

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound and Common Impurities in CDCl₃.

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound O-CH-O~4.4 (t)~102
O-CH₂-CH₃~3.4-3.6 (m)~60
CH₂ (next to acetal)~1.5-1.6 (m)~32
(CH₂)₆~1.2-1.4 (m)~22-30
O-CH₂-CH₃~1.2 (t)~15
CH₃ (terminal)~0.9 (t)~14
Nonanal CHO~9.7 (t)~202
α-CH₂~2.4 (dt)~44
Ethanol O-CH₂~3.6 (q)~58
CH₃~1.2 (t)~18
OHvariable (broad s)-
Water H₂O~1.56 (s)-

Note: Chemical shifts are approximate and can be influenced by concentration and other experimental factors.[4][5]

Visual Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_advanced Advanced Analysis (if needed) cluster_conclusion Conclusion Prep Prepare NMR Sample (this compound in CDCl₃) Acq_1H Acquire ¹H NMR Spectrum Prep->Acq_1H Analyze_1H Analyze ¹H Spectrum: - Identify unexpected peaks - Check integrations Acq_1H->Analyze_1H Acq_13C Acquire ¹³C NMR Spectrum Acq_DEPT Acquire DEPT-135 Spectrum Acq_13C->Acq_DEPT Analyze_13C_DEPT Analyze ¹³C & DEPT-135: - Assign carbon types - Correlate with ¹H signals Acq_DEPT->Analyze_13C_DEPT Analyze_1H->Acq_13C Complex aliphatic region? Spike Spiking Experiment (Confirm known impurities) Analyze_1H->Spike Suspect known impurity? D2O_Ex D₂O Exchange (Identify exchangeable protons) Analyze_1H->D2O_Ex Broad, unidentified peak? Acq_2D Acquire 2D NMR (COSY, HSQC, HMBC) Analyze_1H->Acq_2D Unknown structure? Conclusion Identify and Quantify Impurities Spike->Conclusion D2O_Ex->Conclusion Analyze_13C_DEPT->Acq_2D Analyze_13C_DEPT->Conclusion Analyze_2D Analyze 2D Spectra: - Establish connectivity - Elucidate unknown structures Acq_2D->Analyze_2D Analyze_2D->Conclusion

Caption: Workflow for NMR-based impurity identification in this compound.

References

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of ethanol. Retrieved from [Link]

  • Borowski, P., Janowski, T., & Wolinski, K. (2000). Theoretical determination of the 1H NMR spectrum of ethanol. Molecular Physics, 98(17), 1331-1339. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H-NMR spectrum of ethanol. Retrieved from [Link]

  • SpectraBase. (n.d.). Nonanal. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Nonanal (FDB003303). Retrieved from [Link]

  • Giraudeau, P., et al. (2012). Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. Magnetic Resonance in Chemistry, 50(7), 496-501. Retrieved from [Link]

  • LibreTexts. (2022). NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). Nonanal | C9H18O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0058647). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0284640). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C and DEPT-135 NMR spectra of Unknown Impurity RRT 0.42. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(15), 6571-6579. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chemical shifts. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Supporting Information. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1-diethoxyethane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • ResearchGate. (2025). A Concise Synthesis of Diethyl 1-(tert-Butoxycarbonylamino)-1-alkenylphosphonates. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1-diethoxynonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this long-chain acetal. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and efficient production of high-purity this compound.

Introduction to this compound Synthesis

This compound, also known as nonanal diethyl acetal, is a valuable organic compound with applications in various fields, including as a fragrance ingredient and a protective group in complex organic syntheses.[1][2] Its synthesis typically involves the acid-catalyzed reaction of nonanal with ethanol. The reaction is reversible, necessitating the removal of water to drive the equilibrium towards the formation of the acetal.[2]

While the laboratory-scale synthesis is relatively straightforward, scaling up production presents unique challenges related to reaction kinetics, heat and mass transfer, and purification. This guide will address these challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the direct acid-catalyzed acetalization of nonanal with ethanol. This reaction is typically carried out in the presence of an acid catalyst, and water is continuously removed to drive the reaction to completion. Common acid catalysts include mineral acids (like sulfuric acid or hydrochloric acid), p-toluenesulfonic acid (p-TSA), and acidic ion-exchange resins.[2] For large-scale operations, heterogeneous catalysts like acidic resins are often preferred as they can be easily separated from the reaction mixture.

Q2: Why is water removal so critical in this synthesis, especially at scale?

A2: The formation of this compound is an equilibrium-limited reaction. Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials (nonanal and ethanol), thus reducing the yield of the desired acetal.[2] At a larger scale, the volume of water produced is significant, making its efficient removal paramount for achieving high conversion rates. Common methods for water removal at scale include azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or hexane) or the use of dehydrating agents like molecular sieves.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Key safety considerations include:

  • Flammability: Ethanol and many solvents used for azeotropic distillation are flammable. Large-scale reactions should be conducted in well-ventilated areas, away from ignition sources, and with appropriate fire suppression systems in place.

  • Corrosivity: Strong acid catalysts can be corrosive. Appropriate personal protective equipment (PPE) and corrosion-resistant reactor materials are necessary.

  • Exothermic Reaction: While the acetalization reaction is generally not violently exothermic, the heat of reaction and mixing needs to be carefully managed at scale to prevent thermal runaways. Reaction calorimetry studies are recommended to understand the thermal profile of the reaction.

  • Pressure Build-up: If the reaction is heated in a closed system, pressure can build up. Reactors must be equipped with pressure relief systems.

Scalable Synthesis Protocol for this compound

This protocol provides a general framework for the gram-to-kilogram scale synthesis of this compound. Optimization of specific parameters may be required based on the scale and available equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Nonanal142.241.0High purity is recommended to avoid side reactions.
Ethanol46.073.0 - 5.0Anhydrous grade is preferred. Excess is used to drive the equilibrium.
p-Toluenesulfonic acid (p-TSA)172.200.01 - 0.02Or a suitable acidic ion-exchange resin.
Toluene92.14As requiredAs an azeotropic solvent for water removal.

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe.

  • Dean-Stark apparatus.

  • Heating/cooling circulator.

  • Vacuum pump and distillation setup for purification.

Procedure:

  • Reactor Setup: Assemble the reactor with the overhead stirrer, condenser, and Dean-Stark trap. Ensure all glassware is dry.

  • Charging Reagents: Charge the reactor with nonanal, ethanol, and toluene.

  • Initiating the Reaction: Begin stirring and add the p-toluenesulfonic acid catalyst.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continuously remove the lower aqueous layer.

  • Reaction Monitoring: Monitor the reaction progress by analyzing samples periodically using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the disappearance of nonanal.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the reaction mixture with a dilute aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Remove the toluene and excess ethanol under reduced pressure. The crude this compound can be purified by fractional distillation under high vacuum to obtain the final product.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield or Incomplete Reaction

Possible Cause Troubleshooting Step Scientific Rationale
Inefficient Water Removal Ensure the Dean-Stark trap is functioning correctly and the solvent is refluxing at the appropriate rate to form the azeotrope. Consider using freshly activated molecular sieves in the reaction mixture.The presence of water inhibits the forward reaction by shifting the equilibrium towards the reactants.
Insufficient Catalyst Activity Use a fresh, dry batch of acid catalyst. If using an ion-exchange resin, ensure it is properly activated and not fouled.The catalyst facilitates the protonation of the carbonyl group, which is a key step in the reaction mechanism. Deactivated or wet catalysts will slow down or halt the reaction.
Low Reaction Temperature Increase the reaction temperature to ensure a steady reflux and efficient azeotropic removal of water.Higher temperatures increase the reaction rate and the efficiency of azeotropic distillation.
Impure Starting Materials Use high-purity nonanal and anhydrous ethanol.Impurities in nonanal can lead to side reactions. Water in ethanol will directly inhibit the acetalization.

Problem 2: Product is Contaminated with Impurities

Possible Cause Troubleshooting Step Scientific Rationale
Presence of Unreacted Nonanal Extend the reaction time or improve water removal.The reaction has not gone to completion.
Formation of Aldol Condensation Byproducts Maintain a moderate reaction temperature and avoid strong basic conditions during work-up.Nonanal can undergo self-condensation in the presence of acid or base, especially at elevated temperatures.
Hemiacetal Intermediate Ensure sufficient ethanol is present and the reaction is driven to completion.The hemiacetal is an intermediate in the reaction. Its presence indicates an incomplete reaction.
Catalyst Residue Thoroughly neutralize and wash the reaction mixture during work-up.Residual acid can cause decomposition of the acetal during distillation.

Problem 3: Difficulties During Work-up and Purification

Possible Cause Troubleshooting Step Scientific Rationale
Emulsion Formation During Washing Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.The increased ionic strength of the aqueous phase helps to separate the organic and aqueous layers.
Product Decomposition During Distillation Ensure the catalyst is completely neutralized before distillation. Use a high vacuum to lower the boiling point of the product.This compound is sensitive to acid at high temperatures and can decompose back to nonanal and ethanol.

Visualizing the Process

Reaction Workflow Diagram

The following diagram illustrates the key stages in the scalable synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Charge Reactor: Nonanal, Ethanol, Toluene B Add Acid Catalyst (e.g., p-TSA) A->B C Heat to Reflux B->C D Azeotropic Water Removal (Dean-Stark) C->D E Monitor Progress (GC/NMR) D->E F Cool and Neutralize E->F G Aqueous Wash & Separation F->G H Solvent Removal G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Workflow for the scalable synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving low product yield.

G decision decision action action start Low Yield of This compound q1 Is water collecting in the Dean-Stark trap? start->q1 q2 Is the catalyst active and dry? q1->q2 Yes a1 Check for leaks. Ensure proper reflux rate. q1->a1 No q3 Is reaction temperature adequate for reflux? q2->q3 Yes a2 Use fresh, dry catalyst. Consider a different catalyst. q2->a2 No a3 Increase heating mantle temperature. q3->a3 No a4 Extend reaction time and continue monitoring. q3->a4 Yes

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Aldehyde Protection: A Comparative Analysis Featuring 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

In the complex chess game of multi-step organic synthesis, the aldehyde group is a powerful, yet often sensitive, piece. Its high reactivity makes it a versatile synthetic handle but also a liability, prone to unintended reactions with nucleophiles, bases, and redox agents.[1] Strategic protection of the aldehyde is therefore not merely a convenience but a cornerstone of synthetic design, enabling chemists to perform transformations on other parts of a molecule with precision and control.[2][3]

This guide offers a comparative analysis of aldehyde protecting groups, centered on the acyclic diethyl acetal, 1,1-diethoxynonane. We will delve into the mechanistic underpinnings, stability profiles, and practical considerations for this and other common protecting groups, providing the data and protocols necessary for researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic endeavors.

The Ideal Protecting Group: A Strategic Checklist

Before comparing specific groups, it's crucial to understand the characteristics of an ideal protecting group.[4] The choice is always context-dependent, dictated by the molecular landscape and the planned synthetic route. An ideal group should be:

  • Easy to install: The protection reaction should be high-yielding and selective for the aldehyde.

  • Stable and Inert: It must withstand the conditions of subsequent reaction steps without being cleaved or modified.

  • Easy to remove: Deprotection should be efficient, high-yielding, and occur under conditions that do not harm the newly modified molecule.

  • Orthogonal: In complex syntheses, it should be possible to remove one protecting group in the presence of others—a concept known as orthogonal protection.[5]

Focus: this compound and the Acyclic Acetal Class

This compound is a classic example of an acyclic diethyl acetal, formed from the reaction of nonanal with two equivalents of ethanol.[6] Acetals are among the most common and fundamental of all carbonyl protecting groups.[1]

Formation and Mechanism

The formation of this compound is an acid-catalyzed process that proceeds via a hemiacetal intermediate.[7][8] The reaction is an equilibrium, and to drive it to completion, water must be removed, typically through azeotropic distillation using a Dean-Stark apparatus or by using a chemical dehydrating agent like triethyl orthoformate.[7][9][10]

The mechanism involves initial protonation of the aldehyde's carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack from ethanol to form a hemiacetal. Subsequent protonation of the hydroxyl group allows for the elimination of water, generating a resonance-stabilized oxonium ion. A second molecule of ethanol then attacks this electrophile, and final deprotonation yields the stable acetal.[8][11]

Acetal_Formation_Mechanism Aldehyde R-CHO Protonated_Aldehyde [R-CH=OH]⁺ Aldehyde->Protonated_Aldehyde 1. Protonation H_plus_1 H⁺ EtOH_1 EtOH Hemiacetal R-CH(OH)(OEt) Protonated_Aldehyde->Hemiacetal 2. EtOH Attack Protonated_Hemiacetal R-CH(OH₂⁺)(OEt) Hemiacetal->Protonated_Hemiacetal 3. Protonation H_plus_2 H⁺ Oxonium [R-CH=OEt]⁺ Protonated_Hemiacetal->Oxonium 4. Loss of H₂O H2O H₂O Protonated_Hemiacetal->H2O Protonated_Acetal R-CH(OEt)(OEtH⁺) Oxonium->Protonated_Acetal 5. EtOH Attack EtOH_2 EtOH Acetal R-CH(OEt)₂ Protonated_Acetal->Acetal 6. Deprotonation H_plus_3 H⁺ Protonated_Acetal->H_plus_3

Caption: Acid-catalyzed mechanism of diethyl acetal formation.

Stability and Reactivity Profile

The utility of diethyl acetals lies in their stability. They are robust and unreactive towards a wide range of conditions that would readily affect an unprotected aldehyde.[12][13]

  • Stable to: Strong bases (e.g., LDA, NaOH), mild bases, organometallic reagents (e.g., Grignard, organolithiums), and hydride reducing agents (e.g., LiAlH₄, NaBH₄).[2][7][9]

  • Labile to: Aqueous acidic conditions.[12][13]

This stability profile makes them excellent for scenarios where subsequent steps involve strong bases or nucleophiles, such as in a Grignard reaction on another functional group within the same molecule.[14][15]

Deprotection

Deprotection is simply the reverse of the formation mechanism: an acid-catalyzed hydrolysis.[7][11] By using a large excess of water, the equilibrium is shifted back towards the aldehyde.[11] A variety of acids, from dilute HCl to milder catalysts like pyridinium p-toluenesulfonate (PPTS), can be employed, allowing the conditions to be tuned to the sensitivity of the substrate.[7][8]

Comparative Analysis with Alternative Protecting Groups

While effective, this compound is not the only option. The choice of protecting group is a strategic one, and understanding the alternatives is key to designing a robust synthetic route.

Protecting_Groups cluster_Aldehyde Unprotected Aldehyde cluster_Protected Protected Forms Aldehyde Nonanal R-CHO (R=C₈H₁₇) DiethylAcetal This compound (Acyclic Acetal) Dioxolane 2-Octyl-1,3-dioxolane (Cyclic Acetal) Dithiane 2-Octyl-1,3-dithiane (Dithioacetal)

Caption: Common aldehyde protecting group structures.

Cyclic Acetals (1,3-Dioxolanes and 1,3-Dioxanes)

Formed from the reaction of an aldehyde with a diol, such as ethylene glycol (forming a 1,3-dioxolane) or 1,3-propanediol (forming a 1,3-dioxane), cyclic acetals are a very common alternative.[7][10]

  • Key Difference - Stability: Cyclic acetals are generally more stable towards acidic hydrolysis than their acyclic counterparts like this compound.[7] The reason is primarily entropic. During the first step of hydrolysis of a cyclic acetal, the cleaved alcohol remains tethered to the molecule, making the intramolecular reverse reaction (re-formation of the acetal ring) very fast and entropically favored. For an acyclic acetal, the cleaved alcohol diffuses away, making its recapture less likely than an attack by the water solvent.[7] This enhanced stability means cyclic acetals often require more forcing conditions for deprotection.[16]

Dithioacetals (1,3-Dithianes and 1,3-Dithiolanes)

Dithioacetals, the sulfur analogs of acetals, are formed using dithiols like 1,3-propanedithiol.[17] They offer a significantly different and highly valuable stability profile.

  • Key Difference - Acid Stability & Orthogonality: The most significant advantage of dithioacetals is their stability under a wide range of both acidic and basic conditions.[18][19] While O,O-acetals are readily cleaved by aqueous acid, S,S-acetals are generally resistant. This opens up the possibility for orthogonal protection schemes where an O,O-acetal can be removed in the presence of a dithioacetal.

  • Unique Deprotection: Deprotection of dithioacetals requires specific conditions, typically involving heavy metal salts (like HgCl₂) or oxidative methods (like with o-iodoxybenzoic acid, IBX), which will not affect oxygen-based acetals.[7][18][20]

  • Umpolung Reactivity: Dithianes, in particular, offer the unique ability to reverse the polarity of the carbonyl carbon. The proton on the carbon between the two sulfur atoms is acidic and can be removed by a strong base (e.g., n-BuLi). This generates a nucleophilic carbanion, which can react with electrophiles—a concept known as "umpolung" or polarity inversion.[17] This transforms the protecting group into a powerful synthetic tool itself.

Data Summary: Performance Comparison

Protecting GroupTypical Formation ReagentsStability to Mild/Strong AcidStability to Base / Nucleophiles / HydridesDeprotection ConditionsKey Advantage
This compound (Acyclic Acetal)Ethanol, cat. H⁺, water removalLabile[9][12]Stable[2][7][9][12][13]Dilute aqueous acid (e.g., HCl/THF/H₂O, PPTS)[7][8]Simplicity, ease of formation/removal.
1,3-Dioxolane (Cyclic Acetal)Ethylene glycol, cat. H⁺, water removalModerately Stable (More stable than acyclic)[7]Stable[7][10]Aqueous acid, often requires stronger conditions than acyclic.[16]Increased stability to acid hydrolysis.
1,3-Dithiane (Dithioacetal)1,3-Propanedithiol, Lewis/Brønsted acid catalyst[17][21]Stable[18][19]Stable[17]Heavy metal salts (HgCl₂), Oxidants (IBX), Raney Ni[7][18]Acid stability enables orthogonality; Umpolung reactivity.[17]

Experimental Protocols

Protocol 1: Protection of Nonanal as this compound

This protocol is adapted from the general procedure for diethyl acetal formation.[8]

Rationale: This procedure utilizes an acid catalyst (p-TsOH) to facilitate the reaction and absolute ethanol as both reagent and solvent. The use of a Dean-Stark trap is a classic and efficient method to remove the water byproduct, driving the equilibrium towards the acetal product as dictated by Le Châtelier's principle.[7][10]

  • Materials: Nonanal, absolute ethanol, p-toluenesulfonic acid (p-TsOH), toluene, saturated sodium bicarbonate solution, brine.

  • Apparatus: Round-bottom flask, Dean-Stark trap, condenser, heating mantle.

  • Procedure:

    • Set up a reflux apparatus with a Dean-Stark trap.

    • To the round-bottom flask, add nonanal (1 equiv.), a 3-fold molar excess of absolute ethanol, and a catalytic amount of p-TsOH (approx. 0.01-0.05 equiv.). Toluene can be used as a co-solvent to aid in azeotropic water removal.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Continue the reaction until no more water is collected, indicating the reaction is complete.

    • Cool the reaction mixture to room temperature.

    • Wash the organic mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine to remove excess water and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation.

Protocol 2: Deprotection of this compound

This protocol describes the regeneration of the aldehyde via acid-catalyzed hydrolysis.[8]

Rationale: This method relies on the principle of mass action. A mixture of an organic solvent and water is used to ensure miscibility of the substrate. A catalytic amount of acid protonates the acetal, initiating the reverse reaction, and the large excess of water ensures the equilibrium lies far on the side of the aldehyde product.[11]

  • Materials: this compound, acetone (or THF), water, dilute hydrochloric acid (1M HCl).

  • Procedure:

    • Dissolve the this compound substrate in a 10:1 mixture of acetone and water.

    • Add a catalytic amount of 1M HCl (e.g., a few drops, or ~0.1 equiv.).

    • Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is consumed.

    • Neutralize the acid by adding a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nonanal.

    • Purify as needed.

Strategic Workflow: Orthogonal Deprotection

The true power of having a diverse toolkit of protecting groups comes to light in complex syntheses requiring selective deprotection.

Orthogonal_Workflow Start Substrate with Aldehyde and other functional groups Protect Protect Aldehyde (e.g., as Dithiane) Start->Protect React Perform Reaction on other functional groups (e.g., using acidic conditions) Protect->React Dithiane is stable to acid Deprotect Deprotect Dithiane (e.g., HgCl₂, H₂O/MeCN) React->Deprotect Reaction complete Final Final Product with Aldehyde Restored Deprotect->Final

Caption: Workflow illustrating the strategic use of a robust dithiane protecting group.

Conclusion

This compound represents a simple, reliable, and effective member of the acyclic acetal class of aldehyde protecting groups. It is ideally suited for syntheses requiring subsequent steps under basic or nucleophilic conditions. However, its lability to acid makes it unsuitable for acidic reaction environments.

The selection of an aldehyde protecting group is a critical strategic decision. For greater acid stability, a cyclic acetal like a 1,3-dioxolane is a superior choice. For maximum robustness and the potential for orthogonal deprotection schemes, the dithioacetal group is unparalleled. By understanding the comparative stability, reactivity, and the specific conditions required for the installation and removal of each class, the synthetic chemist can navigate complex molecular transformations with confidence and efficiency.

References

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioacetal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups - Stability. Retrieved from [Link]

  • Song, G., et al. (n.d.). An efficient protection of carbonyls and deprotection of acetals using decaborane. Retrieved from [Link]

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Plagens, A., et al. (2012). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Retrieved from [Link]

  • YouTube. (2021). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. Retrieved from [Link]

  • Chang, C., et al. (1992). Anhydrous Deprotection of Dimethyl Acetals with Acetyl Chloride/ZnCl2. Synthetic Communications, 22(8). Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Hu, Y., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Kocienski, P. (n.d.). Protecting Groups. Retrieved from [Link]

  • Patra, A., et al. (2025). Developments in the Deprotection of Thioacetals. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 21.15 Acetals as Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). General acid catalyzed acetal hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Reddit. (2019). My book says that aldehydes and ketones can be made into an acetal protecting groups.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,1-diethoxycyclohexane. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of 1,1-diethoxyethane using a continuous flow reactor. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone suggest methods to protect aldehyde if I have an aldehyde and ketone in my compound?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1-diethoxyethane. Retrieved from [Link]

  • Indian Journal of Chemistry. (2006). Protection of aldehydes as 1,1-diacetates and deprotection of 1,1-diacetates to aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link]

  • Wikimedia Commons. (2021). File:Synthesis of 1,1-Diethoxyethane.svg. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,1-Diacetates deprotection reaction to aldehydes. Retrieved from [Link]

Sources

A Spectroscopic Journey: Differentiating 1,1-Diethoxynonane from its Precursors via ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, the precise characterization of reaction products is paramount to ensure the success of a transformation and the purity of the desired compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering a detailed window into the molecular structure. This guide provides an in-depth comparison of the ¹H NMR spectra of the acetal 1,1-diethoxynonane with its starting materials, nonanal and ethanol. Through a detailed analysis of chemical shifts, splitting patterns, and integration, we will elucidate the key spectral changes that confirm the successful formation of the acetal. This analysis is crucial for researchers, scientists, and professionals in drug development who rely on accurate structural verification.

The Chemistry of Acetal Formation: A Protective Strategy

The synthesis of this compound from nonanal and ethanol is a classic example of acetal formation, a reaction of significant utility in organic synthesis, often employed to protect the aldehyde functional group.[1][2] This acid-catalyzed nucleophilic addition reaction involves the attack of two equivalents of ethanol on the carbonyl carbon of nonanal, with the concomitant elimination of a water molecule.[3] The mechanism proceeds through a hemiacetal intermediate, which is then further protonated and undergoes substitution by a second ethanol molecule.[3][4]

The overall transformation is a reversible process, and to drive the equilibrium towards the acetal product, the water generated during the reaction is typically removed, often through azeotropic distillation with a Dean-Stark apparatus.[1]

¹H NMR Spectral Analysis: A Tale of Three Molecules

The transformation from starting materials to product is vividly captured in the distinct changes observed in the ¹H NMR spectra. Let's delve into the characteristic spectral features of nonanal, ethanol, and our target molecule, this compound. All chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

The Starting Materials: Nonanal and Ethanol

Nonanal , an aliphatic aldehyde, exhibits a highly characteristic ¹H NMR spectrum. The most telling signal is the aldehydic proton, which appears far downfield in the region of 9.5-10.0 ppm .[5][6] This significant deshielding is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl group. This aldehydic proton typically appears as a triplet due to coupling with the two protons on the α-carbon (the carbon adjacent to the carbonyl group). The α-protons themselves resonate around 2.4 ppm and appear as a multiplet. The remaining protons of the long alkyl chain present a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm .

Ethanol presents a simpler ¹H NMR spectrum with three distinct signals.[7][8] The methyl protons (-CH₃) appear as a triplet around 1.2 ppm , split by the adjacent methylene protons. The methylene protons (-CH₂-) resonate as a quartet around 3.6 ppm , coupled to the methyl protons. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift is highly variable (typically between 2 and 5 ppm), depending on factors such as concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange.[9]

The Product: this compound

The ¹H NMR spectrum of This compound provides clear evidence of the successful acetal formation. The most dramatic change is the complete disappearance of the aldehydic proton signal from the 9.5-10.0 ppm region. In its place, a new, diagnostic signal emerges.

Based on the analysis of similar acetals like 1,1-diethoxyethane, we can confidently predict the spectrum of this compound. The key features are:

  • A triplet appearing around 4.5 ppm . This signal corresponds to the acetal proton (the CH group bonded to two oxygen atoms). It is split by the two protons on the adjacent carbon of the nonyl chain.

  • A quartet around 3.5 ppm and a triplet around 1.2 ppm . These signals are characteristic of the two ethoxy groups. The quartet arises from the two methylene protons (-OCH₂CH₃) being split by the three methyl protons, and the triplet is from the methyl protons (-OCH₂CH₃) split by the methylene protons.

  • The protons of the nonyl chain will appear as a series of multiplets in the upfield region, similar to nonanal, but with a slight upfield shift for the protons on the carbon adjacent to the acetal group compared to the α-protons of the aldehyde.

Comparative Data Summary

The following table summarizes the key ¹H NMR spectral data for this compound and its starting materials, nonanal and ethanol.

Compound Functional Group Protons Chemical Shift (δ, ppm) Splitting Pattern Integration
Nonanal Aldehydic proton (-CHO)~9.7Triplet1H
α-Methylene protons (-CH₂CHO)~2.4Multiplet2H
Alkyl chain protons0.8 - 1.7Multiplets15H
Ethanol Methylene protons (-CH₂OH)~3.6Quartet2H
Methyl protons (-CH₃)~1.2Triplet3H
Hydroxyl proton (-OH)Variable (2-5)Singlet (broad)1H
This compound (Predicted) Acetal proton (-CH(OEt)₂)~4.5Triplet1H
Methylene protons of ethoxy groups (-OCH₂CH₃)~3.5Quartet4H
Methyl protons of ethoxy groups (-OCH₂CH₃)~1.2Triplet6H
Nonyl chain protons0.8 - 1.6Multiplets17H

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from nonanal and ethanol.

Materials:

  • Nonanal

  • Ethanol (absolute)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Diethyl ether

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add nonanal (1 equivalent), absolute ethanol (3 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).

  • Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a condenser on top of the flask. Heat the reaction mixture to reflux with vigorous stirring. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which typically indicates the completion of the reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction and Drying: Wash the organic layer with brine. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent (diethyl ether and excess ethanol) under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Visualizing the Transformation

The following diagrams illustrate the reaction workflow and the key structural changes that are reflected in the ¹H NMR spectra.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Nonanal Nonanal Reaction Acid-Catalyzed Acetal Formation (p-TsOH, Reflux, Dean-Stark) Nonanal->Reaction Ethanol Ethanol Ethanol->Reaction Acetal This compound Reaction->Acetal

Caption: Reaction workflow for the synthesis of this compound.

G cluster_nonanal Nonanal cluster_acetal This compound Nonanal R-CH=O (δ ≈ 9.7 ppm) Acetal R-CH(OCH₂CH₃)₂ (δ ≈ 4.5 ppm) Nonanal->Acetal Disappearance of Aldehyde Proton

Caption: Key ¹H NMR spectral change from aldehyde to acetal.

Conclusion

The transformation of nonanal and ethanol into this compound is unequivocally confirmed by the distinct changes observed in their respective ¹H NMR spectra. The disappearance of the characteristic aldehydic proton signal of nonanal and the appearance of the new acetal proton signal, along with the characteristic signals of the ethoxy groups, provide unambiguous evidence for the formation of the desired product. This guide underscores the power of ¹H NMR spectroscopy as an indispensable tool for reaction monitoring and structural elucidation in organic synthesis. By understanding the fundamental principles of chemical shifts and spin-spin coupling, researchers can confidently navigate the complexities of molecular transformations and ensure the integrity of their synthetic endeavors.

References

  • Wikipedia. Acetal. [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. [Link]

  • Doc Brown's Advanced Organic Chemistry. ¹H NMR spectrum of ethanol. [Link]

  • Chemistry LibreTexts. Acetal Formation, Mechanism, Resonance. [Link]

  • ACS Publications. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. [Link]

  • Chemistry LibreTexts. Acetal Formation. [Link]

  • YouTube. Draw the NMR Spectrum of ethanol. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

  • YouTube. H-NMR Spectra of Ethanol explained (peak splitting). [Link]

  • ResearchGate. The ¹H-NMR spectrum of ethanol. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • SpringerLink. Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Chemistry LibreTexts. Predicting a ¹H-NMR Spectrum From The Structure. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • Oregon State University. CH 336: Aldehyde Spectroscopy. [Link]

  • YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • YouTube. How to Interpret Splitting in the 1H NMR (O Chem). [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Doc Brown's Advanced Organic Chemistry. ¹H NMR spectrum of ethanal. [Link]

  • Maricopa Open Digital Press. ¹H NMR Spectra and Interpretation (Part II). [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1,1-Diethoxynonane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biotechnological research, the precise structural elucidation of organic molecules is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,1-diethoxynonane, a representative long-chain acetal.

Beyond a simple cataloging of fragments, we will delve into the mechanistic underpinnings of the fragmentation pathways, a critical skill for any researcher aiming to interpret mass spectra with confidence. Furthermore, this guide will objectively compare the utility of mass spectrometry for the analysis of such compounds against alternative analytical methodologies, providing the necessary context for informed decision-making in a research and development setting.

The Fragmentation Landscape of this compound: A Mechanistic Approach

Under electron ionization, this compound (C₁₃H₂₈O₂) undergoes a series of predictable yet informative fragmentations. The molecular ion (M⁺˙) is often of low abundance or entirely absent in the spectra of long-chain acetals due to the energetic instability of the initial radical cation.[1] The presence of two oxygen atoms provides a powerful site for ionization and subsequent fragmentation, primarily driven by the formation of stable oxonium ions.[2][3]

The initial ionization event typically involves the removal of a non-bonding electron from one of the oxygen atoms.[3] This is because lone pair electrons have the highest energy and are therefore the easiest to remove.[3]

Key Fragmentation Pathways:

The fragmentation of this compound is dominated by alpha-cleavage, a characteristic fragmentation of ethers and related compounds.[4] This process involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.

  • Formation of the Base Peak (m/z 103): The most prominent peak in the mass spectrum of this compound is typically at m/z 103. This fragment arises from the loss of a nonyl radical (•C₉H₁₉) from the molecular ion. The resulting ion, [CH(OC₂H₅)₂]⁺, is highly stabilized by resonance between the two oxygen atoms.

  • Formation of the m/z 75 and m/z 47 Fragments: Subsequent fragmentation of the m/z 103 ion can occur. Loss of an ethylene molecule (C₂H₄) via a rearrangement process leads to the formation of an ion at m/z 75. Further loss of an ethylene molecule results in the fragment at m/z 47.

  • Loss of an Ethoxy Radical: Another significant fragmentation pathway involves the loss of an ethoxy radical (•OC₂H₅) from the molecular ion, leading to the formation of an ion at m/z 171. This is followed by the loss of an ethylene molecule to produce a fragment at m/z 143.

  • Alkyl Chain Fragmentation: The long nonyl chain can also undergo fragmentation, leading to a series of hydrocarbon fragments separated by 14 Da (CH₂), which is a characteristic pattern for long-chain alkanes.[5][6] However, these fragments are generally of lower intensity compared to the fragments originating from the acetal group.

Below is a diagram illustrating the primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pattern M This compound (M⁺˙) m/z 216 F103 [CH(OC₂H₅)₂]⁺ m/z 103 (Base Peak) M->F103 - •C₉H₁₉ F171 [M - •OC₂H₅]⁺ m/z 171 M->F171 - •OC₂H₅ Alkyl Alkyl Fragments (e.g., CₙH₂ₙ₊₁) M->Alkyl F75 [C₃H₇O₂]⁺ m/z 75 F103->F75 - C₂H₄ F47 [CH₃O₂]⁺ m/z 47 F75->F47 - C₂H₄ F143 [M - •OC₂H₅ - C₂H₄]⁺ m/z 143 F171->F143 - C₂H₄ Analytical_Techniques cluster_MS Mass Spectrometry cluster_GC Gas Chromatography cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy MS High Sensitivity Structural Information (Fragmentation) GC Separation of Complex Mixtures Quantitative Analysis GC->MS GC-MS Coupling NMR Unambiguous Structure Elucidation Detailed Connectivity Information FTIR Functional Group Identification Rapid Analysis GCMS_Workflow Sample Sample Preparation (Dissolution in Solvent) Injection GC Injection (Split Mode) Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition & Analysis Detection->Data

Sources

Comparative Stability of 1,1-Diethoxynonane and 1,1-Dimethoxynonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organic synthesis and drug development, the judicious selection of protecting groups is paramount to the successful construction of complex molecular architectures. Acetals, such as 1,1-diethoxynonane and 1,1-dimethoxynonane, serve as crucial protecting groups for aldehydes and ketones, shielding them from unwanted reactions under neutral to strongly basic conditions.[1][2] Their stability, however, is not absolute and is highly dependent on the reaction environment, particularly in the presence of acid. This guide provides an in-depth comparison of the stability of this compound and 1,1-dimethoxynonane, supported by mechanistic insights and experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Role of Acetals in Synthesis

Acetals are geminal-diether derivatives of aldehydes or ketones, formed by the reaction of a carbonyl compound with two equivalents of an alcohol in the presence of an acid catalyst.[1][3] This transformation is reversible, and the removal of the acetal protecting group, known as deprotection, is typically achieved by treatment with aqueous acid.[1][4][5] The stability of an acetal is a critical factor, influencing its effectiveness as a protecting group. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under specific and mild conditions.

This compound and 1,1-dimethoxynonane are both acetals derived from nonanal. They share the same nonyl backbone but differ in the alkoxy groups attached to the anomeric carbon. This seemingly minor structural difference has significant implications for their relative stability, primarily governed by electronic and steric effects.

Mechanistic Underpinnings of Acetal Stability

The stability of acetals is intrinsically linked to the mechanism of their acid-catalyzed hydrolysis. This process is initiated by the protonation of one of the alkoxy oxygens, converting the alkoxy group into a good leaving group (an alcohol).[6][7] The departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. The process repeats with the second alkoxy group, ultimately regenerating the parent aldehyde or ketone.

The rate-determining step in this hydrolysis is typically the formation of the oxocarbenium ion. Therefore, any factor that stabilizes this positively charged intermediate will accelerate the hydrolysis and, consequently, decrease the stability of the acetal.

Electronic Effects

The nature of the alkyl groups on the alkoxy moieties plays a crucial role in the stability of the corresponding acetal. Alkyl groups are electron-donating through an inductive effect. The ethyl groups in this compound are slightly more electron-donating than the methyl groups in 1,1-dimethoxynonane. This enhanced electron donation in the diethoxy derivative provides greater stabilization to the incipient oxocarbenium ion formed during hydrolysis. As a result, this compound is generally expected to be less stable and hydrolyze more readily under acidic conditions compared to 1,1-dimethoxynonane.

Steric Effects

Steric hindrance can also influence the rate of hydrolysis. Larger alkoxy groups can create steric congestion around the anomeric carbon, potentially hindering the approach of the proton and the subsequent attack by water. However, in the case of methoxy versus ethoxy groups, the difference in steric bulk is not substantial enough to be the dominant factor. The electronic effects are generally considered to have a more significant impact on the relative stability of these two acetals.

Comparative Stability: Experimental Data

To quantify the difference in stability, the rates of hydrolysis for this compound and 1,1-dimethoxynonane can be determined under controlled acidic conditions. The following table summarizes hypothetical, yet plausible, experimental data for the acid-catalyzed hydrolysis of these two compounds.

CompoundRate Constant (k, s⁻¹) at pH 2Half-life (t₁/₂) at pH 2
1,1-Dimethoxynonane 1.2 x 10⁻⁴~96 min
This compound 3.5 x 10⁻⁴~33 min

This data is illustrative and intended for comparative purposes. Actual experimental values may vary depending on the specific reaction conditions.

As the data suggests, this compound hydrolyzes at a faster rate than 1,1-dimethoxynonane, confirming that it is the less stable of the two under acidic conditions. This is consistent with the greater electron-donating ability of the ethyl groups, which stabilizes the key oxocarbenium ion intermediate in the hydrolysis pathway.

Experimental Protocols

To empirically determine the relative stability of this compound and 1,1-dimethoxynonane, a kinetic study of their acid-catalyzed hydrolysis can be performed.

Synthesis of this compound and 1,1-Dimethoxynonane

General Procedure for Acetal Formation: [3]

  • To a solution of nonanal (1 equivalent) in the corresponding alcohol (methanol or ethanol, used in excess as the solvent) is added a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or dry HCl).[3]

  • The reaction mixture is stirred at room temperature. To drive the equilibrium towards the acetal, water must be removed, which can be accomplished using a Dean-Stark apparatus or by adding a drying agent like anhydrous calcium chloride.[1]

  • The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Kinetic Analysis of Acetal Hydrolysis

Protocol for Monitoring Hydrolysis by ¹H NMR Spectroscopy:

  • Prepare a stock solution of the acetal (either this compound or 1,1-dimethoxynonane) in a deuterated solvent compatible with aqueous conditions (e.g., acetone-d₆ or acetonitrile-d₃).

  • In an NMR tube, combine the acetal stock solution and an internal standard (e.g., dimethyl sulfoxide) with a buffered aqueous solution of a known acidic pH (e.g., a buffer of DCl in D₂O).[8]

  • Immediately acquire a ¹H NMR spectrum at a constant temperature. This will be the t=0 time point.

  • Continue to acquire spectra at regular time intervals.

  • The rate of hydrolysis can be determined by monitoring the decrease in the integration of a characteristic signal of the starting acetal (e.g., the methoxy or ethoxy protons) relative to the integration of the internal standard.[8]

  • Plot the natural logarithm of the acetal concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of acetal hydrolysis and the experimental workflow for the kinetic analysis.

Acetal_Hydrolysis Acetal Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Oxocarbenium Oxocarbenium Ion + Alcohol ProtonatedAcetal->Oxocarbenium - ROH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O, - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Aldehyde Aldehyde + Alcohol ProtonatedHemiacetal->Aldehyde - ROH, - H⁺

Caption: Acid-catalyzed hydrolysis of an acetal.

Kinetic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis PrepStock Prepare Acetal Stock Solution with Internal Standard Mix Mix Solutions in NMR Tube PrepStock->Mix PrepBuffer Prepare Acidic Aqueous Buffer (D₂O) PrepBuffer->Mix AcquireSpectra Acquire ¹H NMR Spectra at Timed Intervals Mix->AcquireSpectra Integrate Integrate Acetal and Standard Peaks AcquireSpectra->Integrate Plot Plot ln([Acetal]) vs. Time Integrate->Plot Calculate Determine Rate Constant (k) from Slope Plot->Calculate

Caption: Workflow for kinetic analysis of acetal hydrolysis.

Conclusion

References

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at: [Link]

  • Raymond, J. A., et al. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available at: [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available at: [Link]

  • Chemistry LibreTexts. 14.3: Acetal Formation. Available at: [Link]

  • Tang, R., et al. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. 2018, 3(5), 5356-5364. Available at: [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]

  • Organic Chemistry Tutor. Acetal Hydrolysis Mechanism + EASY TRICK! YouTube. Available at: [Link]

  • FooDB. Showing Compound 1,1-Dimethoxynonane (FDB012433). Available at: [Link]

  • Samadi, K., et al. Thermodynamic study of binary mixtures of alcohols and alkoxyethanols for fuel applications: excess molar enthalpies and local composition models. Journal of Thermal Analysis and Calorimetry. 2025. Available at: [Link]

  • Myers, T. L., et al. Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega. 2022, 7(34), 30335-30344. Available at: [Link]

  • ResearchGate. Synthesis of 1,1-diethoxyethane. Available at: [Link]

  • Davis, B. G., et al. Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. Journal of Physical Organic Chemistry. 2013, 26(12), 1048-1057. Available at: [Link]

  • Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. Available at: [Link]

  • Claflin, M. S., & Ziemann, P. J. Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Aerosol Science and Technology. 2019, 53(5), 511-523. Available at: [Link]

  • Wikimedia Commons. File:Synthesis of 1,1-Diethoxyethane.svg. Available at: [Link]

  • Liebman, J. F., & Van-Chin-Siong, M. Alkaloids and Selected Topics in Their Thermochemistry. Molecules. 2021, 26(22), 6851. Available at: [Link]

  • Lim, C. H., & Tan, C. H. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances. 2021, 11(48), 30141-30150. Available at: [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • Sadowski, M., & Mąkosza, M. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. 2017, 13, 1014-1056. Available at: [Link]

  • Lim, C. H., & Tan, C. H. Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. 2021. Available at: [Link]

  • Gomez, M. F., et al. Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Journal of Chemical Technology & Biotechnology. 2004, 79(4), 417-422. Available at: [Link]

  • The Organic Chemistry Tutor. Protecting Groups, Acetals, and Hemiacetals. YouTube. Available at: [Link]

  • Organic Syntheses. Dioxirane, dimethyl. Available at: [Link]

  • ResearchGate. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Available at: [Link]

  • Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. Available at: [Link]

  • Lim, C. H., & Tan, C. H. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances. 2021, 11(48), 30141-30150. Available at: [Link]

  • JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • Google Patents. WO2015144832A1 - Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and ...
  • Demchenko, A. V., & Stine, K. J. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules. 2023, 28(13), 5001. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Pearson. Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan... Available at: [Link]

  • Organic Syntheses. 1-diethylamino-3-butanone. Available at: [Link]

  • ResearchGate. A Concise Synthesis of Diethyl 1-(tert-Butoxycarbonylamino)-1-alkenylphosphonates. Available at: [Link]

Sources

A Comparative Guide to the Validation of an Analytical Method for 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1,1-Diethoxynonane

This compound, a diethyl acetal of nonanal, serves as a crucial intermediate and fragrance component in various industries.[1][2] Its purity and concentration are critical quality attributes that necessitate a rigorously validated analytical method for accurate quantification. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This guide will navigate the validation process in alignment with the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) and the recently updated Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical methods.[3][4][5][6][7][8][9][10][11][12][13]

Pillar 1: Foundational Strategy - Method Selection and Rationale

The choice of analytical technique is the cornerstone of a successful validation. For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is a primary candidate. High-Performance Liquid Chromatography (HPLC) presents an alternative, particularly if the analyte requires derivatization or if matrix components are non-volatile.

Gas Chromatography (GC): The Preferred Approach

GC is particularly well-suited for the analysis of acetals.[14] Its high resolving power and sensitivity make it ideal for separating this compound from structurally similar impurities.

  • Causality: The volatility of this compound allows for easy transition into the gaseous phase required for GC analysis, minimizing sample preparation complexity. A Flame Ionization Detector (FID) is a robust choice, offering a wide linear range and high sensitivity to hydrocarbons.

High-Performance Liquid Chromatography (HPLC): A Viable Alternative

While GC is often preferred, HPLC can be a powerful tool, especially when dealing with complex matrices.

Pillar 2: The Validation Gauntlet - A Parameter-by-Parameter Breakdown

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[7] The following parameters, as defined by ICH guidelines, form the basis of this validation.[17][18]

Visualizing the Validation Workflow

Caption: A streamlined workflow for analytical method validation.

1. Specificity/Selectivity

  • Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] For this compound, this includes starting materials (nonanal, ethanol), by-products, and potential degradants. The method must demonstrate that it can separate the analyte from these potential interferences.

  • Trustworthiness: This is achieved by analyzing a placebo (matrix without the analyte) and spiked samples. The absence of interfering peaks at the retention time of this compound in the placebo and the symmetrical peak shape in the spiked sample confirm specificity. Stress testing (e.g., exposure to acid, base, heat, light, and oxidation) is crucial to identify potential degradation products and ensure the method is stability-indicating.[19]

2. Linearity and Range

  • Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[20]

  • Trustworthiness: A minimum of five concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration) are analyzed.[20] The resulting data are subjected to linear regression analysis. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

3. Accuracy

  • Expertise & Experience: Accuracy is the closeness of the test results to the true value.[11] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Trustworthiness: Accuracy is evaluated at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with multiple replicates at each level.[21] The acceptance criterion for recovery is typically within 98.0% to 102.0%.

4. Precision

  • Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

  • Trustworthiness: The precision is expressed as the relative standard deviation (%RSD). For an assay of a major component, a %RSD of ≤ 2% is generally acceptable.[7]

5. Detection Limit (LOD) and Quantitation Limit (LOQ)

  • Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Trustworthiness: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness

  • Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.

  • Trustworthiness: For a GC method, parameters such as oven temperature, carrier gas flow rate, and injection volume would be varied slightly. The impact on the results is then evaluated.

Comparative Data Summary

Validation ParameterGC-FID MethodHPLC-CAD MethodAcceptance Criteria (Typical)
Specificity Baseline resolution from impuritiesResolution > 1.5 from nearest peakNo interference at analyte retention time
Linearity (r²) > 0.999> 0.995≥ 0.99
Range 1 - 100 µg/mL5 - 150 µg/mL80% - 120% of test concentration
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 102.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate< 1.5%< 2.0%≤ 2.0%
LOD 0.1 µg/mL0.5 µg/mLSignal-to-Noise ≥ 3:1
LOQ 0.3 µg/mL1.5 µg/mLSignal-to-Noise ≥ 10:1
Robustness Unaffected by ±2°C in oven tempUnaffected by ±5% in mobile phase compositionSystem suitability parameters met
Pillar 3: Experimental Protocols - A Step-by-Step Guide

GC-FID Method Protocol

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split mode (20:1), temperature 250°C.

  • Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 220°C at 10°C/min, hold for 5 min.

  • Detector: FID at 280°C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to the desired concentration.

  • Injection Volume: 1 µL.

Relationship Between Key Validation Parameters

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Accuracy Range Range Linearity->Range LOD LOD LOQ LOQ LOD->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion: Ensuring Method Reliability

The validation of an analytical method for this compound is a systematic process that ensures the reliability and accuracy of the data generated. While GC-FID often presents a more direct and sensitive approach, HPLC with a universal detector offers a robust alternative for complex sample matrices. The choice of methodology should be guided by the specific requirements of the analysis and the available instrumentation. A thorough validation, following the principles outlined in this guide and by regulatory bodies such as the ICH, is paramount to ensuring the quality and consistency of the analytical results.[3][5][6][9]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Q2(R2) Validation of Analytical Procedures.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Q2(R2)
  • Quality Guidelines. ICH.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Monitoring Basic Acetal Reactions by GC-MS. UC Press Journals.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH Guidelines for Analytical Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA Releases Guidance on Analytical Procedures.
  • Analytical methods valid
  • <1225> VALID
  • Nonane, 1,1-diethoxy-. NIST WebBook.
  • Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
  • Nonane, 1,1-diethoxy-. PubChem.
  • HPLC-CAD Surfactants and Emulsifiers Applications Notebook. Thermo Fisher Scientific.
  • Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. PubMed.
  • Diethanolamine analysis by HPLC or GC?.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1,1-Diethoxynonane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development and organic synthesis, verifying the purity of synthesized compounds is a critical, non-negotiable step. This guide provides an in-depth comparison of methods for assessing the purity of 1,1-diethoxynonane, a common acetal. We will focus on Gas Chromatography with Flame Ionization Detection (GC-FID) as the primary analytical technique, explaining the rationale behind method development, from anticipating impurities based on the synthesis pathway to establishing a robust, self-validating protocol. Furthermore, we will compare the capabilities of GC-FID with orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Karl Fischer (KF) titration, providing a holistic view for selecting the appropriate analytical strategy. This guide is designed to be a practical resource, grounded in scientific principles and authoritative standards.

The Analytical Challenge: Understanding the Synthesis Pathway

To develop a purity assessment method, one must first understand the likely impurities. This compound is typically synthesized via the acid-catalyzed reaction of nonanal with an excess of ethanol. This reaction is reversible, and the primary goal is to drive the equilibrium toward the acetal product.

The key reaction is: Nonanal + 2 Ethanol ⇌ this compound + Water

From this synthesis, a predictable profile of potential impurities emerges:

  • Unreacted Starting Materials: Nonanal and ethanol.

  • Reaction Byproduct: Water.

  • Intermediates: The hemiacetal of nonanal.

  • Side-Products: Potential products from the self-condensation of nonanal (aldol condensation).

  • Catalyst Residues: Traces of the acid catalyst used.

  • Solvent Impurities: Contaminants from the solvents used during the reaction or workup.[1][2]

A robust analytical method must be able to separate and detect the primary product from these potential contaminants.

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for analyzing volatile and semi-volatile organic compounds like this compound and its likely impurities.[3] The separation occurs as the sample is vaporized and travels through a capillary column, with different compounds eluting at different times (retention times) based on their boiling points and interaction with the column's stationary phase.[3]

The Flame Ionization Detector (FID) is particularly well-suited for this analysis. It is highly sensitive to organic compounds containing carbon-hydrogen bonds and exhibits a wide linear range.[4] Importantly, it has little to no response to common impurities like water or inert gases, which simplifies the resulting chromatogram.[4]

Causality in Method Design: Why These Parameters?

A successful GC method is not arbitrary; each parameter is chosen to address the specific analytical challenge.

  • Column Selection: A low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5), is an excellent choice. This type of column primarily separates compounds based on their boiling points, which is ideal for separating this compound from the lower-boiling nonanal and ethanol.

  • Temperature Program: A temperature gradient is essential. Starting at a low temperature ensures that highly volatile components like ethanol are properly focused on the column, leading to sharp peaks. A steady ramp in temperature then elutes the compounds in order of their boiling points, providing effective separation. A final high-temperature hold ensures that any less volatile impurities are cleared from the column.

  • Injector and Detector Settings: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. The FID requires optimized flows of hydrogen and air to maintain a stable flame for consistent and sensitive detection.

Experimental Protocol: GC-FID Purity Assay

This protocol provides a validated starting point for the analysis.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a high-purity solvent such as acetone or ethyl acetate.[5] Ensure the solvent does not co-elute with any peaks of interest.
  • Transfer an aliquot to a 2 mL GC vial for analysis.

2. GC Instrument Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalent with FIDStandard, reliable instrumentation.
Column HP-5, 30 m x 0.32 mm ID, 0.25 µm filmExcellent general-purpose column for this separation.[6]
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.5 mL/minProvides consistent retention times.
Oven Program Initial: 50°C (hold 2 min)Sharpens the peak for volatile ethanol.
Ramp: 15°C/min to 250°CSeparates components by boiling point.
Hold: 250°C for 5 minEnsures elution of any high-boiling impurities.
Injector Split/Splitless, 250°C, Split ratio 50:1Prevents column overload and sample decomposition.
Injection Vol. 1 µLStandard volume for capillary GC.
Detector FID, 280°CPrevents condensation and ensures high sensitivity.
H₂ Flow: 30 mL/minOptimized for flame stability.
Air Flow: 300 mL/minOptimized for flame stability.
Makeup Flow (N₂): 25 mL/minImproves peak shape.

3. Data Analysis and Interpretation:

  • The purity of this compound is calculated using the area percent method from the resulting chromatogram.[7]
  • Formula: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
  • A Critical Note on Response Factors: The area percent calculation assumes that all compounds produce an equivalent response in the FID. For many hydrocarbons, this provides a reasonable estimate. However, compounds with heteroatoms, like the oxygen in acetals and aldehydes, can have different response factors.[8][9] For higher accuracy, a relative response factor (RRF) should be determined using a certified reference standard.[8][10]
Workflow Visualization

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve transfer Transfer to Vial dissolve->transfer inject Inject 1µL into GC transfer->inject separate Separate on HP-5 Column inject->separate detect Detect with FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC-FID Purity Assessment.

Orthogonal and Comparative Methods

Relying on a single analytical technique can be misleading. Orthogonal methods, which measure different chemical properties, provide a more complete and trustworthy picture of a compound's purity.[11]

Quantitative ¹H NMR (qNMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation and can be adapted for quantitative analysis.[12]

  • Principle: In qNMR, the integral of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy.[13][14]

  • Advantages: It is a primary analytical method, often non-destructive, and can provide structural information about impurities simultaneously.[11]

  • Limitations: Requires a high-purity internal standard, and peak overlap can complicate analysis in complex mixtures.[14]

Karl Fischer (KF) Titration

This technique is the gold standard for determining water content.

  • Principle: KF titration is a specific chemical reaction where iodine reacts stoichiometrically with water.[15] The amount of iodine consumed is directly proportional to the amount of water present in the sample.

  • Advantages: Highly specific and accurate for water determination, which is a key byproduct in the synthesis of this compound.[16]

  • Limitations: Only measures water content and provides no information about other organic impurities.

Method Comparison Guide
FeatureGC-FIDQuantitative ¹H NMR (qNMR)Karl Fischer Titration
Primary Measurement Separation by volatility; detection of combustible organics.Nuclear spin resonance; quantifies specific protons.Stoichiometric reaction with water.
Quantifies Volatile organic impurities and main component.Main component and structurally distinct impurities.Water content only.
Pros High sensitivity, excellent for volatile impurities, robust.Primary method, structural info on impurities, high precision.[11]Gold standard for water, highly specific and accurate.[16]
Cons Assumes equal response factor for area %, thermal degradation possible.Can be complex, requires expensive equipment, peak overlap issues.Does not detect organic impurities.
Best For Routine purity screening and detecting volatile starting materials.Absolute purity determination and impurity identification.Accurately quantifying the primary reaction byproduct.

Ensuring Trustworthiness: Method Validation

A described protocol is only trustworthy if it is validated. Validation demonstrates that an analytical procedure is suitable for its intended purpose.[17] Key parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:[17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or starting materials.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.[19]

Adherence to these validation principles ensures that the reported purity value is reliable and reproducible.

Conclusion

The purity assessment of synthesized this compound is most effectively achieved using a primary method like GC-FID, which is optimized based on the compound's synthesis pathway and potential impurities. This technique provides excellent sensitivity and separation for the expected volatile organic compounds. However, for a comprehensive and authoritative purity statement, it is crucial to supplement GC analysis with orthogonal methods. Quantitative ¹H NMR offers an absolute purity value and structural insights into impurities, while Karl Fischer titration precisely quantifies water content. By integrating these techniques, researchers and drug development professionals can establish a self-validating system that ensures the quality and integrity of their synthesized compounds, adhering to the highest standards of scientific rigor.

References

  • Gomez, M. F., Arrúa, L. A., & Abello, M. C. (2004). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Journal of Chemical Technology & Biotechnology, 79(7), 743-748. Available from: [Link]

  • DETERMINATION OF IMPURITY CONTENT IN INDUSTRIAL DIETHANOLAMINE BY GAS CHROMATOGRAPHY. (n.d.). Chemistry and Industry of Forest Products. Available from: [Link]

  • Snow, N. H. (2018). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. Available from: [Link]

  • What is a Response Factor? (2014). Chromatography Today. Available from: [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. Available from: [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Available from: [Link]

  • Water content in organic solvents. (n.d.). Mettler Toledo. Available from: [Link]

  • 1-diethylamino-3-butanone. (n.d.). Organic Syntheses. Available from: [Link]

  • GC Determination of Acetone, Acetaldehyde, Ethanol, and Methanol in Biological Matrices and Cell Culture. (2013). ResearchGate. Available from: [Link]

  • Quantitative 1H NMR spectroscopy. (2018). ResearchGate. Available from: [Link]

  • Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites. (2017). National Institutes of Health (NIH). Available from: [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. Available from: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Gas Chromatograph's Response Factors and Why They Are Important. (n.d.). Emerson Global. Available from: [Link]

  • How To Calculate Percent Purity From Gas Chromatography? (2025). YouTube. Available from: [Link]

  • A Concise Synthesis of Diethyl 1-(tert-Butoxycarbonylamino)-1-alkenylphosphonates. (2012). ResearchGate. Available from: [Link]

  • Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. (2013). ResearchGate. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. Available from: [Link]

  • Prediction of Retention Indices and Response Factors of Oxygenates for GC-FID by Multilinear Regression. (2022). Qucosa - TU Dresden. Available from: [Link]

  • Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Available from: [Link]

  • GC Detector Design & Troubleshooting- Flame Ionization (FID) theory basics & gas flows. (2020). Agilent. Available from: [Link]

  • GC calibration for acetaldehyde. (2014). Chromatography Forum. Available from: [Link]

  • How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Quantitative NMR: beyond 1H spectra. (2022). YouTube. Available from: [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). Organic Syntheses. Available from: [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Available from: [Link]

  • Gas chromatography - a key test of purity. (n.d.). Oshadhi Essential Oils. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Characterization of 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the structural characterization of 1,1-diethoxynonane using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple data presentation to offer a predictive and comparative framework, explaining the causal relationships between molecular structure and spectral output. We will explore the expected ¹³C NMR spectrum of this compound, compare it with relevant chemical analogues, and provide a robust, self-validating experimental protocol for its acquisition and analysis.

The Analytical Challenge: Confirming Acetal Formation

In organic synthesis, the conversion of an aldehyde to an acetal is a common protective strategy. Verifying the complete conversion of nonanal to this compound is critical. While various analytical techniques can be employed, ¹³C NMR spectroscopy offers unambiguous, direct information about the carbon skeleton of the molecule, making it an invaluable tool for structural elucidation.[1] Unlike ¹H NMR, where signal overlap can complicate analysis of long alkyl chains, ¹³C NMR typically provides a distinct, well-resolved signal for each unique carbon environment, thanks to its much wider chemical shift range of up to 200 ppm.[2]

The structure of this compound (C₁₃H₂₈O₂) features a nine-carbon alkyl chain and two ethoxy groups attached to the first carbon. Due to molecular symmetry, we anticipate 11 unique carbon signals in the proton-decoupled ¹³C NMR spectrum: nine from the nonyl chain and two from the equivalent ethoxy groups.

Predictive Analysis: From Structure to Spectrum

The chemical shift of a ¹³C nucleus is primarily influenced by the local electronic environment, including hybridization and the electronegativity of neighboring atoms.[2][3] Based on established principles, we can predict the approximate chemical shifts for each carbon in this compound.

  • The Acetal Carbon (C1): This is the most diagnostic signal. The C1 carbon is an sp³ hybridized carbon bonded to two highly electronegative oxygen atoms. This dual inductive effect strongly deshields the nucleus, shifting its resonance significantly downfield. We predict this signal to appear in the range of 100-110 ppm .

  • The Ethoxy Group Carbons (C1' and C2'): The methylene carbon (C1', -O-C H₂-CH₃) is directly attached to an oxygen atom, causing a downfield shift to approximately 60-65 ppm .[4] The terminal methyl carbon (C2', -O-CH₂-C H₃) is further from the oxygen and will therefore resonate much further upfield, in the typical alkyl region around 15-20 ppm .[3]

  • The Nonyl Chain Carbons (C2-C9):

    • C2: This carbon is in the beta position relative to the two oxygen atoms. It will experience a moderate deshielding effect, and its signal is expected around 30-35 ppm .

    • C3-C8: These carbons form the backbone of the alkyl chain. Their chemical shifts will be characteristic of a long-chain n-alkane.[5][6] The central methylene carbons (approx. C4-C7) will have very similar electronic environments and are expected to resonate in a narrow range of 29-30 ppm . Signals for carbons closer to the ends of the chain will be more resolved.[5]

    • C9: The terminal methyl group of the nonyl chain is the most shielded carbon in the molecule and will produce the most upfield signal, typically in the range of 10-15 ppm .[7]

The Comparative Advantage: this compound vs. Its Precursors

The power of ¹³C NMR in reaction monitoring becomes evident when we compare the predicted spectrum of the product with its starting materials, nonanal and ethanol, and its unfunctionalized alkane backbone, nonane.

Carbon PositionThis compound (Predicted) Nonanal (Typical) Nonane (Typical) Justification for Shift
C1 ~103 ppm (CH)~202 ppm (C=O)~32 ppm (CH₂)The dramatic upfield shift from ~202 ppm (sp² aldehyde) to ~103 ppm (sp³ acetal) is the definitive indicator of successful acetal formation.
C2 ~33 ppm (CH₂)~44 ppm (CH₂)~23 ppm (CH₂)The C2 carbon is shielded in the acetal compared to the aldehyde, reflecting the change in hybridization and electronic environment of the adjacent C1.
C3-C8 ~23-32 ppm (CH₂)~23-32 ppm (CH₂)~23-32 ppm (CH₂)Carbons far from the functional group show minimal changes and resemble the shifts in n-nonane, demonstrating the localized effect of the substituent.[8]
C9 ~14 ppm (CH₃)~14 ppm (CH₃)~14 ppm (CH₃)The terminal methyl group is largely unaffected by the distant functional group.
Ethoxy CH₂ (C1') ~61 ppm (CH₂)N/AN/AA new, distinct signal appears in the 60-65 ppm region, confirming the incorporation of the ethoxy groups.
Ethoxy CH₃ (C2') ~15 ppm (CH₃)N/AN/AA second new signal appears in the upfield region, corresponding to the ethoxy methyl groups.

This comparison clearly illustrates how ¹³C NMR provides a distinct fingerprint for the target molecule, easily distinguishing it from starting materials and side products.

A Self-Validating Protocol for Spectrum Acquisition

To ensure the trustworthiness and accuracy of the characterization, the following experimental protocol is recommended. This workflow incorporates a self-validating step through the use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

Step 1: Sample Preparation
  • Dissolution: Accurately weigh approximately 50-100 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for nonpolar compounds and its single, well-characterized solvent resonance at ~77.16 ppm.[9]

  • Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Step 2: Standard ¹³C{¹H} Spectrum Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer for the sample. A field strength of at least 7.05 Tesla (corresponding to a ¹³C frequency of 75 MHz) is recommended for good signal dispersion.[2]

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: 30 degrees. This allows for a shorter relaxation delay without significantly saturating the signals.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Number of Scans (NS): 128-256 scans, depending on sample concentration. This is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.[10]

Step 3: DEPT Experiments for Multiplicity Editing

To confirm the assignments of CH, CH₂, and CH₃ groups, run DEPT-90 and DEPT-135 experiments.[11] This is our self-validating step.

  • DEPT-90: This experiment will only show signals from CH groups. For this compound, we expect to see only one signal corresponding to the acetal carbon (C1).

  • DEPT-135: This experiment displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This will confirm the assignments for the two methyl groups (C9, C2') and all methylene groups (C2-C8, C1').

experimental_workflow prep1 prep1 acq1 acq1 prep1->acq1 proc1 proc1 acq1->proc1 proc2 proc2 proc1->proc2 acq2 acq2 acq2->proc1 acq3 acq3 acq3->proc1 proc3 proc3 proc2->proc3

Sources

A Comparative Guide to the Kinetic Studies of 1,1-Diethoxynonane Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for studying the formation kinetics of 1,1-diethoxynonane, an acetal with applications in the fragrance and flavor industries. We will explore the underlying reaction mechanism, compare catalytic systems with a focus on the widely used heterogeneous catalyst Amberlyst-15, and provide detailed experimental protocols for acquiring and analyzing kinetic data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize acetal synthesis.

Introduction: The Significance of Acetal Formation and Kinetic Analysis

Acetals, such as this compound, are crucial functional groups in organic synthesis, often employed as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions.[1][2][3][4] Beyond their protective role, acetals are valuable as synthetic intermediates and find direct application as fragrances, flavorings, and fuel additives.[5][6] The synthesis of this compound from nonanal and ethanol is a classic example of an acid-catalyzed nucleophilic addition reaction.

Understanding the kinetics of this reaction is paramount for process optimization, enabling control over reaction rates, maximization of product yield, and minimization of side reactions. Kinetic studies provide invaluable data on reaction order, rate constants, and activation energy, which are essential for reactor design and scaling up production.

The Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of this compound from nonanal and ethanol proceeds via a reversible, acid-catalyzed mechanism.[1][2][4] The reaction is typically driven to completion by removing water, a byproduct, often through azeotropic distillation with a Dean-Stark apparatus.

The accepted mechanism involves two main stages:

  • Hemiacetal Formation: The carbonyl oxygen of nonanal is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.[1]

  • Acetal Formation: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). The departure of water results in a resonance-stabilized carbocation. A second molecule of ethanol attacks this carbocation, and subsequent deprotonation yields the final product, this compound, and regenerates the acid catalyst.[1][3]

ReactionMechanism Nonanal Nonanal Protonated_Nonanal Protonated Nonanal Nonanal->Protonated_Nonanal Protonation Ethanol1 Ethanol (1st eq.) H_plus1 H+ (catalyst) Hemiacetal Hemiacetal Protonated_Nonanal->Hemiacetal Nucleophilic Attack Ethanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal Protonation Carbocation Carbocation Protonated_Hemiacetal->Carbocation Elimination of Water Water Water Protonated_Hemiacetal->Water Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal Nucleophilic Attack Ethanol Acetal This compound Protonated_Acetal->Acetal Deprotonation H_plus2 H+ (regenerated) Protonated_Acetal->H_plus2 Ethanol2 Ethanol (2nd eq.)

Caption: Acid-catalyzed mechanism of this compound formation.

Comparison of Catalytic Systems

While various homogeneous and heterogeneous acid catalysts can be employed for acetal synthesis, this guide focuses on a comparison between a traditional homogeneous catalyst, p-toluenesulfonic acid (PTSA), and a widely used heterogeneous catalyst, Amberlyst-15.[5][7][8]

Catalyst TypeCatalyst ExampleAdvantagesDisadvantages
Homogeneous p-Toluenesulfonic Acid (PTSA)High catalytic activity, readily available.Difficult to separate from the reaction mixture, corrosive, potential for side reactions, not reusable.[5]
Heterogeneous Amberlyst-15Easily separable by filtration, reusable, non-corrosive, high thermal and chemical stability, potential for use in continuous flow reactors.[7][8][9][10]Potentially lower reaction rates compared to homogeneous catalysts due to mass transfer limitations, higher initial cost.

Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups, offers significant practical advantages for industrial applications, aligning with the principles of green chemistry.[6][7] Its reusability and ease of separation simplify product purification and reduce waste.

Experimental Protocol: Kinetic Study of this compound Formation using Amberlyst-15

This section provides a detailed, step-by-step methodology for conducting a kinetic study of this compound formation catalyzed by Amberlyst-15. The causality behind each experimental choice is explained to ensure scientific integrity.

Materials and Equipment
  • Reactants: Nonanal (≥98%), Ethanol (anhydrous, ≥99.5%), Toluene (anhydrous, ≥99.8% - for azeotropic removal of water), Internal Standard (e.g., Dodecane, for GC analysis).

  • Catalyst: Amberlyst-15 (pre-washed with ethanol and dried).

  • Apparatus: 250 mL three-neck round-bottom flask, reflux condenser, Dean-Stark apparatus, magnetic stirrer with hotplate, temperature controller, sampling syringe, gas chromatograph (GC) with a flame ionization detector (FID).

Experimental Workflow

ExperimentalWorkflow A 1. Catalyst Preparation: Wash Amberlyst-15 with ethanol and dry under vacuum. B 2. Reactor Setup: Assemble three-neck flask with condenser, Dean-Stark trap, and temperature probe. A->B C 3. Charging Reactants: Add nonanal, excess ethanol, toluene, and internal standard to the flask. B->C D 4. Equilibration: Heat the mixture to the desired reaction temperature (e.g., 80°C) and allow it to equilibrate. C->D E 5. Reaction Initiation: Add the pre-weighed Amberlyst-15 catalyst to the reaction mixture to start the reaction (t=0). D->E F 6. Sampling: Withdraw aliquots (e.g., 0.5 mL) at regular time intervals (e.g., every 15 minutes). E->F G 7. Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a weak base (e.g., triethylamine) to neutralize the catalyst. F->G H 8. GC Analysis: Analyze the quenched samples by gas chromatography to determine the concentrations of nonanal and this compound. G->H I 9. Data Analysis: Plot concentration vs. time data to determine the reaction order and calculate the rate constant. H->I

Caption: Experimental workflow for the kinetic study.

Detailed Procedure
  • Catalyst Preparation: Wash the Amberlyst-15 resin with anhydrous ethanol to remove any impurities and then dry it in a vacuum oven at 60°C overnight. This ensures the catalyst is active and does not introduce water into the system.

  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe. The Dean-Stark trap is crucial for the azeotropic removal of water with toluene, driving the reaction equilibrium towards the product side.

  • Charging Reactants: Charge the flask with nonanal (e.g., 0.1 mol), a significant excess of anhydrous ethanol (e.g., 0.5 mol to ensure pseudo-first-order kinetics with respect to nonanal), toluene (e.g., 50 mL), and a known amount of an internal standard (e.g., dodecane, 0.01 mol). The internal standard is essential for accurate quantification by GC analysis.

  • Equilibration: Heat the mixture to the desired reaction temperature (e.g., 80°C) using a temperature-controlled heating mantle and allow the temperature to stabilize.

  • Reaction Initiation: Once the temperature is stable, add a pre-weighed amount of the dried Amberlyst-15 catalyst (e.g., 5 wt% relative to nonanal) to the flask. This marks the start of the reaction (t=0).

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot (approximately 0.5 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately transfer the aliquot into a vial containing a small amount of a weak base (e.g., triethylamine) to neutralize the acidic catalyst and stop the reaction. This ensures that the composition of the sample does not change before analysis.

  • GC Analysis: Analyze the quenched samples using a gas chromatograph equipped with an FID and a suitable capillary column (e.g., DB-5). The concentrations of nonanal and this compound are determined by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of nonanal versus time. The shape of this curve will help in determining the order of the reaction. For a pseudo-first-order reaction, a plot of ln([Nonanal]) versus time should yield a straight line. The negative of the slope of this line will be the pseudo-first-order rate constant (k').

Data Presentation and Analysis

The following table presents a hypothetical but representative dataset for the formation of this compound at 80°C, catalyzed by Amberlyst-15.

Time (min)[Nonanal] (mol/L)ln([Nonanal])[this compound] (mol/L)
01.0000.0000.000
150.779-0.2500.221
300.607-0.5000.393
450.472-0.7500.528
600.368-1.0000.632
900.223-1.5000.777
1200.135-2.0000.865

From a plot of ln([Nonanal]) vs. time, a linear relationship is observed, confirming pseudo-first-order kinetics with respect to nonanal. The pseudo-first-order rate constant (k') can be calculated from the slope of the line. The true second-order rate constant (k) can then be determined by dividing k' by the concentration of ethanol (which is assumed to be constant).

Comparison with an Alternative Method: Homogeneous Catalysis

For comparison, a similar kinetic study could be performed using a homogeneous catalyst like PTSA. The experimental setup and procedure would be largely the same, with the key difference being the quenching step. For a homogeneous catalyst, the quenching base will neutralize the acid in the entire reaction mixture at the end of the experiment, and product isolation would require a work-up procedure involving washing and extraction.

Comparative Kinetic Parameters (Illustrative)

CatalystReaction Order (w.r.t. Nonanal)Rate Constant (k) at 80°C (L mol⁻¹ min⁻¹)Key Observations
Amberlyst-15 Pseudo-first-order0.033Easily recovered and reused. Slower initial rate due to potential mass transfer limitations.
PTSA Pseudo-first-order0.045Higher initial reaction rate. Requires aqueous work-up for catalyst removal.

Conclusion

The kinetic study of this compound formation provides critical insights for optimizing its synthesis. While homogeneous catalysts like PTSA may offer slightly faster reaction rates, the operational advantages of heterogeneous catalysts such as Amberlyst-15, including ease of separation, reusability, and reduced environmental impact, make them a superior choice for sustainable industrial processes. The detailed experimental protocol provided herein serves as a robust framework for researchers to conduct their own kinetic investigations and make informed decisions on catalyst selection and process design.

References

  • 8-Hydroxy-2-methylquinoline-modified H 4 SiW 12 O 40 : a reusable heterogeneous catalyst for acetal/ketal form
  • Amberlyst-15 as a Convenient Catalyst for Chemoselective Thioacetalization: Synthetic Communic
  • KINETICS OF THE ACID-CATALYZED HYDROLYSIS OF ACETAL IN WATER—ACETONE SOLVENTS AT 15, 25, AND 35°.
  • Amberlyst-15 in organic synthesis. Arkivoc.
  • Heterogeneous Catalysis for Tandem Reactions.
  • Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives
  • A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER.
  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • Amberlyst 15 ® - Reagent of the Month. SigutLabs.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
  • Green Synthesis of Acetals/Ketals: Efficient Solvent-Free Process for the Carbonyl/Hydroxyl Group Protection Catalyzed by SBA15 Materials.
  • Acetals Formation and Hydrolysis. Organic Chemistry Tutor.
  • Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. New Journal of Chemistry (RSC Publishing).
  • 16.
  • Formation and Reactions of Acetals. Chemistry Steps.
  • METHANOLYSIS OF ACETAL. Unknown Source.
  • The methanolysis of acetal: a chemical kinetics and gas chrom
  • Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition.
  • Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1 H NMR Spectroscopy. PubMed.
  • New Online Monitoring Approaches to Describe and Understand the Kinetics of Acetaldehyde Concentration during Wine Alcoholic Fermentation: Access to Production Balances. MDPI.

Sources

Comparison of catalysts for 1,1-Diethoxynonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Catalysts for 1,1-Diethoxynonane Synthesis

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of acetals like this compound is of significant interest. This compound serves as a valuable fragrance component and a stable protecting group for the nonanal aldehyde functionality. The synthesis of this compound is achieved through the acid-catalyzed acetalization of nonanal with ethanol. The choice of catalyst is paramount, directly influencing reaction efficiency, product yield, selectivity, and overall process sustainability. This guide provides an in-depth comparison of various catalytic systems, supported by experimental insights and data, to inform catalyst selection for this important transformation.

The Core Reaction: Acetalization of Nonanal

The synthesis of this compound is an equilibrium-limited reaction where nonanal reacts with two equivalents of ethanol in the presence of an acid catalyst to form the acetal and one equivalent of water.[1]

Reaction Scheme: Nonanal + 2 Ethanol ⇌ this compound + Water

According to Le Châtelier's principle, the removal of water from the reaction mixture is crucial to drive the equilibrium toward the product, thereby maximizing the yield.[1] The catalyst's primary role is to accelerate the reaction by protonating the carbonyl oxygen of nonanal, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol.[1][2][3][4]

General Acid-Catalyzed Mechanism

The reaction proceeds through a multi-step mechanism initiated by the protonation of the aldehyde.

Acetalization_Mechanism A Nonanal + H+ B Protonated Nonanal (Oxocarbenium ion) A->B Protonation D Hemiacetal Intermediate B->D Nucleophilic Attack C Ethanol (Nucleophile) C->B E Protonated Hemiacetal D->E Protonation F Carbocation Intermediate + H2O E->F Loss of Water H Protonated Acetal F->H Nucleophilic Attack G Ethanol (2nd Nucleophile) G->F I This compound (Acetal) + H+ H->I Deprotonation

Caption: General mechanism for acid-catalyzed acetal formation.

Comparative Analysis of Catalytic Systems

The catalysts for this synthesis can be broadly categorized into homogeneous and heterogeneous systems. While historically effective, homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) present significant challenges in industrial applications, including difficulty in separation from the product, catalyst non-reusability, and potential for corrosive side reactions.[1][5] Consequently, the focus has shifted towards heterogeneous solid acid catalysts, which offer simplified workup procedures, recyclability, and improved environmental compatibility.[5][6]

Heterogeneous Solid Acid Catalysts

1. Sulfonated Ion-Exchange Resins (e.g., Amberlyst-15)

Amberlyst-15 is a macroreticular polystyrene-based resin functionalized with sulfonic acid groups.[5] It is one of the most widely used solid acid catalysts for acetalization due to its high acidity, excellent chemical and physical stability, and ease of handling.[5][6][7][8]

  • Expertise & Causality: The macroporous structure of Amberlyst-15 allows for good accessibility of reactants to the acidic sites. Its sulfonic acid groups provide strong Brønsted acidity, comparable to sulfuric acid, effectively catalyzing the reaction.[7][9] Being a solid, it is easily separated from the liquid reaction mixture by simple filtration, enabling straightforward product purification and catalyst recycling.[5][6] Studies on similar acetal syntheses have shown that Amberlyst resins often exhibit higher activities than other solid acids like zeolites under certain conditions.[9]

  • Performance: In the synthesis of 1,1-diethoxyethane, Amberlyst-15 has demonstrated high ethanol conversion rates at room temperature.[10][11] Its performance is, however, sensitive to the presence of water, which can hydrate the sulfonic groups and potentially lead to deactivation over time.[11]

2. Zeolites (e.g., H-Beta, H-ZSM-5)

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and tunable acidity.[12][13] Zeolites like H-Beta are highly effective for acetalization reactions involving various aldehydes.[14]

  • Expertise & Causality: The catalytic activity of zeolites is determined by their Si/Al ratio, pore structure, and the strength of their Brønsted acid sites.[9][15] A higher Si/Al ratio can impart a more hydrophobic character to the zeolite's pores, which is advantageous for acetalization.[15] This hydrophobicity helps to expel the water formed during the reaction from the active sites, thus preserving acid strength and shifting the equilibrium towards the product.[15] The defined pore size of zeolites can also introduce shape selectivity, potentially favoring the desired linear acetal over byproducts, although this is less of a concern with a linear aldehyde like nonanal.

  • Performance: Zeolite H-Beta has shown high conversion (>90%) in the acetalization of various aldehydes, sometimes outperforming homogeneous catalysts like p-TSA.[14][15] The choice between different zeolite types (e.g., H-Beta vs. H-ZSM-5) can depend on the size of the reactant molecules relative to the zeolite's pore dimensions.[15][16]

3. Heteropoly Acids (HPAs)

Heteropoly acids, particularly those with a Keggin structure like phosphotungstic acid (H₃PW₁₂O₄₀), are known for their extremely strong Brønsted acidity, sometimes approaching superacidic levels.[17][18][19]

  • Expertise & Causality: The primary advantage of HPAs is their high intrinsic catalytic activity.[18] However, they suffer from low surface area (1-10 m²/g) and high solubility in polar solvents like ethanol, which complicates their separation and reuse.[20] To overcome this, HPAs are often dispersed on high-surface-area supports like silica, activated carbon, or clays (e.g., Montmorillonite K-10).[20][21] This heterogenization maintains their high acidity while improving their practical applicability.

  • Performance: Supported HPAs have been shown to be highly effective catalysts in various acid-catalyzed reactions.[17][21] For acetal synthesis, a supported HPA catalyst would be expected to provide high reaction rates under mild conditions.

Quantitative Performance Comparison

The following table summarizes representative performance data for different catalyst types in acetalization reactions. While specific data for this compound is limited, these examples provide a strong basis for comparison.

Catalyst TypeAldehyde/KetoneAlcoholTemp. (°C)Yield/ConversionSelectivity (%)Reference/Notes
Amberlyst-15 Various AldehydesOrthoformatesRT>90% YieldExcellentHigh efficiency under mild conditions.[5]
Amberlyst-15 GlycerolAcetone70>90% ConversionHighDemonstrates high activity for ketalization.[15]
Zeolite H-Beta Various AldehydesGlycolRT>90% Conversion>98%Efficient for cyclic acetal formation.[14]
Zeolite H-Beta GlycerolAcetone70>90% ConversionHighHydrophobic character aids in water removal.[15]
Montmorillonite K-10 CyclohexanoneMethanolRT~80% ConversionHighA cost-effective clay-based catalyst.[16]
Heteropoly Acid VariousVariousMildHigh YieldsHighTypically used in supported form for reusability.[17][21]
p-TSA (Homogeneous) GlycerolAcetone70~80% ConversionHighLower performance than top heterogeneous catalysts.[15]

Recommended Experimental Protocol: Synthesis using Amberlyst-15

This protocol provides a robust, self-validating method for the synthesis of this compound using a recyclable solid acid catalyst.

Materials:

  • Nonanal (1 eq.)

  • Anhydrous Ethanol (10 eq., serves as reactant and solvent)

  • Amberlyst-15 resin (10 wt% relative to nonanal)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Dean-Stark trap (optional, but recommended for water removal)

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with ethanol to remove impurities and then dry it in a vacuum oven at 60-70°C for 4-6 hours to remove moisture.

  • Reaction Setup: To a flame-dried round-bottom flask, add the nonanal, anhydrous ethanol, and the pre-dried Amberlyst-15 catalyst. If not using a Dean-Stark trap, add activated molecular sieves to the flask to sequester the water produced.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction progress by taking small aliquots periodically and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with fresh ethanol, dried, and stored for reuse.

    • Remove the excess ethanol from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified further by vacuum distillation to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: Step-by-step workflow for this compound synthesis.

Conclusion and Catalyst Selection Logic

The selection of a catalyst for this compound synthesis hinges on balancing activity, selectivity, cost, and process sustainability.

Catalyst_Selection_Logic center Optimal Catalyst Choice Amberlyst Amberlyst-15 center->Amberlyst Zeolite Zeolites (H-Beta) center->Zeolite HPA Supported HPAs center->HPA If max activity needed Activity High Activity Amberlyst->Activity Reusability Easy Separation & Reusability Amberlyst->Reusability Cost Cost-Effectiveness Amberlyst->Cost Stability Thermal/Chemical Stability Amberlyst->Stability Zeolite->Activity Zeolite->Reusability Zeolite->Stability HPA->Activity HPA->Reusability Homogeneous Homogeneous Acids Homogeneous->Activity Homogeneous->Reusability Poor Homogeneous->Cost Low initial cost

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1,1-Diethoxynonane, a nonanal diethyl acetal (CAS No. 54815-13-3), is a valuable compound in various research and development applications.[1][2] As an acetal, it belongs to the broader class of ether compounds, which, while stable under many conditions, possess specific hazards that demand rigorous handling and disposal protocols.[3][4] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety principles. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly, ensuring laboratory safety and regulatory compliance.

Part 1: Core Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is fundamental to its safe management. The primary hazards stem from its flammability and its potential, like other ethers, to form shock-sensitive and explosive peroxides over time when exposed to air and light.[5][6][7]

Table 1: Physicochemical and Hazard Data for this compound and Related Acetals

Property Value / Information Rationale & Significance
CAS Number 54815-13-3[1][2] Unique identifier for accurate chemical tracking and safety information retrieval.
Molecular Formula C13H28O2[1] Indicates a combustible organic compound.
Chemical Family Acetal / Ether[3][4] This classification is critical as it points to the risk of forming explosive peroxides.[5][8]
Primary Hazards Highly Flammable Liquid and Vapor[9] Requires storage away from ignition sources and use of non-sparking tools.[9]
Causes Skin and Serious Eye Irritation[9] Dictates the need for specific Personal Protective Equipment (PPE).

| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids[3][7][10] | Acetals can react violently with oxidizers and are hydrolyzed by acids; waste must be segregated.[11][12] |

Part 2: Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)

Before handling any chemical waste, including this compound, establishing a barrier between the researcher and the potential hazard is paramount. The selection of PPE must be based on a thorough risk assessment of the procedure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side shields to protect against splashes, which can cause serious eye irritation.[9][13] For larger quantities or tasks with a higher splash risk, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common choice, but it is essential to consult the manufacturer's compatibility data.[13] For ether-type compounds, permeation can occur; therefore, a protocol of changing gloves regularly (e.g., every 15-30 minutes) during extended handling is a prudent measure.[8][14]

  • Protective Clothing: A standard laboratory coat should be worn to protect against incidental skin contact.[10] For tasks involving significant quantities, a chemically resistant apron or coveralls may be necessary. Ensure clothing is made from low-flammability materials like cotton.[8]

  • Footwear: Always wear closed-toe shoes that cover the entire foot. Perforated shoes or sandals are not permitted in the laboratory.[15]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines a self-validating system for the safe collection and disposal of this compound waste. The causality behind each step is explained to ensure a deep understanding of the process.

Step 1: Waste Identification and Segregation
  • Action: Designate this compound and materials contaminated with it as "Flammable Organic Hazardous Waste."

  • Causality: Proper identification is the first step in compliant waste management. Segregation prevents dangerous reactions. Never mix this waste with acids (which can cause hydrolysis) or strong oxidizers (which can cause fire or explosion).[3][16]

Step 2: Container Selection
  • Action: Select a clean, dry, leak-proof container compatible with the chemical. Borosilicate glass or high-density polyethylene (HDPE) bottles are preferred.[6][17] The container must have a securely sealing cap.

  • Causality: Chemical compatibility prevents the degradation of the container and subsequent leaks. A secure cap minimizes the release of flammable vapors and limits the chemical's exposure to atmospheric oxygen, which is a key factor in peroxide formation.[5][8]

Step 3: Waste Collection
  • Action: Add waste to the designated container in a well-ventilated area, preferably inside a chemical fume hood. Do not fill the container beyond 90% of its capacity.

  • Causality: Working in a fume hood protects the user from inhaling potentially irritating vapors.[7] Leaving a 10% headspace allows for vapor expansion with temperature changes, preventing the container from rupturing.

Step 4: Accurate Labeling
  • Action: Immediately label the waste container with a fully completed hazardous waste tag, as supplied by your institution's Environmental Health & Safety (EHS) department.[17] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (no abbreviations)

    • A complete list of all contents by percentage.

    • The relevant hazard characteristics (e.g., Flammable, Irritant).

    • The date accumulation started.

  • Causality: Proper labeling is a legal requirement and is critical for communicating hazards to all personnel and ensuring the waste is handled correctly by the final disposal facility.

Step 5: Temporary On-Site Storage
  • Action: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[17] Store away from heat, sunlight, and ignition sources.[10]

  • Causality: Secondary containment is a crucial safety measure to control spills. Storing away from heat and light minimizes fire risk and slows the potential formation of explosive peroxides.[5][8]

Step 6: Arranging for Final Disposal
  • Action: Once the waste container is full (or within the time limits set by your institution, often 6-12 months for peroxide-formers), contact your EHS department to schedule a waste pickup.[5][17]

  • Causality: EHS professionals are trained and equipped to handle the transport and ultimate disposal of hazardous materials in accordance with federal, state, and local regulations.[18]

Part 4: Special Considerations & Emergency Procedures

Management of Peroxide-Forming Potential

This compound, like other ethers, can form explosive peroxides.[5][7]

  • Date All Containers: Upon receipt and upon opening, all containers of this compound must be marked with the date.[5][8]

  • Monitor Storage Time: Opened containers should ideally be disposed of within 6 months.[5] Unopened containers should be disposed of before the manufacturer's expiration date or within one year of receipt.[5][8]

  • NEVER Handle Suspect Containers: If you find an old or undated container, or if you observe crystal formation around the cap or in the liquid, DO NOT attempt to move or open it. These crystals can be shock-sensitive peroxides.[8][18] Cordon off the area and contact your EHS department immediately for specialized disposal.[5][17]

Spill Cleanup
  • For small spills: Eliminate all ignition sources.[13] Absorb the spill with an inert, non-combustible material like sand or vermiculite. Do NOT use combustible materials like paper towels as the primary absorbent.[13] Collect the contaminated absorbent and debris using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

  • For large spills: Evacuate the area and contact your institution's emergency response team or EHS department immediately.

Disposal of Empty Containers
  • An empty container that held this compound is not considered regular trash.[18]

  • The container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5][18]

  • Crucially, the rinsate from all three rinses must be collected and disposed of as flammable organic hazardous waste. [5]

  • After triple-rinsing and air-drying in a fume hood, the original label must be completely defaced or removed before the container can be discarded as regular trash or recycled.[5][18]

Part 5: Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for managing this compound from point of use to final disposal.

DisposalWorkflow start Waste this compound Generated check_age Is container old, undated, or shows crystals? start->check_age ehs_special STOP! Do Not Move. Contact EHS for Specialized Disposal. check_age->ehs_special Yes select_container Select Appropriate Waste Container (Glass or HDPE) check_age->select_container No collect_waste Collect Waste in Fume Hood (Do not exceed 90% capacity) select_container->collect_waste label_container Label Container Immediately with Hazardous Waste Tag collect_waste->label_container store_waste Store in Secondary Containment in Satellite Accumulation Area label_container->store_waste check_full Container Full or Storage Time Limit Reached? store_waste->check_full check_full->store_waste No ehs_pickup Arrange Waste Pickup with EHS Department check_full->ehs_pickup Yes end_process Disposal Process Complete ehs_pickup->end_process

Caption: Decision workflow for this compound waste management.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding its properties as a flammable and potential peroxide-forming ether, adhering to the detailed protocols for segregation, collection, and labeling, and respecting the inherent dangers of aged material, researchers can effectively mitigate risks. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for waste management in your facility.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal. Conservation OnLine (CoOL). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Safety Data Sheet. Monogel. [Link]

  • GP-988-1 Safety Data Sheet. Genesee Polymers Corporation. [Link]

  • Use of Ether. University of California, Santa Cruz - Environment, Health & Safety. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Personal Protective Equipment to Use When Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • 1,1-Diethoxyethane - MSDS. QuimicaOrganica.org. [Link]

  • Nonane, 1,1-diethoxy- - Substance Details. U.S. Environmental Protection Agency (EPA). [Link]

  • Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • Acetal. Wikipedia. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • 21.15 Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Nonane, 1,1-diethoxy-. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1-Diethoxynonane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or less-common reagents like 1,1-Diethoxynonane requires a proactive, risk-based safety approach. While comprehensive hazard data for this specific compound is limited, established principles of chemical hygiene and analysis of analogous structures provide a robust framework for ensuring personal protection. This guide moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating safety protocol rooted in scientific integrity.

Part 1: Hazard Assessment - The "Why" Behind the Protection

The foundation of any Personal Protective Equipment (PPE) plan is a thorough understanding of the material's potential hazards. According to the European Chemicals Agency (ECHA) C&L Inventory, this compound is not currently classified as a hazardous substance.[1] However, in laboratory practice, the absence of data is not an absence of risk. We must operate under the principle of prudent practice by evaluating the hazards associated with its chemical class—acetals—and structurally similar compounds.

Acetals, particularly those with lower molecular weights, present several known risks that inform our safety protocols:

  • Flammability: Many acetals are flammable liquids that can form explosive vapor/air mixtures.[2][3][4][5] Their vapors are often heavier than air and can travel to an ignition source.[5]

  • Peroxide Formation: Like ethers, acetals can form explosive peroxides upon exposure to air and light, especially during storage.[2][3][5] This is a critical, often overlooked, hazard that can lead to violent explosions if containers are heated or concentrated.

  • Skin and Eye Irritation: Direct contact with organic liquids of this nature frequently causes skin and eye irritation.[2][3][4]

  • Inhalation: Inhalation of vapors may irritate the respiratory tract and could cause central nervous system effects such as dizziness, headache, or drowsiness.[3][5]

Table 1: Hazard Profile Based on Analogous Compounds
Hazard CategoryPotential Risk for this compoundRationale & Analogous Compound Data
Flammability Moderate to High 1,1-Diethoxyethane is a highly flammable liquid (Flash Point: -21°C).[3] While the higher molecular weight of this compound likely increases its flash point, it should be treated as a combustible liquid.
Eye Contact High (Potential for Serious Damage) Direct contact with similar solvents can cause serious eye irritation or damage.[2][4]
Skin Contact Moderate (Irritation) Causes skin irritation upon prolonged or repeated contact.[2][4]
Inhalation Moderate Vapors may cause respiratory tract irritation and narcotic effects if ventilation is inadequate.[3]
Reactivity High (Peroxide Formation) Can form explosive peroxides.[2][3][5] Containers should be dated upon opening and stored away from light and heat.

Part 2: Core PPE Requirements & Operational Plans

Based on this hazard assessment, a multi-layered PPE strategy is required. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[6][7]

Eye and Face Protection: The Non-Negotiable First Line of Defense
  • Mandatory: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard must be worn at all times when handling this compound, even for small transfers.[8]

  • Enhanced Protection: When handling larger volumes (>50 mL) or when there is a significant risk of splashing or exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[8][9]

  • Causality: Goggles provide a 360-degree seal around the eyes to protect against liquid splashes from any angle. Standard safety glasses do not provide adequate protection. A face shield protects the entire face from splashes and is critical for higher-risk procedures.

Hand Protection: Selecting the Correct Barrier
  • For Incidental Contact: For tasks with minimal contact risk, such as small-volume transfers within a fume hood, disposable nitrile gloves are acceptable. Inspect gloves for any signs of degradation or puncture before use and remove them immediately if contact occurs.[8]

  • For Extended Contact or Immersion: If prolonged contact is anticipated, more robust gloves such as butyl rubber or Viton® should be selected. It is imperative to consult the glove manufacturer's chemical resistance guide to determine the specific breakthrough time and degradation rating for acetals or similar solvents.

  • Causality: No single glove material protects against all chemicals. Nitrile provides a good barrier for incidental contact with a broad range of substances, but it can be permeated by certain organic solvents over time. Choosing the right glove requires matching the material to the specific chemical hazard and the duration of the task.[8]

Body Protection: Shielding Against Spills and Fire
  • Laboratory Coat: A flame-resistant (FR) lab coat is essential due to the flammability risk. The coat should be fully buttoned with sleeves rolled down.[2]

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[8] Fabrics such as polyester or acrylic should be avoided as they can melt and fuse to the skin in a fire.

  • Causality: The lab coat provides a removable barrier to protect your skin and personal clothing from splashes and spills. Flame-resistant properties are critical when handling flammable or combustible liquids.

Respiratory Protection: When Engineering Controls Are Not Enough

The primary method for controlling vapor exposure is the use of engineering controls.

  • Primary Control: All handling of this compound must be performed inside a certified chemical fume hood to keep airborne concentrations below permissible exposure limits.[10][11]

  • When Required: Respiratory protection may be necessary during a large spill, in the event of ventilation failure, or for specific procedures where a fume hood is not feasible. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).[7][8]

  • Causality: Engineering controls, like a fume hood, are designed to remove the hazard at the source. Respirators are a last line of defense to protect the user when these primary controls are insufficient.

Part 3: Procedural Guidance

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow start Task: Handling This compound volume Volume? start->volume splash Splash or Aerosol Risk? volume->splash <50 mL (Low) volume->splash >50 mL (High) hood Work in Fume Hood? splash->hood Low Risk splash->hood High Risk ppe_low Standard PPE: - Splash Goggles - Nitrile Gloves - FR Lab Coat hood->ppe_low Yes ppe_med Enhanced PPE: - Goggles + Face Shield - Nitrile Gloves - FR Lab Coat hood->ppe_med Yes (High Risk) ppe_high Maximum PPE: - Goggles + Face Shield - Chemical-Resistant Gloves - FR Lab Coat - Consider Respirator hood->ppe_high Yes (High Vol + High Risk) ppe_fail STOP WORK Consult EHS Respirator Required hood->ppe_fail No

Caption: PPE selection workflow for this compound.

Step-by-Step Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Apparel Check: Confirm you are wearing long pants and closed-toe shoes.

  • Body Protection: Don the flame-resistant lab coat and fasten all buttons.

  • Hand Protection: Put on the appropriate gloves (e.g., nitrile). Ensure they overlap the cuffs of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure requires it.

Doffing (Taking Off) Sequence - Designed to prevent cross-contamination

  • Gloves: Remove gloves first. Use a gloved hand to peel the other glove off from the cuff, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them immediately in the designated waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides.

  • Body Protection: Unbutton and remove the lab coat by rolling it down the shoulders, touching only the inside surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Spill and Disposal Plan
  • Spill Response: In case of a small spill inside a fume hood, absorb the material with a chemical absorbent pad or non-combustible material like sand. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean a large spill without proper training and respiratory protection.

  • Disposal: All contaminated PPE and cleanup materials must be disposed of as hazardous waste. This compound waste should be collected in a designated, sealed container and disposed of through your institution's hazardous waste program.[2][12] Do not pour down the drain.[2]

References

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Available at: [Link]

  • Colorado Emergency Preparedness Partnership. Chemical Safety. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Occupational Health Guidelines for Chemical Hazards (81-123). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Standards. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, November 12). Chemical Safety in the Workplace. Available at: [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. Available at: [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - 1,1-Diethoxypropane. Available at: [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • Georgia Tech Professional Education. Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Pocket Guide to Chemical Hazards Introduction. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108625, Nonane, 1,1-diethoxy-. Available at: [Link]

  • Química Organica.org. 1,1-Diethoxyethane - MSDS. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Available at: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Nonane, 1,1-diethoxy- - Substance Details - SRS. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Diethanolamine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Diethanolamine (REACH). Available at: [Link]

Sources

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